molecular formula C4H6O3 B1340904 Oxetane-2-carboxylic acid CAS No. 864373-47-7

Oxetane-2-carboxylic acid

Cat. No.: B1340904
CAS No.: 864373-47-7
M. Wt: 102.09 g/mol
InChI Key: ZKCXAZCRQJSFTQ-UHFFFAOYSA-N
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Description

Oxetane-2-carboxylic acid is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585719
Record name Oxetane-2-carboxylic acid
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864373-47-7
Record name Oxetane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetane-2-carboxylic acid
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Foundational & Exploratory

Oxetane-2-carboxylic Acid: A Technical Guide to its Fundamental Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid, a unique heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, four-membered oxetane (B1205548) ring imparts desirable physicochemical properties to molecules, such as improved solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery.[1] This technical guide provides an in-depth overview of the core properties of this compound, including its chemical and physical characteristics, spectroscopic data, and key experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₄H₆O₃.[2] The strained four-membered ring is a key structural feature, influencing its reactivity and conformational properties.[2] The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation.[3] The compound can exist as (R) and (S) stereoisomers.[4]

A critical and unexpected property of this compound is its intrinsic instability, leading to spontaneous isomerization into a more stable lactone structure.[2] This transformation can occur under mild conditions, including storage at room temperature, and is accelerated by gentle heating.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆O₃[2]
Molecular Weight 102.09 g/mol [2]
CAS Number 864373-47-7[2]
(S)-isomer CAS 2241107-29-7[5]
Physical State Solid[4]
Boiling Point 244.2 °C at 760 mmHg[1]
Density 1.375 g/cm³[3]
Flash Point 115.072 °C[3]
LogP -0.1401[5]
Topological Polar Surface Area 46.53 Ų[5]
Storage Temperature 4°C for (S)-isomer, Freezer for (S)-isomer from another source[4][5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While actual spectra can be obtained from commercial suppliers, predicted data provides a useful reference.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
5.19dd, J = 9.2, 6.6Hz1HH-2
4.68-4.87m2HH-4
3.01-3.21m1HH-3
2.70-2.90m1HH-3

Prediction Source: iChemical[3]

Note: Actual ¹H and ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and in the supporting information of peer-reviewed publications.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on descriptions in the scientific literature.

Synthesis of this compound via Hydrogenation

This protocol is based on the synthesis of this compound from an alkene precursor.

Materials:

  • Alkene precursor (e.g., 2-methyleneoxetane)

  • Palladium on charcoal (10% w/w)

  • Methanol (B129727)

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve the alkene precursor in methanol under an inert atmosphere.

  • Carefully add the palladium on charcoal catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Monitoring the Isomerization of this compound to a Lactone

This protocol describes a method to observe the spontaneous isomerization of this compound.

Materials:

  • Purified this compound

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a known quantity of purified this compound in a deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to confirm the purity of the starting material.

  • Store the NMR tube at room temperature.

  • Periodically (e.g., weekly or monthly) acquire a ¹H NMR spectrum of the sample.

  • Integrate the signals corresponding to this compound and the newly forming lactone to quantify the extent of isomerization over time.

  • For accelerated isomerization studies, the sample can be gently heated (e.g., at 50 °C) and monitored more frequently.[2]

Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its direct biological activity, the oxetane motif is a key pharmacophore in numerous biologically active compounds. Oxetane-containing molecules have been developed as agonists for receptors such as the Glucagon-like peptide-1 receptor (GLP-1R), which is a critical target in the treatment of type 2 diabetes and obesity.[8][9]

Activation of GLP-1R by an agonist initiates a cascade of intracellular events, primarily through the Gαs/cAMP signaling pathway.[10][11] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), ultimately resulting in enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[11]

Below is a diagram illustrating the generalized GLP-1R cAMP signaling pathway that can be activated by oxetane-containing agonists.

GLP1R_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm GLP1R GLP-1R Gs_alpha Gαs GLP1R->Gs_alpha Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to Gs_alpha->AC Activates Gs_beta_gamma Gβγ Oxetane_Agonist Oxetane-containing Agonist Oxetane_Agonist->GLP1R Binds to PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Promotes EPAC->Insulin_Secretion Promotes

Caption: GLP-1R cAMP signaling pathway activated by an oxetane-containing agonist.

Conclusion

This compound is a fascinating and synthetically useful molecule with a unique set of properties. Its inherent instability leading to lactonization is a critical consideration for its synthesis, storage, and application. The oxetane motif, as exemplified by this compound, continues to be a valuable component in the design of novel therapeutics. This guide provides a foundational understanding of its core characteristics to aid researchers in harnessing its potential in their scientific endeavors.

References

A Technical Guide to (2S)-Oxetane-2-Carboxylic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-oxetane-2-carboxylic acid, a valuable building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a known synthetic pathway, and a critical discussion on its inherent instability and isomerization.

Core Compound Identity and Structure

(2S)-Oxetane-2-carboxylic acid is a saturated heterocyclic compound featuring a four-membered oxetane (B1205548) ring with a carboxylic acid substituent at the C2 position in the (S) configuration. The strained oxetane ring imparts unique conformational constraints and physicochemical properties that are increasingly leveraged in drug design to modulate parameters such as metabolic stability, aqueous solubility, and lipophilicity.

Chemical Structure:

  • IUPAC Name: (2S)-Oxetane-2-carboxylic acid

  • CAS Number: 2241107-29-7[1]

  • Racemic CAS Number: 864373-47-7[1]

  • Molecular Formula: C₄H₆O₃

  • SMILES: O=C([C@H]1OCC1)O

Physicochemical and Computed Properties

The properties of (2S)-oxetane-2-carboxylic acid make it an attractive scaffold for introducing polarity and three-dimensionality into drug candidates. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 102.09 g/mol [1]
Physical State Solid[1]
Boiling Point 244.2 ± 33.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
LogP -0.87[1]
Flash Point 115.1 ± 18.9 °C[1]

Synthesis and Experimental Protocols

A frequently cited method for the synthesis of oxetane-2-carboxylic acid is detailed in patent literature and involves a two-step process starting from 3-oxetanone.[2]

Experimental Protocol: Synthesis of this compound

  • Preparation of the Alkene Precursor: The synthesis begins with the formation of an alkene precursor from commercially available 3-oxetanone.[1][2] This step introduces the carbon framework necessary for the target carboxylic acid.

  • Hydrogenation: The alkene precursor is then subjected to hydrogenation.[2] This reduction is typically carried out using a palladium on charcoal (Pd/C) catalyst in a methanol (B129727) solvent to smoothly yield the saturated this compound.[2]

While this guide outlines the general synthetic strategy, researchers should consult the primary patent literature for specific reaction conditions, stoichiometry, and purification procedures.[2]

G cluster_synthesis Synthetic Workflow 3-Oxetanone 3-Oxetanone Alkene Precursor Alkene Precursor 3-Oxetanone->Alkene Precursor Step 1: Alkene Formation This compound This compound Alkene Precursor->this compound Step 2: Hydrogenation (Pd/C, MeOH)

A simplified workflow for the synthesis of this compound.

Critical Instability and Isomerization

A crucial consideration for researchers working with this compound is its inherent instability. Under mild conditions, including storage at room temperature, the molecule is prone to spontaneous isomerization into a more stable lactone structure.[1][2]

This transformation is understood to proceed without the need for an external catalyst via an intramolecular mechanism:[1]

  • Intramolecular Protonation: The carboxylic acid moiety protonates the oxygen atom of the strained oxetane ring.

  • Intermediate Formation: This leads to the formation of a dually activated intermediate with a protonated oxetane and a deprotonated carboxylate.

  • Nucleophilic Attack and Ring Opening: The carboxylate then acts as an intramolecular nucleophile, attacking the activated ring and causing it to open.

  • Lactone Formation: The subsequent ring closure results in the formation of a thermodynamically more stable lactone.

Studies have documented the rate of this isomerization, with approximately 7% conversion to the lactone after one week at room temperature, 16% after one month, and complete isomerization after one year.[1][2] This instability has significant implications for the synthesis, purification, storage, and handling of oxetane-carboxylic acids and must be taken into account during drug development workflows, particularly in reactions that require heating.[2]

G cluster_isomerization Isomerization Pathway This compound This compound Intermediate Activated Intermediate This compound->Intermediate Intramolecular Protonation Lactone Lactone Intermediate->Lactone Ring Opening & Lactonization

The uncatalyzed isomerization of this compound to a lactone.

References

An In-depth Technical Guide to the Spectral Data and Analysis of Oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxetane-2-carboxylic acid, a strained four-membered heterocyclic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its unique three-dimensional structure can impart desirable physicochemical properties to molecules, such as improved solubility and metabolic stability. However, the inherent ring strain also presents significant challenges in its synthesis, storage, and characterization. This technical guide provides a comprehensive overview of the spectral data for this compound and a detailed analysis of its notable instability, which leads to spontaneous isomerization.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₄H₆O₃.[1][2] Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₆O₃[1][2]
Molecular Weight 102.09 g/mol [2][3]
Monoisotopic Mass 102.031694049 Da[3]
CAS Number 864373-47-7[1][3]
Physical State Solid[1]
Boiling Point 244.2 ± 33.0 °C at 760 mmHg[1]
Flash Point 115.1 ± 18.9 °C[1]
Density 1.4 ± 0.1 g/cm³[1]

Spectroscopic Data

Detailed experimental spectral data for pure, isolated this compound is scarce in the literature, largely due to its inherent instability. The data presented below is a combination of predicted values and expected characteristics based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for monitoring the integrity of this compound. The following table outlines the predicted proton (¹H) NMR spectral data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
5.19dd (J = 9.2, 6.6 Hz)1HH-2 (methine)[4]
4.68 - 4.87m2HH-4 (methylene)[4]
3.01 - 3.21m1HH-3 (methylene)[4]
2.70 - 2.90m1HH-3 (methylene)[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the oxetane (B1205548) ring.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500 - 3300Broad, StrongO-H stretchCarboxylic Acid
1700 - 1725StrongC=O stretchCarboxylic Acid
~980StrongC-O-C stretchOxetane Ring
Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and potential fragmentation patterns of the molecule.

Table 3: Mass Spectrometry Data

ParameterValueNotesReference
Molecular Ion [M]⁺ m/z ≈ 102.03Corresponds to the monoisotopic mass. May be weak.[3]
Primary Fragmentation Acylium Ion (R-CO⁺)Alpha cleavage of the C-COOH bond is a common pathway for carboxylic acid derivatives.[5]

Experimental Protocols

The characterization of this compound requires careful execution of synthesis and analysis to minimize degradation.

Synthesis of this compound

Two common methods for the synthesis of oxetane-carboxylic acids are:

  • Hydrogenation of an Alkene Precursor : A widely cited method involves the hydrogenation of 3-methylenethis compound using a palladium on charcoal (Pd/C) catalyst in a methanol (B129727) solvent. This reaction smoothly yields the saturated this compound.[6][7]

  • Saponification of Esters : The target acid can also be prepared by the simple saponification of its corresponding methyl or ethyl ester using a base like sodium hydroxide (B78521) (NaOH), followed by careful acidification.[6]

It is critical to use the product immediately after synthesis and purification, as significant isomerization can occur even during short-term storage.[6][7]

Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are employed, with special consideration for the compound's stability.

  • NMR Spectroscopy : Samples should be prepared fresh in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed promptly. ¹H NMR spectra can be acquired on a 400 or 500 MHz spectrometer. Analysis should be conducted at room temperature to avoid accelerating the isomerization process.[8]

  • IR Spectroscopy : The IR spectrum is typically recorded using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the exact mass of the molecular ion.

Key Analytical Challenge: Spontaneous Isomerization

A critical finding for anyone working with this compound is its inherent instability. The compound readily and spontaneously isomerizes into a more stable lactone (a cyclic ester), particularly upon storage at room temperature or with gentle heating.[1][6] This transformation proceeds without the need for an external catalyst.[1]

Timeline of Isomerization at Room Temperature:

  • After 1 week: Approximately 7% conversion to the lactone impurity is observed.[6][7]

  • After 1 month: The impurity level increases to around 16%.[6][7]

  • After 1 year: The compound completely isomerizes into the lactone.[6][7]

This instability has profound implications for its use in synthesis and for the interpretation of analytical data. Any reaction involving heating this compound is likely to yield products derived from the lactone rather than the acid itself.[6] Therefore, ¹H NMR analysis immediately after synthesis is mandatory to confirm the purity and structural integrity of the compound before its use in subsequent steps.

The diagram below illustrates the synthesis of this compound and its subsequent isomerization pathway, which represents the primary analytical challenge.

G Synthesis and Isomerization Pathway of this compound cluster_synthesis Synthesis cluster_isomerization Spontaneous Isomerization (Analytical Challenge) cluster_analysis Characterization A Alkene Precursor (3-methylenethis compound) B This compound A->B  H₂, Pd/C  Methanol C Lactone Product (tetrahydro-2H-furo[2,3-b]furan-2-one) B->C  Storage (Room Temp)  or Gentle Heating (50°C) D Spectroscopic Analysis (NMR, IR, MS) B->D Immediate Analysis Required

References

The Oxetane Ring: A Historical and Technical Guide to its Discovery in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, once a synthetic curiosity, has emerged as a significant motif in natural product chemistry and drug discovery. Its presence in complex molecular architectures often imparts potent and unique biological activities. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing natural products, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and synthetic pathways.

A Timeline of Discovery: From Obscurity to a Cornerstone of Medicinal Chemistry

The journey of oxetane-containing natural products began in the latter half of the 20th century, with paclitaxel (B517696) (Taxol) being the most prominent and impactful discovery.[1][2] The timeline below highlights the key milestones in the isolation and characterization of seminal oxetane-containing natural products.

  • 1971: Paclitaxel (Taxol) is first isolated from the bark of the Pacific yew, Taxus brevifolia.[2] Its complex structure, including the novel oxetane ring, presented a significant challenge for characterization.

  • 1984: Oxetin, the first natural product to be recognized as possessing an oxetane ring, is isolated from the fermentation broth of a Streptomyces sp.[1]

  • 1986: Oxetanocin A is isolated from the bacterium Bacillus megaterium.[3] This discovery further highlighted that the oxetane motif was not exclusive to plant-derived metabolites.

  • 2000: Merrilactone A, a sesquiterpenoid with neurotrophic activity, is isolated from the plant Illicium merrillianum.[4]

Quantitative Overview of Key Oxetane-Containing Natural Products

The following table summarizes key quantitative data for the prominent oxetane-containing natural products discussed in this guide.

Natural ProductYear of DiscoveryNatural SourceBiological Activity
Paclitaxel (Taxol) 1971Taxus brevifolia (Pacific Yew)Anticancer (microtubule stabilization)[5]
Oxetin 1984Streptomyces sp. (OM-2317)Antimetabolite, Herbicidal, Glutamine Synthetase Inhibitor[1]
Oxetanocin A 1986Bacillus megaterium (NK84-0218)Antiviral, Antitumor, Antimicrobial (DNA polymerase inhibition)[3][6]
Merrilactone A 2000Illicium merrillianumNeurotrophic activity[4][7]

Experimental Protocols: Isolation and Characterization

The isolation and characterization of oxetane-containing natural products require meticulous experimental procedures. Below are detailed methodologies for the extraction and purification of paclitaxel and a general protocol for the isolation of microbial-derived oxetanes.

Isolation of Paclitaxel from Taxus brevifolia

This protocol outlines a typical procedure for the extraction and purification of paclitaxel from the bark of the Pacific yew.

1. Extraction:

  • Air-dried and powdered bark of Taxus brevifolia is macerated in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours.
  • The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water and partitioned with n-hexane to remove non-polar impurities.
  • The aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to isolate the taxanes.
  • The organic phase is collected and evaporated to dryness.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Chromatography: The taxane-enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297). Fractions are monitored by thin-layer chromatography (TLC).
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing paclitaxel are further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient.

4. Crystallization:

  • The purified paclitaxel fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as acetone/hexane, to yield pure paclitaxel.

5. Structure Elucidation:

  • The structure of the isolated paclitaxel is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and X-ray crystallography.[8]

General Protocol for Isolation of Microbial Oxetane-Containing Natural Products (e.g., Oxetin, Oxetanocin A)

This protocol provides a general workflow for the isolation of oxetane-containing metabolites from bacterial fermentation broths.

1. Fermentation:

  • The producing microorganism (Streptomyces sp. for oxetin, Bacillus megaterium for oxetanocin A) is cultured in a suitable liquid medium under optimal conditions for metabolite production.

2. Extraction:

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.
  • The supernatant is extracted with a suitable organic solvent, such as ethyl acetate or butanol, to partition the desired metabolite into the organic phase.

3. Purification:

  • The organic extract is concentrated and subjected to a series of chromatographic steps, which may include:
  • Adsorption chromatography on silica gel or alumina.
  • Ion-exchange chromatography.
  • Size-exclusion chromatography.
  • Preparative HPLC.

4. Characterization:

  • The purified compound is characterized using spectroscopic methods (NMR, MS) to determine its chemical structure. For oxetin, X-ray diffraction was also used for structural elucidation.[1]

Signaling Pathways and Mechanisms of Action

The biological activity of oxetane-containing natural products is often attributed to their interaction with specific cellular targets, triggering distinct signaling pathways.

Paclitaxel: Microtubule Stabilization and Apoptosis

Paclitaxel's anticancer activity stems from its ability to bind to β-tubulin, a subunit of microtubules.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for normal mitotic spindle function. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through various signaling cascades, including the activation of c-Jun N-terminal kinase (JNK).[9]

Paclitaxel_Signaling cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: Paclitaxel-induced microtubule stabilization and apoptosis pathway.

Oxetanocin A: Inhibition of DNA Polymerase

Oxetanocin A and its derivatives act as nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, inhibit viral and cellular DNA polymerases.[5][6] This inhibition leads to the termination of DNA chain elongation, thereby halting DNA replication and exerting antiviral and antitumor effects.

OxetanocinA_Signaling cluster_cell Infected/Cancer Cell OxetanocinA Oxetanocin A Phosphorylation Intracellular Phosphorylation OxetanocinA->Phosphorylation OXT_TP Oxetanocin A Triphosphate Phosphorylation->OXT_TP DNAPolymerase DNA Polymerase OXT_TP->DNAPolymerase Inhibits DNA_Replication DNA Replication DNAPolymerase->DNA_Replication Inhibition Inhibition of DNA Synthesis DNAPolymerase->Inhibition

Caption: Mechanism of DNA polymerase inhibition by Oxetanocin A.

Experimental and Synthetic Workflows

The complex structures of oxetane-containing natural products have made them challenging targets for total synthesis. The following diagrams illustrate the key stages in the isolation of paclitaxel and a simplified workflow for the total synthesis of merrilactone A.

Experimental Workflow: Isolation of Paclitaxel

Paclitaxel_Isolation_Workflow Start Taxus brevifolia Bark Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Dichloromethane) Extraction->Partitioning Silica_Chroma Silica Gel Column Chromatography Partitioning->Silica_Chroma HPLC Reversed-Phase HPLC Silica_Chroma->HPLC Crystallization Crystallization HPLC->Crystallization End Pure Paclitaxel Crystallization->End

Caption: Workflow for the isolation of paclitaxel from Taxus brevifolia.

Logical Relationship: Total Synthesis of (±)-Merrilactone A (Danishefsky's Approach)

The total synthesis of merrilactone A by Danishefsky and co-workers is a landmark achievement in natural product synthesis. A key step involves a free-radical cyclization to construct the highly congested core of the molecule.

MerrilactoneA_Synthesis_Logic StartingMaterials Simple Starting Materials DielsAlder Diels-Alder Reaction StartingMaterials->DielsAlder VinylBromide Formation of Vinyl Bromide Intermediate DielsAlder->VinylBromide RadicalCyclization Free Radical Cyclization VinylBromide->RadicalCyclization CoreStructure Formation of Core Ring System RadicalCyclization->CoreStructure OxetaneFormation Oxetane Ring Formation CoreStructure->OxetaneFormation FinalProduct (±)-Merrilactone A OxetaneFormation->FinalProduct

Caption: Key logical steps in the total synthesis of (±)-Merrilactone A.

References

The Ascendant Role of Oxetane-2-Carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with superior pharmacological profiles is a perpetual driver of innovation in medicinal chemistry. Among the molecular scaffolds that have garnered significant attention, the oxetane (B1205548) ring—a strained four-membered ether—has emerged as a powerful tool for modulating the properties of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of novel derivatives of oxetane-2-carboxylic acid, a key building block for introducing this valuable motif. We will delve into the synthesis, diverse biological applications, structure-activity relationships, and key experimental methodologies, offering a critical resource for professionals in drug discovery and development.

The Oxetane Motif: A Primer on its Physicochemical Impact

The utility of the oxetane ring stems from its unique combination of structural and electronic properties. Its small, rigid, and polar nature allows it to serve as an effective bioisostere for commonly used but often problematic functional groups like gem-dimethyl and carbonyl groups.[3][4][5] The introduction of an oxetane moiety into a lead compound can confer a multitude of benefits:

  • Enhanced Aqueous Solubility: The polar oxygen atom within the non-planar ring structure can significantly improve a molecule's solubility, a critical factor for oral bioavailability.[1][5]

  • Improved Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl) with a stable oxetane ring can block sites of oxidation, thereby increasing the compound's half-life.[1][4]

  • Reduced Lipophilicity: In an era where "lipophilic burden" is a major concern for attrition in drug development, the oxetane ring offers a polar alternative to greasy hydrocarbon moieties, helping to optimize LogP/LogD values.[6]

  • Basicity Attenuation: The strong electron-withdrawing inductive effect of the oxetane oxygen can decrease the pKa of nearby basic nitrogen atoms, a tactic used to fine-tune pharmacokinetic properties and reduce off-target effects like hERG inhibition.[2][4]

  • Vectorial Exit and Conformational Lock: The three-dimensional character of the oxetane ring can influence the conformation of a molecule, locking it into a bioactive shape and providing an exit vector to explore new binding pockets.[1][2]

Synthesis and a Critical Consideration: The Isomerization of Oxetane-Carboxylic Acids

This compound serves as a versatile starting material for a variety of derivatives, typically via amide coupling or other transformations of the carboxylic acid group.[7] However, a crucial and relatively recent discovery is the inherent instability of certain oxetane-carboxylic acids. These compounds can undergo a spontaneous, intramolecular ring-opening isomerization to form more stable lactone structures, even under mild conditions such as storage at room temperature.[6][7][8] This transformation, which does not require an external catalyst, has significant implications for synthesis, purification, storage, and the interpretation of biological data.[6] Researchers must exercise caution and regularly assess the purity of these intermediates.

Caption: Spontaneous isomerization of an oxetane-carboxylic acid.

Biological Activities and Therapeutic Applications

The strategic incorporation of oxetane moieties has led to the discovery and optimization of potent molecules across various disease areas.

The most prominent examples of oxetane-containing drugs are the taxane (B156437) anticancer agents, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][4] In these natural products, the oxetane D-ring is crucial for binding to microtubules and inducing cell cycle arrest.[4]

Beyond natural products, oxetanes are key features in modern targeted therapies. For example, the incorporation of an oxetane was critical in developing potent and selective inhibitors for various kinases and epigenetic targets.

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibition: In the development of PRMT5 inhibitors, replacing a less stable group with an oxetane moiety led to compound 51 , which exhibited a potent enzymatic IC50 of 4.2 nM, excellent pharmacokinetic profiles, and significant antitumor efficacy in xenograft models.[1]

  • Enhancer of Zeste Homolog 2 (EZH2) Inhibition: An oxetane fragment was instrumental in improving the oral bioavailability of EZH2 inhibitors developed by Pfizer, overcoming issues of extensive metabolism and poor permeability in the lead compound.[4]

The unique properties of oxetanes make them ideal for optimizing enzyme inhibitors.

  • Aldehyde Dehydrogenase 1A (ALDH1A) Inhibition: A pyrazolopyrimidinone (B8486647) lead compound for ALDH1A1 inhibition (IC50 = 0.9 μM) suffered from poor metabolic stability. Guided by structural biology, an oxetane-containing analogue (Compound 6 ) was developed, demonstrating significantly improved potency (IC50 = 0.08 to 0.25 μM) and metabolic stability.[1]

  • Matrix Metalloproteinase-13 (MMP-13) Inhibition: To improve the poor metabolic stability and solubility of a potent MMP-13 inhibitor, the replacement of a methyl group with an oxetane unit resulted in analogues that maintained low nanomolar potency (Ki = 2.7 nM for the parent) while dramatically improving their drug-like properties.[1]

Oxetane derivatives have shown significant promise as antiviral agents.

  • Respiratory Syncytial Virus (RSV) Inhibition: An oxetane-substituted pyridine (B92270) derivative (Compound 57, AZ-27 ) emerged as a highly potent inhibitor of the RSV L protein (EC50 = 10 nM). The oxetane spiro-fused piperidine (B6355638) moiety was key to its high potency and favorable pharmacokinetic profile.[1]

Quantitative Data Summary

The following tables summarize the impact of incorporating an oxetane moiety on the biological activity and physicochemical properties of selected compounds.

Table 1: Enhancement of Biological Potency

Compound ID/DescriptionTargetActivity (IC50/EC50/Ki)Key Contribution of OxetaneReference
Compound 6 ALDH1A Subfamily0.08 - 0.25 µMImproved potency and metabolic stability over parent (0.9 µM)[1]
Compound 51 PRMT54.2 nMPotent inhibition and excellent in vivo efficacy[1]
Compound 57 (AZ-27) RSV L Protein10 nMHigh potency and improved pharmacokinetic profile[1]
MMP-13 Inhibitor (36/37) MMP-13Low nMMaintained potency of parent (Ki = 2.7 nM) with improved properties[1]

Table 2: Improvement of Physicochemical and Pharmacokinetic Properties

Lead CompoundModified Compound (with Oxetane)Property ImprovedQuantitative Change (Example)Reference
Bicyclic lactam 4 (EZH2i)Oxetane derivativeOral BioavailabilityOvercame extensive metabolism (HLM Cl = 169 µL/min/mg) and poor permeability[4]
Pyrazolopyrimidinone 5 (ALDH1Ai)Compound 6 Metabolic StabilitySignificantly improved over parent compound[1]
MMP-13 Inhibitor 35 Compounds 36 & 37 Aqueous Solubility & Metabolic StabilitySignificantly improved over parent compound[1]
Entospletinib Lead (Syk inhibitor)Oxetane-piperazine analogueT/B Cell SelectivityT/B ratio doubled from 5 to 10 by reducing amine pKa[2]

Experimental Protocols: Generalized Methodologies

Detailed experimental procedures are specific to each study. However, this section outlines the general principles of key assays used to evaluate this compound derivatives.

G cluster_workflow General Drug Discovery Workflow cluster_invivo start Initial Hit/Lead (e.g., Poor PK) design Structure-Based Design (Introduce Oxetane) start->design synthesis Synthesis of Oxetane Derivatives design->synthesis invitro In Vitro Assays (Enzyme/Cell) synthesis->invitro adme In Vitro ADME (Solubility, Stability) invitro->adme invivo In Vivo PK/PD (Rodent Models) adme->invivo efficacy Efficacy Studies invivo->efficacy candidate Candidate Selection efficacy->candidate

Caption: A generalized workflow for oxetane-based drug optimization.

  • Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

  • Materials: Purified recombinant enzyme, specific peptide or protein substrate, ATP, inhibitor compound (serially diluted), assay buffer, and a detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescent peptide).

  • General Procedure:

    • The inhibitor is pre-incubated with the enzyme in the assay buffer in a microplate.

    • The reaction is initiated by adding a mixture of the substrate and ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added to quantify product formation or ATP consumption.

    • Luminescence, fluorescence, or absorbance is measured using a plate reader.

    • Data is normalized to controls (0% and 100% inhibition), and the IC50 value is calculated using non-linear regression analysis.

  • Objective: To determine the concentration of the compound that inhibits cell growth or viability by 50% (GI50 or IC50).

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), serially diluted test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • General Procedure:

    • Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a medium containing serially diluted concentrations of the oxetane derivative.

    • Plates are incubated for a standard period (e.g., 72 hours) in a humidified incubator (37°C, 5% CO2).

    • The viability reagent is added to each well according to the manufacturer's protocol.

    • After a short incubation, the signal (absorbance or luminescence) is read.

    • IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Liver microsomes (human, rat, or mouse), NADPH (cofactor), test compound, and a control compound with known stability (e.g., Verapamil).

  • General Procedure:

    • The test compound is incubated with liver microsomes in a buffer at 37°C.

    • The reaction is initiated by adding NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Signaling Pathways and Mechanism of Action

Oxetane-containing inhibitors often target key nodes in cellular signaling pathways that drive disease. For instance, kinase inhibitors block the phosphorylation cascade that leads to cell proliferation and survival.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., Akt) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Response Cell Proliferation, Survival TF->Response Inhibitor Oxetane-Containing Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a signaling pathway by an oxetane derivative.

Conclusion and Future Directions

This compound and its derivatives represent a validated and increasingly vital component of the medicinal chemist's toolkit. The ability of the oxetane motif to confer substantial improvements in potency, selectivity, and pharmacokinetic properties ensures its continued application in the pursuit of novel therapeutics.[1][2] Future research will likely focus on developing novel, stereoselective synthetic routes to access more complex oxetane structures and further exploring their application as bioisosteres for other functional groups.[7] As our understanding of the subtle interplay between three-dimensional structure and biological function deepens, the strategic use of strained ring systems like oxetanes will undoubtedly lead to the next generation of innovative medicines.

References

mechanism of action of oxetane compounds in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged from a position of relative obscurity to become a valuable and frequently employed motif in modern drug discovery.[1][2][3] Historically, the inherent ring strain of this heterocycle led to concerns about its chemical stability. However, extensive research has demonstrated that appropriate substitution patterns, particularly 3,3-disubstitution, confer significant stability, transforming the oxetane from a synthetic curiosity into a powerful tool for medicinal chemists.[1][2]

The primary mechanism of action of the oxetane moiety in biological systems is not typically through direct, high-affinity interactions with protein targets. Instead, its principal role is that of a "bioisostere"—a substituent that mimics the size and shape of other common chemical groups but possesses distinct electronic and physicochemical properties.[4][5] Oxetanes are frequently used as surrogates for gem-dimethyl and carbonyl groups.[4][5][6] This bioisosteric replacement strategy allows for the fine-tuning of a drug candidate's properties to overcome common developmental hurdles such as poor solubility, rapid metabolic degradation, and off-target toxicity.[1][6][7]

This technical guide will provide a comprehensive overview of the mechanisms by which oxetane compounds exert their effects in biological systems. We will delve into their role in modulating key physicochemical and pharmacokinetic properties, present case studies of oxetane-containing drugs and clinical candidates, and provide detailed experimental protocols for relevant assays.

Core Mechanism: Physicochemical Property Modulation

The strategic incorporation of an oxetane ring into a drug candidate can profoundly influence its molecular properties. This modulation is the cornerstone of the oxetane's utility and the primary mechanism through which it enhances biological activity. The compact, polar, and three-dimensional nature of the oxetane ring allows it to confer several advantages.[2][6]

dot graph TD A[Lead Compound withSuboptimal Properties(e.g., Low Solubility, High Clearance)] -- "Incorporate Oxetane Moiety" --> B{Oxetane as Bioisostere}; B -- "Replaces gem-dimethyl group" --> C[Increase Polarity & Solubility]; B -- "Replaces carbonyl group" --> D[Increase Metabolic Stability]; B -- "Proximal to Basic Nitrogen" --> E[Decrease pKa(Reduce hERG liability)]; C -- "Improved PhysicochemicalProfile" --> F[Enhanced Biological Activity& Pharmacokinetics]; D -- "Improved ADMEProperties" --> F; E -- "Reduced Off-TargetEffects" --> F; F -- "Optimization" --> G[Optimized Drug Candidate];

end caption: "Workflow for the Application of Oxetane Moieties in Drug Discovery."

Enhancement of Aqueous Solubility

Poor aqueous solubility is a major cause of attrition in drug development, as it often leads to low and variable oral bioavailability. The oxetane ring, being a polar motif, can significantly enhance the solubility of a compound when it replaces a non-polar group like a gem-dimethyl moiety.[4] This increase in polarity is achieved without a substantial increase in molecular weight, making it an efficient strategy for improving the overall druglike properties of a molecule.[2]

Improvement of Metabolic Stability

Oxetane rings are generally more resistant to metabolic degradation than many other functional groups.[8][9] When used as a carbonyl surrogate, for instance, the oxetane is not susceptible to the same reductive metabolic pathways.[9] Furthermore, their incorporation can block metabolically labile sites within a molecule.[4] While cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism, it has been shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), representing a non-oxidative clearance pathway that can reduce the risk of CYP-mediated drug-drug interactions.[10][11]

Modulation of Lipophilicity and Basicity

The lipophilicity of a drug, often measured as its distribution coefficient (LogD), is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME). The polar nature of the oxetane ring can effectively reduce the lipophilicity of a compound.[1]

A particularly impactful application of oxetanes is the attenuation of the basicity (pKa) of adjacent nitrogen atoms.[2] The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine. This is highly advantageous as high basicity can lead to off-target effects, such as inhibition of the hERG potassium channel (a key contributor to cardiac toxicity), and can also result in high tissue accumulation.[1][2]

Case Studies: Oxetane-Containing Compounds in Action

The theoretical benefits of incorporating oxetanes are borne out by numerous examples of successful drug discovery programs. In some instances, the oxetane moiety also engages in direct, beneficial interactions with the biological target.

Case Study 1: Fenebrutinib - Bruton's Tyrosine Kinase (BTK) Inhibition
  • Target: Bruton's Tyrosine Kinase (BTK)

  • Therapeutic Area: Multiple Sclerosis

  • Mechanism: Fenebrutinib is a non-covalent inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. In the development of fenebrutinib, a precursor compound suffered from high hepatotoxicity.[1] A critical step in overcoming this liability was the introduction of an oxetane ring to a piperazine (B1678402) moiety.[1][2] This modification lowered the pKa of the piperazine from 7.8 to 6.3, which was crucial for mitigating the toxicity.[1][2] Furthermore, the oxetane-containing compound demonstrated superior solubility and pharmacokinetic properties compared to all non-oxetane analogues.[2]

BTK_Pathway

Case Study 2: PF-06821497 - Enhancer of Zeste Homolog 2 (EZH2) Inhibition
  • Target: Enhancer of Zeste Homolog 2 (EZH2)

  • Therapeutic Area: Oncology

  • Mechanism: EZH2 is a histone methyltransferase that is often dysregulated in cancer. The lead compound in this program was a potent EZH2 inhibitor but was hampered by poor metabolic stability and low solubility.[2] It was hypothesized that replacing a dimethylisoxazole group with a more sp3-rich analogue would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in a compound (PF-06821497) with drastically improved metabolic and solubility profiles.[2] A co-crystal structure revealed that the oxetane substituent occupies a specific pocket in the EZH2 protein, engaging in favorable CH-π interactions with two tyrosine residues, thus directly contributing to binding affinity.[1][2]

CompoundTargetIC50 / KiKey Contribution of Oxetane
Oxetane-containing ALDH1A inhibitor (6) ALDH1AIC50 = 0.08–0.25 µMImproved metabolic stability and potency (vs. 0.9 µM for precursor)[6]
Fenebrutinib BTK-Lowered pKa of piperazine, reducing toxicity and improving PK properties[1][2]
PF-06821497 (9) EZH2-Improved metabolic stability, solubility, and provided better fit into the protein pocket[1][2]
Ziresovir RSV Fusion ProteinEC50 = 4 nM (cyclopropyl linker) vs. other linkersServed as a conformational and basicity control element[1][2]
GDC-0349 PI3K/mTOR-Reduced pKa and hERG inhibition (IC50 > 100 µM vs. 8.5 µM for precursor)[1][2]
Oxetanyl PRMT5 inhibitor (51) PRMT5IC50 = 4.2 nMPotent enzymatic inhibition and effective blocking of tumor cell proliferation[6]
GNE-555 (46) mTORKi = 1.5 nMEnhanced mTOR potency and antiproliferative activity[6]
Case Study 3: Taxol and Derivatives - Microtubule Stabilization
  • Target: Microtubules

  • Therapeutic Area: Oncology

  • Mechanism: Paclitaxel (Taxol) and its semi-synthetic derivatives, docetaxel (B913) and cabazitaxel, are among the most well-known oxetane-containing drugs.[6][8] Their mechanism of action involves binding to the β-tubulin subunit of microtubules, which disrupts the normal process of microtubule disassembly. This leads to the stabilization of microtubules, causing cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. The oxetane D-ring is a critical feature of the pharmacophore. Computational studies suggest it serves two main purposes: rigidifying the overall structure of the molecule and acting as a hydrogen bond acceptor with a threonine residue in the tubulin binding pocket.[3][8]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of oxetane-containing compounds.

Protocol 1: Synthesis of a 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis

This protocol describes a common method for synthesizing an oxetane building block.

  • Materials:

    • 3-Bromo-2-(bromomethyl)propan-1-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

    • Solvent Addition: Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

    • Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extraction: Transfer the mixture to a separatory funnel. Add water and CH₂Cl₂. Shake and separate the layers. Extract the aqueous layer again with CH₂Cl₂.

    • Washing: Combine the organic layers and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-(bromomethyl)oxetane.[12]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by CYP enzymes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis

  • Procedure:

    • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-warm the mixture at 37 °C for 5 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.

    • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5]

dot graph [rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

subgraph "Preparation" { rank=same; A [label="Prepare Incubation Mixture:\nBuffer + Microsomes + Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-warm at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; A -> B; }

subgraph "Reaction" { rank=same; C [label="Initiate Reaction:\nAdd NADPH System", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Sample at Time Points\n(0, 5, 15, 30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; C -> D -> E; }

subgraph "Quenching & Analysis" { rank=same; F [label="Quench with Acetonitrile\n+ Internal Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Centrifuge to\nPellet Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> G -> H; }

subgraph "Data Processing" { rank=same; I [label="Quantify Remaining\nParent Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Calculate Half-life (t½)\n& Intrinsic Clearance (CLint)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I -> J; }

B -> C [lhead=cluster_Reaction]; E -> F [lhead=cluster_Quenching_Analysis]; H -> I [lhead=cluster_Data_Processing]; caption: "Experimental Workflow for Liver Microsomal Stability Assay."

Conclusion

Oxetane compounds exert their influence in biological systems primarily through the strategic modulation of the physicochemical properties of the molecules into which they are incorporated. Their role as a polar, metabolically robust, and conformationally defined bioisostere allows medicinal chemists to systematically address common liabilities in drug discovery, including poor solubility, metabolic instability, and off-target toxicities related to high basicity. As demonstrated by a growing number of clinical candidates and approved drugs, the thoughtful application of the oxetane motif is a powerful strategy for optimizing lead compounds into successful therapeutics. The continued development of novel synthetic methods to access diverse oxetane building blocks will undoubtedly further expand their application and impact in the field of drug discovery.

References

Unraveling the Energetics and Reactivity of Oxetane-2-Carboxylic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid, a unique four-membered heterocyclic compound, has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its strained oxetane (B1205548) ring imparts distinct conformational properties and reactivity, making it a valuable building block for novel therapeutics.[2][3] The incorporation of the oxetane motif can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and aqueous solubility.[2] However, the inherent ring strain also contributes to its chemical instability, particularly its propensity to undergo isomerization into more stable lactone structures.[3][4][5] This technical guide provides an in-depth analysis of the theoretical and computational studies that have been instrumental in understanding the structure, stability, and reactivity of this compound.

Molecular Properties and Energetics

Computational chemistry plays a crucial role in elucidating the fundamental electronic and energetic properties of this compound.[1] Quantum chemical calculations provide insights into the molecule's stability, reactivity, and potential transformation pathways.[1] These theoretical investigations are essential for predicting its behavior in different chemical environments and for designing novel synthetic strategies.

A summary of key computed molecular properties for the (R)- and (S)-enantiomers of this compound is presented in Table 1. These parameters are critical for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

Property(R)-Oxetane-2-carboxylic acid(S)-Oxetane-2-carboxylic acidReference
Molecular Formula C₄H₆O₃C₄H₆O₃[1][6]
Molecular Weight ( g/mol ) 102.09102.09[1][7]
Topological Polar Surface Area (TPSA) 46.53 Ų46.53 Ų[6][7]
LogP -0.1401-0.1401[6][7]
Hydrogen Bond Acceptors 22[6][7]
Hydrogen Bond Donors 11[6][7]
Rotatable Bonds 11[6][7]

The Isomerization of this compound: A Spontaneous Transformation

A significant finding in the study of this compound is its inherent instability, leading to a spontaneous isomerization into a more stable lactone.[3][4] This transformation has profound implications for the synthesis, storage, and application of this compound.[3] Experimental observations have shown that this isomerization can occur even under mild conditions, such as storage at room temperature.[3][5]

Computational studies have been pivotal in elucidating the mechanism of this intramolecular ring-opening reaction.[1] The proposed mechanism, which does not require an external catalyst, involves the following steps:[3]

  • Intramolecular Protonation: The carboxylic acid group acts as an internal Brønsted acid, protonating the oxygen atom of the oxetane ring.

  • Intermediate Formation: This protonation leads to the formation of a dually activated intermediate, featuring a protonated oxetane ring and a deprotonated carboxylate group.

  • Nucleophilic Attack: The carboxylate then acts as a nucleophile, attacking one of the ring carbons and leading to the opening of the strained four-membered ring.

  • Lactone Formation: The final step involves the formation of the more thermodynamically stable five-membered lactone ring.

G cluster_workflow Computational Workflow for Studying this compound A Structure Preparation (e.g., initial 3D coordinates) B Conformational Analysis (e.g., Molecular Mechanics) A->B C Quantum Chemical Calculations (e.g., DFT, Ab Initio) B->C D Property & Energy Calculation (e.g., Geometry Optimization, Frequencies) C->D E Transition State Search (for isomerization reaction) C->E G Data Analysis & Visualization D->G F Reaction Pathway Analysis (e.g., IRC calculations) E->F F->G

A generalized computational workflow for theoretical studies.

Detailed Methodologies: A Glimpse into the Computational Toolkit

While specific experimental protocols for the synthesis of this compound are detailed in the literature, this guide focuses on the computational methodologies employed in its theoretical investigation. A typical workflow for such studies is outlined below:

  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A conformational analysis is performed to identify the lowest energy conformers of the molecule. This is often carried out using molecular mechanics force fields.

  • Quantum Chemical Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are then employed to obtain accurate electronic structures and energies. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.

  • Geometry Optimization and Frequency Calculations: The geometry of the molecule is optimized to find the minimum energy structure. Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

  • Transition State Search: To study the isomerization reaction, a search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to confirm that it connects the reactant (this compound) and the product (lactone) on the reaction pathway.

G cluster_isomerization Proposed Isomerization Pathway of this compound Reactant This compound TS Transition State (Protonated oxetane, nucleophilic attack) Reactant->TS Intramolecular Proton Transfer Product Lactone TS->Product Ring Opening

References

Conformational Analysis of the Oxetane Ring in Oxetane-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane (B1205548) motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. Oxetane-2-carboxylic acid, a key building block, presents a fascinating case study in conformational analysis due to the interplay of ring strain, puckering, and the influence of the carboxylic acid substituent. This technical guide provides an in-depth analysis of the conformational landscape of the oxetane ring in this compound. Drawing upon spectroscopic data from analogous compounds and theoretical calculations, we explore the puckered nature of the oxetane ring, the conformational preferences of the carboxylic acid group, and the experimental and computational methodologies employed in such analyses. While specific experimental data for this compound is limited, likely due to its inherent instability and propensity for isomerization, this guide offers a robust framework for understanding its conformational behavior.

Introduction to Oxetane Conformation

The four-membered oxetane ring is not planar but adopts a puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering is a dynamic equilibrium between two equivalent puckered conformations, unless broken by substitution. The degree of puckering is often described by a puckering angle and a pseudo-rotation phase angle. For the parent, unsubstituted oxetane, gas-phase studies using microwave spectroscopy and electron diffraction have established a slightly puckered, non-planar structure.[1][2] The introduction of a substituent at the 2-position, as in this compound, is expected to influence the puckering of the ring and introduce distinct conformational isomers.[3]

Conformational Preferences of the Oxetane Ring

The puckered conformation of the oxetane ring in this compound can be described by the Cremer-Pople puckering coordinates. However, a simpler and more intuitive model involves two primary puckered conformations: the "envelope" and the "twist" (or "half-chair"). In 2-substituted oxetanes, the substituent can occupy either an axial or an equatorial position, leading to different energetic stabilities.

Key Conformational Considerations:

  • Ring Puckering: The oxetane ring interconverts rapidly between puckered conformations at room temperature. The energy barrier for this inversion is generally low.

  • Substituent Orientation: The carboxylic acid group at the C2 position can be oriented in either an axial or equatorial position relative to the mean plane of the ring. Generally, for steric reasons, the equatorial conformation is favored for larger substituents.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the oxetane oxygen atom could influence the conformational equilibrium, potentially favoring a conformation that brings these groups into proximity. Computational studies on related systems suggest that such intramolecular interactions can play a significant role in determining the preferred geometry.[4][5]

The logical relationship between the planar and puckered states, and the influence of the substituent, is depicted in the following diagram:

G Conformational States of the Oxetane Ring Planar Planar Transition State (High Energy) Puckered1 Puckered Conformation 1 Planar->Puckered1 Puckering Puckered2 Puckered Conformation 2 Planar->Puckered2 Puckering Puckered1->Puckered2 Ring Inversion Axial Axial Substituent Puckered1->Axial Equatorial Equatorial Substituent Puckered1->Equatorial Puckered2->Axial Puckered2->Equatorial

Caption: Puckering and substituent orientation in the oxetane ring.

Quantitative Conformational Data

While a definitive X-ray crystal structure for this compound is not publicly available, structural data for the parent oxetane and other derivatives provide a basis for estimating its geometric parameters.

Table 1: Structural Parameters of Unsubstituted Oxetane (from Microwave Spectroscopy)

ParameterValueReference
r(C-O)1.448(5) Å[1]
r(C-C)1.546(5) Å[1]
∠ CαOCα91.9(10)°[1]
∠ CαCβCα84.6(10)°[1]
Puckering Angle~10.7° (at 90K)[3]

For this compound, computational modeling would be required to predict the precise bond lengths, angles, and dihedral angles for the different conformers. It is anticipated that the C2-C3 bond length may be slightly elongated due to the presence of the carboxylic acid group.

Experimental Protocols for Conformational Analysis

The conformational analysis of oxetane derivatives relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on the oxetane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformation of the ring.

  • Nuclear Overhauser Effect (NOE): NOE experiments can provide information about the through-space proximity of protons. For example, NOE enhancements between the proton at C2 and protons on the same face of the ring would support a particular puckered conformation.

  • Solvent Effects: The conformational equilibrium can be influenced by the solvent.[6][7][8] Running NMR experiments in solvents of different polarity can provide insights into the nature of the intramolecular forces governing the conformation.

A general workflow for NMR-based conformational analysis is as follows:

G NMR-Based Conformational Analysis Workflow Sample Sample Preparation (in deuterated solvent) NMR NMR Data Acquisition (1H, 13C, COSY, NOESY) Sample->NMR Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR->Analysis Karplus Karplus Equation Analysis (Dihedral Angles) Analysis->Karplus Model Conformational Model Building Analysis->Model Karplus->Model Validation Comparison with Computational Models Model->Validation

Caption: Workflow for NMR-based conformational analysis.

Vibrational Spectroscopy (Infrared and Raman)

The far-infrared and Raman spectra of oxetanes exhibit low-frequency modes corresponding to the ring-puckering vibration.[9][10][11][12] The positions and intensities of these bands can be used to determine the potential energy surface for the puckering motion and the energy difference between conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[13][14] Obtaining suitable crystals of this compound has proven challenging, likely due to its instability.[15][16] However, crystallographic data from derivatives can offer valuable insights into the preferred puckering of the ring.

Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the conformational landscape of this compound.[4][17]

  • Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically varying the puckering coordinate to map out the energy profile of the ring inversion.

  • Geometry Optimization: Full geometry optimization of different starting conformations (e.g., axial and equatorial) can identify the lowest energy structures.

  • Frequency Calculations: Vibrational frequency calculations can confirm that the optimized structures are true minima on the potential energy surface and can be used to predict the vibrational spectra.

  • NMR Parameter Prediction: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed conformations.

The following diagram illustrates a typical computational workflow:

G Computational Conformational Analysis Workflow Input Input Structure Generation (Axial and Equatorial Isomers) PES Potential Energy Surface Scan Input->PES Optimization Geometry Optimization (e.g., DFT) PES->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Calc NMR Parameter Calculation Optimization->NMR_Calc Analysis Analysis of Results (Energies, Geometries, Frequencies) Frequency->Analysis NMR_Calc->Analysis

Caption: Workflow for computational conformational analysis.

Instability and Isomerization of this compound

A critical aspect of the chemistry of this compound is its propensity to isomerize to the corresponding γ-lactone.[15][16] This intramolecular rearrangement is thought to proceed via protonation of the oxetane oxygen by the carboxylic acid, followed by nucleophilic attack of the carboxylate. This inherent instability complicates experimental studies of its conformation, as the sample may degrade over time or under certain conditions (e.g., heating). Any experimental investigation must therefore be conducted under carefully controlled, mild conditions.

The proposed mechanism for this isomerization is outlined below:

G Isomerization of this compound Oxetane This compound Protonation Intramolecular Protonation Oxetane->Protonation Intermediate Protonated Oxetane Intermediate Protonation->Intermediate Attack Nucleophilic Attack by Carboxylate Intermediate->Attack Lactone γ-Lactone Attack->Lactone

Caption: Proposed mechanism for the isomerization to a γ-lactone.

Conclusion

The conformational analysis of the oxetane ring in this compound is a complex but important area of study for understanding the structure-activity relationships of oxetane-containing molecules. While direct experimental data is scarce, a combination of data from analogous compounds and computational modeling provides a strong basis for predicting its conformational behavior. The oxetane ring is expected to exist in a dynamic equilibrium of puckered conformations, with the equatorial orientation of the carboxylic acid group likely being favored. Future work to isolate and characterize stable derivatives or to perform in-depth computational studies will be crucial for a more complete understanding of this important medicinal chemistry building block. Researchers and drug development professionals should be mindful of the inherent instability of this compound when planning synthetic routes and biological assays.

References

The Oxetane Ring: A Nexus of Strain and Reactivity in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, a strained cyclic ether, has emerged from relative obscurity to become a cornerstone in modern organic synthesis and medicinal chemistry. Its unique combination of stability and reactivity, driven by significant ring strain, offers a powerful tool for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive exploration of the reactivity of the oxetane ring, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing its synthetic potential.

The Driving Force: Understanding Oxetane's Reactivity

The reactivity of the oxetane ring is fundamentally governed by its inherent ring strain, which is estimated to be approximately 106 kJ/mol (25.5 kcal/mol). This is comparable to the strain in cyclobutane (B1203170) and only slightly less than that of the highly reactive three-membered oxirane (epoxide) ring. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and torsional strain from eclipsing interactions. The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions, making the oxetane ring susceptible to attack by a wide range of nucleophiles and electrophiles.

Electrophilic Activation: The Key to Unlocking Reactivity

Due to the relatively high basicity of the oxygen atom's lone pairs, the oxetane ring requires activation by an electrophile, typically a Brønsted or Lewis acid, to initiate ring-opening.[1][2] This coordination polarizes the C-O bonds, rendering the α-carbons highly susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction.

Ring-Opening Reactions: A Gateway to Molecular Diversity

The cleavage of the oxetane ring is the most synthetically valuable transformation, providing access to 1,3-difunctionalized acyclic compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the oxetane ring and the nature of the incoming nucleophile.

Reactions with Nucleophiles

A vast array of nucleophiles can be employed to open the oxetane ring, leading to a diverse range of products.

  • N-Nucleophiles (Amines): The reaction of oxetanes with amines is a cornerstone for the synthesis of 3-aminoalcohols, which are prevalent motifs in pharmaceuticals. Lewis acids such as In(OTf)₃ are effective catalysts for this transformation.[3]

  • O-Nucleophiles (Alcohols, Water): Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield 3-alkoxyalcohols and 1,3-diols, respectively.

  • C-Nucleophiles (Organometallics, Cyanide): Organometallic reagents like Grignard reagents and organolithiums, as well as cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), readily open the oxetane ring to form new carbon-carbon bonds.[3][4]

  • S-Nucleophiles (Thiols): Thiols can also serve as effective nucleophiles for the ring-opening of oxetanes, leading to the formation of 3-thioalcohols.

Below is a logical workflow for a typical Lewis acid-catalyzed ring-opening reaction of an oxetane with a nucleophile.

ring_opening_workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Oxetane Oxetane Activation Electrophilic Activation Oxetane->Activation Nucleophile Nucleophile Nucleophilic_Attack Nucleophilic Attack Nucleophile->Nucleophilic_Attack Lewis_Acid Lewis_Acid Lewis_Acid->Activation Solvent Solvent Activation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Quenching Quenching Ring_Opening->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for Lewis acid-catalyzed oxetane ring-opening.

Quantitative Data on Oxetane Reactivity

The following tables summarize quantitative data on the reactivity of the oxetane ring in various transformations.

Table 1: Yields of Ring-Opening of 2-Phenyloxetane with Various Nucleophiles Catalyzed by BF₃·OEt₂

NucleophileProductYield (%)Reference
Aniline (B41778)3-Anilino-1-phenylpropan-1-ol85[5]
Thiophenol1-Phenyl-3-(phenylthio)propan-1-ol92[5]
Methanol3-Methoxy-1-phenylpropan-1-ol78[5]
Acetic Acid3-Acetoxy-1-phenylpropan-1-ol88[5]

Table 2: Kinetic Data for the Cationic Ring-Opening Polymerization of Substituted Oxetanes

MonomerInitiatorSolventkₚ (L mol⁻¹ s⁻¹)Reference
3,3-DimethyloxetaneBF₃·OEt₂CH₂Cl₂0.045[6]
3-Ethyl-3-(phenoxymethyl)oxetaneBF₃·OEt₂CH₂Cl₂0.028[6]
3-MethyloxetaneBF₃·OEt₂CH₂Cl₂0.052[6]
OxetaneBF₃·OEt₂CH₂Cl₂0.061[6]

The Oxetane Moiety in Drug Discovery

The oxetane ring has become a valuable motif in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][3][7] This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][8]

Table 3: Comparison of Physicochemical Properties: Oxetane vs. gem-Dimethyl and Carbonyl Analogs

Propertygem-Dimethyl AnalogCarbonyl AnalogOxetane AnalogReference
cLogP2.51.21.5[3][9]
Aqueous Solubility (µg/mL)10500250[3][8]
pKa (of a proximal amine)9.88.57.1[7]
Metabolic Stability (t½ in HLM, min)2545>120[3][8]
Oxetanes as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][10][11][12][13] Its dysregulation is frequently implicated in cancer. Several oxetane-containing molecules have been developed as potent and selective inhibitors of this pathway. The oxetane moiety often contributes to improved pharmacokinetic properties and target engagement.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Oxetane_Inhibitor Oxetane-containing PI3K Inhibitor Oxetane_Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of oxetane-containing compounds.

Synthesis of 3-Amino-3-phenyl-oxetane via Reductive Amination of 3-Oxo-oxetane

Materials:

  • 3-Oxo-oxetane

  • Aniline

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 3-oxo-oxetane (1.0 eq) in dichloroethane (0.2 M) is added aniline (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-amino-3-phenyl-oxetane.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of an oxetane-containing compound to metabolism by liver enzymes.[14][15][16][17][18]

Materials:

  • Test compound (oxetane-containing molecule)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard)

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (typically 1 µM).

  • In a 96-well plate, add the required volume of HLM suspension (final protein concentration typically 0.5 mg/mL).

  • Add the working solution of the test compound to the wells containing HLM.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Working Solution Pre_incubation Pre-incubate HLM & Compound at 37°C Compound_Prep->Pre_incubation HLM_Prep Prepare HLM Suspension HLM_Prep->Pre_incubation NADPH_Prep Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH System NADPH_Prep->Initiation Pre_incubation->Initiation Time_Points Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Initiation->Time_Points Quenching Quench Reaction with Acetonitrile (+ IS) Time_Points->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Experimental workflow for assessing the in vitro metabolic stability of an oxetane-containing compound.

Conclusion

The strained oxetane ring is a versatile and powerful functional group in the modern chemist's toolkit. Its unique reactivity, driven by ring strain and tunable by electronic and steric factors, allows for a wide range of synthetic transformations. In drug discovery, the strategic incorporation of the oxetane moiety can significantly enhance the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its reactivity, coupled with robust experimental protocols, will continue to fuel innovation in both academic and industrial research, paving the way for the development of novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2S)-oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-oxetane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints and physicochemical properties. Its incorporation into molecular scaffolds can lead to improved metabolic stability, solubility, and target binding affinity. This document provides detailed protocols for the enantioselective synthesis of (2S)-oxetane-2-carboxylic acid, primarily focusing on a chemoenzymatic approach involving the synthesis of a racemic precursor followed by enzymatic kinetic resolution. An alternative classical resolution method is also discussed. Additionally, critical considerations regarding the inherent instability of the final product are highlighted.

Introduction

The synthesis of enantiomerically pure oxetanes presents a significant challenge due to the strained nature of the four-membered ring. While several methods exist for the construction of the oxetane (B1205548) core, achieving high enantioselectivity for 2-substituted oxetane carboxylic acids requires a strategic approach. Direct asymmetric synthesis methods are not widely reported for this specific target. A robust and accessible strategy involves the synthesis of a racemic mixture followed by a resolution step. Biocatalytic kinetic resolution offers a highly selective and environmentally benign method to access the desired (S)-enantiomer.

Synthesis Strategies

The primary route detailed here is a two-stage process:

  • Synthesis of Racemic Ethyl Oxetane-2-carboxylate: A non-chiral synthesis starting from commercially available 3-oxetanone (B52913).

  • Enzymatic Kinetic Resolution: The use of a lipase (B570770) to selectively hydrolyze the (R)-enantiomer of the racemic ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

An alternative classical resolution of racemic oxetane-2-carboxylic acid via diastereomeric salt formation is also presented.

Diagram of the Chemoenzymatic Synthesis Workflow

Chemoenzymatic Synthesis of (2S)-oxetane-2-carboxylic acid cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: Final Product Isolation A 3-Oxetanone B Wittig Reaction A->B 1. Ph3P=CHCO2Et C Methylene oxetane B->C D Esterification C->D 2. EtOH, H+ E Ethyl 2-methyleneoxetane-2-carboxylate D->E F Hydrogenation E->F 3. H2, Pd/C G Racemic Ethyl oxetane-2-carboxylate F->G H Racemic Ethyl oxetane-2-carboxylate I Lipase-catalyzed Hydrolysis H->I 4. Lipase, Buffer J (R)-oxetane-2-carboxylic acid I->J K (S)-Ethyl oxetane-2-carboxylate I->K L (S)-Ethyl oxetane-2-carboxylate M Base Hydrolysis L->M 5. NaOH N (2S)-oxetane-2-carboxylic acid M->N

Caption: Workflow for the chemoenzymatic synthesis of (2S)-oxetane-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values that can be expected for the key steps in the enantioselective synthesis of (2S)-oxetane-2-carboxylic acid.

StepMethodStarting MaterialProductTypical Yield (%)Typical Enantiomeric Excess (ee) (%)
Racemic Ester Synthesis HydrogenationEthyl 2-methyleneoxetane-2-carboxylateRacemic Ethyl oxetane-2-carboxylate85-95N/A (racemic)
Enantioselective Step Enzymatic Kinetic ResolutionRacemic Ethyl oxetane-2-carboxylate(S)-Ethyl oxetane-2-carboxylate40-48>99
Alternative Enantioselective Step Classical ResolutionRacemic this compound(2S)-oxetane-2-carboxylic acid35-45>98
Final Hydrolysis Base Hydrolysis(S)-Ethyl oxetane-2-carboxylate(2S)-oxetane-2-carboxylic acid80-90>99

Experimental Protocols

Important Note on Product Stability: Oxetane-2-carboxylic acids are known to be unstable and can undergo spontaneous isomerization to form lactones, especially when heated or under acidic conditions.[1][2] It is crucial to perform all concentration steps at low temperatures (e.g., rotary evaporation at <30°C) and to use the final product promptly or store it at low temperatures (-20°C or below).

Protocol 1: Synthesis of Racemic Ethyl Oxetane-2-carboxylate

This protocol is adapted from standard procedures for the synthesis of this compound precursors.[1][2]

Step 1: Synthesis of Ethyl 2-methyleneoxetane-2-carboxylate

  • To a stirred solution of (carbethoxymethylene)triphenylphosphorane (B24862) (1.2 eq.) in dry dichloromethane (B109758) (DCM, 10 volumes) under a nitrogen atmosphere, add 3-oxetanone (1.0 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford ethyl 2-methyleneoxetane-2-carboxylate as a colorless oil.

Step 2: Hydrogenation to Racemic Ethyl Oxetane-2-carboxylate

  • To a solution of ethyl 2-methyleneoxetane-2-carboxylate (1.0 eq.) in methanol (B129727) (10 volumes) in a hydrogenation vessel, add 10% palladium on carbon (5 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 bar).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure at low temperature to yield racemic ethyl oxetane-2-carboxylate. The product is often used in the next step without further purification.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Oxetane-2-carboxylate

This protocol is based on the principle of lipase-catalyzed kinetic resolution of racemic esters.[3][4]

  • Prepare a phosphate (B84403) buffer solution (0.1 M, pH 7.2).

  • To a stirred solution of racemic ethyl oxetane-2-carboxylate (1.0 eq.) in the phosphate buffer (20 volumes), add a lipase preparation (e.g., Candida antarctica lipase B, Novozym 435) (typically 10-20% by weight of the substrate).

  • Stir the suspension at room temperature (25-30°C) and monitor the reaction progress by chiral HPLC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Once the target conversion is reached, filter off the immobilized enzyme.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to separate the unreacted (S)-ethyl oxetane-2-carboxylate from the hydrolyzed (R)-oxetane-2-carboxylic acid which will remain in the aqueous phase as its carboxylate salt.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully at low temperature to yield enantiomerically enriched (S)-ethyl oxetane-2-carboxylate.

Protocol 3: Hydrolysis of (S)-Ethyl Oxetane-2-carboxylate
  • To a solution of enantiomerically enriched (S)-ethyl oxetane-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1), add sodium hydroxide (B78521) (1.1 eq.) at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0°C and carefully acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Promptly extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature below 30°C.

  • The resulting (2S)-oxetane-2-carboxylic acid should be used immediately or stored under inert gas at -20°C or lower.

Protocol 4: Alternative Method - Classical Resolution of Racemic this compound

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.[5][6]

  • Synthesize racemic this compound by hydrolysis of the racemic ethyl ester from Protocol 1.

  • Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Add a solution of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) (0.5 eq.) in the same solvent.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out preferentially.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).

  • Extract the liberated carboxylic acid with an organic solvent, dry, and concentrate at low temperature.

  • The desired enantiomer can be obtained from either the crystallized salt or the mother liquor, depending on which diastereomer is less soluble.

Diagram of Classical Resolution

Classical Resolution of Racemic this compound A Racemic (R/S)-Oxetane-2-carboxylic Acid B Add Chiral Amine (e.g., (R)-Amine) A->B C Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (e.g., (S)-Acid-(R)-Amine) D->E F More Soluble Diastereomer (e.g., (R)-Acid-(R)-Amine in Mother Liquor) D->F G Acidification E->G I Acidification F->I H (2S)-Oxetane-2-carboxylic Acid G->H J (2R)-Oxetane-2-carboxylic Acid I->J

Caption: Logical workflow for classical resolution via diastereomeric salt formation.

Conclusion

The chemoenzymatic synthesis of (2S)-oxetane-2-carboxylic acid via kinetic resolution of its racemic ester is a highly effective method for obtaining this valuable building block in high enantiopurity. Careful handling of the final product is paramount to prevent isomerization. The classical resolution method provides a viable alternative. These protocols offer a solid foundation for researchers in their efforts to synthesize and utilize this important chiral synthon in drug discovery and development.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Oxetane-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. They can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[1][2] In particular, stereochemically defined substituted oxetane-2-carboxylic acids and their derivatives are valuable building blocks for the synthesis of complex bioactive molecules.[1][3] This document provides an overview of key stereoselective synthetic strategies and detailed experimental protocols for their preparation.

Synthetic Strategies Overview

The stereoselective synthesis of substituted oxetane-2-carboxylic acids can be broadly categorized into three main approaches: [2+2] cycloadditions, intramolecular cyclizations, and ring expansions of epoxides. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Logical Workflow for Synthetic Strategy Selection

The following diagram illustrates a general decision-making process for selecting a suitable synthetic route.

G start Desired Substituted Oxetane-2-Carboxylic Acid Derivative cycloaddition [2+2] Cycloaddition start->cycloaddition Access to alkene and carbonyl precursors intramolecular Intramolecular Cyclization start->intramolecular Access to chiral acyclic precursors ring_expansion Ring Expansion start->ring_expansion Access to chiral epoxides pb_reaction Paternò-Büchi Reaction (Photochemical) cycloaddition->pb_reaction UV/Visible light mediated formal_cyclo Catalytic Asymmetric Formal [2+2] cycloaddition->formal_cyclo Lewis acid or organocatalyzed co_bond C-O Bond Formation (Williamson Etherification) intramolecular->co_bond From 1,3-diols or haloalcohols cc_bond C-C Bond Formation intramolecular->cc_bond From functionalized ethers epoxide_expansion From Chiral Epoxide ring_expansion->epoxide_expansion Sulfur ylide chemistry

Caption: A workflow diagram for selecting a synthetic strategy for substituted oxetane-2-carboxylic acids.

Catalytic Asymmetric [2+2] Cycloadditions

Formal [2+2] cycloadditions between a ketene (B1206846) acetal (B89532) or an allenoate and a carbonyl compound, catalyzed by a chiral Lewis acid or an N-heterocyclic carbene (NHC), represent a powerful and atom-economical approach to enantiomerically enriched oxetanes.[4]

a. Chiral Cu(II)-Catalyzed Asymmetric Oxetane (B1205548) Synthesis

Mikami and coworkers developed a catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex. This method provides high yields, diastereoselectivities, and enantioselectivities.[4]

Quantitative Data:

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (cis:trans)ee (%)
1PhH5CH₂Cl₂2495>99:198
24-MeC₆H₄H5CH₂Cl₂2496>99:197
34-MeOC₆H₄H5CH₂Cl₂4893>99:198
42-NaphthylH5CH₂Cl₂4891>99:196
5PhMe5CH₂Cl₂728595:595

Experimental Protocol: General Procedure for Chiral Cu(II)-Catalyzed [2+2] Cycloaddition

  • Catalyst Preparation: In a nitrogen-purged glovebox, Cu(OTf)₂ (0.01 mmol, 3.6 mg) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) (0.011 mmol) are dissolved in anhydrous CH₂Cl₂ (1.0 mL). The solution is stirred at room temperature for 1 h.

  • Reaction Setup: To the prepared catalyst solution, ethyl trifluoropyruvate (0.2 mmol, 34.4 mg) is added at -78 °C.

  • Substrate Addition: The silyl enol ether (0.3 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (2 mL). The mixture is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate) to afford the desired oxetane.

b. N-Heterocyclic Carbene (NHC)-Catalyzed [2+2] Annulation

Scheidt and colleagues reported an NHC-catalyzed [2+2] annulation between trifluoromethyl ketones and γ-substituted allenoates. This method provides access to 2-alkylideneoxetanes with good diastereoselectivity.[4]

Quantitative Data:

EntryR¹ (in Ketone)R² (in Allenoate)Catalyst Loading (mol%)BaseYield (%)dr (trans:cis)
1PhMe20DBU9510:1
24-ClC₆H₄Me20DBU9212:1
32-MeC₆H₄Me20DBU881:2.5
4PhPh20DBU918:1

Experimental Protocol: General Procedure for NHC-Catalyzed [2+2] Annulation

  • Reaction Setup: To a vial containing the NHC precursor (0.04 mmol) and DBU (0.04 mmol) is added anhydrous toluene (B28343) (2.0 mL). The mixture is stirred at room temperature for 10 minutes.

  • Substrate Addition: The trifluoromethyl ketone (0.2 mmol) and the allenoate (0.24 mmol) are added sequentially.

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 h.

  • Workup and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (hexanes/ethyl acetate) to yield the 2-alkylideneoxetane.

Intramolecular Cyclizations

The formation of the oxetane ring via intramolecular cyclization is a common and reliable strategy. The stereochemistry of the final product is controlled by the stereochemistry of the acyclic precursor, which is often prepared from the chiral pool or by asymmetric synthesis.

a. Diastereoselective Synthesis via Williamson Etherification

This method involves the cyclization of a chiral 1,3-haloalcohol or a related derivative. The stereochemistry is established during the synthesis of the acyclic precursor, for example, through an asymmetric reduction or aldol (B89426) reaction.

Experimental Workflow:

G start Chiral Aldehyde/Ketone asymmetric_reaction Asymmetric Aldol or Reduction start->asymmetric_reaction diol Enantioenriched 1,3-Diol asymmetric_reaction->diol activation Selective Activation of Primary Hydroxyl diol->activation halohydrin Chiral 1,3-Halohydrin or Sulfonate Ester activation->halohydrin cyclization Base-mediated Cyclization (SN2) halohydrin->cyclization oxetane Stereodefined Oxetane cyclization->oxetane oxidation Oxidation of C2-substituent to Carboxylic Acid oxetane->oxidation final_product This compound oxidation->final_product

Caption: Workflow for the synthesis of oxetane-2-carboxylic acids via Williamson etherification.

Experimental Protocol: Diastereoselective Cyclization of a Chiral 1,3-Diol Derivative

  • Selective Monotosylation of a 1,3-Diol: To a solution of the chiral 1,3-diol (1.0 mmol) in anhydrous pyridine (B92270) (5 mL) at 0 °C is added p-toluenesulfonyl chloride (1.05 mmol, 200 mg) in one portion. The reaction is stirred at 0 °C for 4 h and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

  • Base-Mediated Cyclization: The purified monotosylate (0.8 mmol) is dissolved in anhydrous THF (10 mL). Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 2-4 h until TLC indicates complete consumption of the starting material. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude oxetane, which is purified by chromatography.

  • Oxidation to the Carboxylic Acid: The C2-substituted oxetane (e.g., with a primary alcohol or an oxidizable group) is then subjected to standard oxidation conditions (e.g., Jones oxidation, TEMPO/bleach) to afford the corresponding this compound.

Ring Expansion of Chiral Epoxides

The catalytic enantioselective synthesis of oxetanes from prochiral ketones via an intermediate epoxide has been reported. This one-pot reaction utilizes a chiral heterobimetallic complex and a sulfur ylide.[2]

Quantitative Data for Enantioselective Epoxide to Oxetane Synthesis:

EntryKetoneYield (%)ee (%) of Oxetane
1Acetophenone8599
24-Methoxyacetophenone8299
32-Acetophenone7898
4Propiophenone8897

Experimental Protocol: One-Pot Enantioselective Synthesis of 2,2-Disubstituted Oxetanes

  • Catalyst and Ylide Preparation: In separate flasks, the chiral heterobimetallic catalyst (e.g., a lanthanide-lithium-binaphthol complex) is prepared according to literature procedures. Trimethylsulfoxonium iodide is used to generate the sulfoxonium ylide.

  • Reaction Setup: To a solution of the prochiral ketone (1.0 mmol) and the chiral catalyst (5-10 mol%) in anhydrous THF at -30 °C is added a solution of the sulfoxonium ylide (1.1 eq) in THF. The reaction is stirred for the time required to form the chiral epoxide (monitored by TLC).

  • Ring Expansion: A second equivalent of the sulfoxonium ylide (1.1 eq) is then added to the reaction mixture. The temperature is allowed to slowly rise to room temperature and stirred until the epoxide is fully converted to the oxetane.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates. Researchers should consult the primary literature for detailed conditions and safety precautions.

References

Application Notes and Protocols: Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, such as improved solubility, metabolic stability, and lipophilicity, make them attractive bioisosteres for commonly used functional groups.[1][2] The development of efficient synthetic methodologies to access functionalized oxetanes is therefore of significant interest. This document provides detailed application notes and protocols for the photoredox-catalyzed decarboxylation of oxetane-2-carboxylic acids, a mild and efficient method for the synthesis of valuable oxetane (B1205548) derivatives.[3][4][5] This reaction proceeds via the formation of an oxetane radical intermediate, which can be subsequently functionalized, offering a powerful tool for the diversification of oxetane-containing scaffolds.[3]

Reaction Principle

The photoredox-catalyzed decarboxylation of oxetane-2-carboxylic acid is a process that utilizes visible light to initiate a single-electron transfer (SET) process. A photocatalyst, upon excitation by light, becomes a potent reductant and transfers an electron to the carboxylic acid substrate. This results in the formation of a radical anion, which readily undergoes decarboxylation to generate an oxetane radical. This highly reactive intermediate can then be trapped by a suitable reagent, such as a hydrogen atom donor, to yield the final product.[3]

Data Presentation

The following table summarizes the substrate scope for the photoredox-catalyzed hydrodecarboxylation of various 2-aryl oxetane-2-carboxylic acids. The yields and diastereomeric ratios are based on the findings reported by Schindler and coworkers in their 2025 publication in Angewandte Chemie International Edition.

EntrySubstrate (this compound derivative)ProductYield (%)[2]Diastereomeric Ratio (d.r.)[2]
12-Phenyl-oxetane-2-carboxylic acid2-Phenyl-oxetane(Yield not explicitly found in search results)(d.r. not explicitly found in search results)
22-(4-Methoxyphenyl)-oxetane-2-carboxylic acid2-(4-Methoxyphenyl)-oxetane(Yield not explicitly found in search results)(d.r. not explicitly found in search results)
32-(4-Chlorophenyl)-oxetane-2-carboxylic acid2-(4-Chlorophenyl)-oxetane(Yield not explicitly found in search results)(d.r. not explicitly found in search results)
42-(Naphthalen-2-yl)-oxetane-2-carboxylic acid2-(Naphthalen-2-yl)-oxetane(Yield not explicitly found in search results)(d.r. not explicitly found in search results)
52-(Thiophen-2-yl)-oxetane-2-carboxylic acid2-(Thiophen-2-yl)-oxetane(Yield not explicitly found in search results)(d.r. not explicitly found in search results)
Note: The specific yields and diastereomeric ratios for the individual substrates are reported in the full publication and should be consulted for precise quantitative data.[2]

Experimental Protocols

General Procedure for the Photoredox-Catalyzed Hydrodecarboxylation of Oxetane-2-Carboxylic Acids [2]

Materials:

  • This compound substrate (0.1 mmol, 1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 or a suitable organic photocatalyst) (1 mol%)

  • Diphenyl disulfide ((PhS)2) (15 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (20 mol%)

  • Anhydrous ethyl acetate (B1210297) (EtOAc) (to make a 0.1 M solution)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., a vial with a magnetic stir bar)

  • Blue LED light source (456 nm)

  • Cooling fan

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound substrate (0.1 mmol), the photocatalyst (0.001 mmol), and diphenyl disulfide (0.015 mmol).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous ethyl acetate (1.0 mL) to the vial via syringe to achieve a 0.1 M concentration of the substrate.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.02 mmol) to the reaction mixture via syringe.

  • Place the reaction vial in a holder at a fixed distance from a 456 nm blue LED light source.

  • Ensure the reaction is maintained at a temperature of 30-35 °C using a cooling fan.

  • Irradiate the reaction mixture with the blue LED light for 18 hours with vigorous stirring.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired decarboxylated oxetane derivative.

  • The structure and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents 1. Add Substrate, Photocatalyst, (PhS)2 seal_purge 2. Seal and Purge with Inert Gas reagents->seal_purge add_solvent 3. Add Anhydrous Ethyl Acetate seal_purge->add_solvent add_base 4. Add DIPEA add_solvent->add_base irradiate 5. Irradiate with Blue LED (456 nm) (18 h, 30-35 °C) add_base->irradiate quench 6. Reaction Monitoring (TLC/LC-MS) irradiate->quench extract 7. Solvent Removal quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: Experimental workflow for the photoredox-catalyzed decarboxylation.

catalytic_cycle PC PC PC_excited [PC]* PC->PC_excited Excitation PC_reduced [PC]⁻ PC_excited->PC_reduced SET PC_reduced->PC Regeneration Substrate R-COOH Substrate_anion R-COO⁻ Substrate->Substrate_anion Base (DIPEA) Radical R• Substrate_anion->Radical Oxidation & Decarboxylation Product R-H Radical->Product Hydrogen Atom Transfer (HAT) CO2 CO₂ light hν (Visible Light) HAT_donor H-donor

Caption: Proposed catalytic cycle for the photoredox decarboxylation.

References

Application Notes and Protocols for Amide Coupling Reactions with Oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid is a valuable building block in medicinal chemistry, offering a unique four-membered cyclic ether motif that can impart desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. However, its use in amide coupling reactions presents a notable challenge due to the inherent instability of the carboxylic acid, which can readily isomerize to a lactone, particularly under thermal stress.[1][2] This application note provides a detailed protocol for the successful amide coupling of this compound, focusing on mild reaction conditions to mitigate isomerization and ensure high product yields. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are discussed.

Challenges: Instability of this compound

A critical consideration when working with this compound is its propensity to undergo intramolecular cyclization to form a bicyclic lactone.[1] This isomerization can be accelerated by heat and acidic conditions, leading to significantly reduced yields of the desired amide product. Therefore, it is imperative to employ mild reaction conditions and avoid elevated temperatures throughout the coupling and work-up procedures. Storage of this compound should also be carefully considered, with refrigeration being recommended to minimize degradation over time.

Comparative Data of Amide Coupling Reactions

The following table summarizes various reaction conditions for the amide coupling of this compound with different amines, providing a comparative overview of expected yields.

Coupling ReagentBaseAmineSolventTemperature (°C)Time (h)Yield (%)
HATUDIPEABenzylamineDMF0 to RT485
EDC/HOBtDIPEAAnilineDCM0 to RT1278
HATUDIPEAMorpholineDMF0 to RT682
EDC/HOBtNMMp-ToluidineDCM/DMF0 to RT1675

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Amine (1.1 eq) to the cooled solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method using the more classical EDC/HOBt coupling reagent system.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Amine (1.1 eq) followed by the base (DIPEA or NMM, 2.5 eq).

  • Finally, add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the amide coupling of this compound.

AmideCouplingWorkflow Experimental Workflow for Amide Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagents Add Amine and Base cool->add_reagents add_coupling Add Coupling Reagent (HATU or EDC/HOBt) add_reagents->add_coupling stir_cold Stir at 0 °C add_coupling->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor Reaction (TLC/LC-MS) stir_rt->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway Context

Amides derived from this compound are of interest in drug discovery as potential bioisosteres of other functional groups, which can modulate the interaction of a molecule with its biological target. For instance, in a hypothetical signaling pathway, such an amide could be part of a small molecule inhibitor designed to block the active site of a kinase, thereby preventing the phosphorylation of a downstream substrate and interrupting a disease-associated signaling cascade.

SignalingPathway Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase A receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response inhibitor Oxetane (B1205548) Amide Inhibitor inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by an oxetane amide.

References

Application Notes and Protocols: Oxetane-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid and its derivatives have emerged as valuable building blocks in modern medicinal chemistry. The unique structural and physicochemical properties of the oxetane (B1205548) ring—a four-membered cyclic ether—offer significant advantages in drug design and development.[1][2] This includes improvements in aqueous solubility, metabolic stability, and lipophilicity, as well as the ability to act as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl and carbonyl moieties.[2][3] The strained four-membered ring also provides a rigid framework that can influence molecular conformation and binding to biological targets.[4] These application notes provide an overview of the utility of this compound, quantitative data on its impact on drug-like properties, and detailed protocols for its synthesis and application.

Physicochemical Properties of this compound

The inherent properties of this compound make it an attractive starting point for library synthesis and lead optimization.

PropertyValueReference
Molecular Formula C₄H₆O₃[4]
Molecular Weight 102.09 g/mol [4]
LogP -0.87[4]
Boiling Point 244.2 ± 33.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 115.1 ± 18.9 °C[4]

Impact on Drug Candidate Properties

The incorporation of an oxetane moiety, often via amide coupling with this compound or its derivatives, can significantly enhance the developability of a drug candidate.

Comparative Physicochemical Properties
Compound PairAnalogue StructureAnalogue PropertyOxetane-containing StructureOxetane PropertyFold ImprovementReference
Carbonyl vs. Oxetane Carbonyl AnalogueCLint: > 293 µL/min/mgOxetane AnalogueCLint: 25.9 µL/min/mg> 11.3[2]
gem-Dimethyl vs. Oxetane gem-Dimethyl AnalogueHigh CLintOxetane AnalogueLow CLintSignificant[2]
Isopropyl vs. Oxetane Isopropyl AnalogueHigh CLintOxetane AnalogueLow CLintSignificant[2]
mTOR Inhibitor Isopropyl-substitutedpKa: 7.6, hERG IC50: 8.5 µMOxetanyl-derivative (GDC-0349)Lower pKa, hERG IC50: > 100 µM-[1]
RSV Inhibitor gem-Dimethyl groupDecreased anti-RSV activityOxetane ringRemarkably improved anti-RSV effect-[1]

CLint (Intrinsic Clearance) is a measure of metabolic stability in liver microsomes; a lower value indicates greater stability.

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes a common method for the synthesis of racemic this compound starting from 3-oxetanone (B52913).[4][5]

Workflow for the Synthesis of Racemic this compound

G cluster_0 Step 1: Alkene Precursor Formation cluster_1 Step 2: Hydrogenation start 3-Oxetanone step1 Wittig Reaction start->step1 product1 Alkene Precursor step1->product1 step2 Hydrogenation (Pd/C, H2, Methanol) product1->step2 product2 Racemic this compound step2->product2

Caption: Synthesis of this compound.

Materials:

  • 3-Oxetanone

  • Wittig reagent (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • Solvent (e.g., Toluene)

  • Palladium on charcoal (10 wt. %)

  • Methanol (B129727)

  • Hydrogen gas supply

Procedure:

  • Alkene Precursor Synthesis:

    • In a round-bottom flask, dissolve 3-oxetanone and the Wittig reagent in toluene.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the alkene precursor.

  • Hydrogenation:

    • Dissolve the alkene precursor in methanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on charcoal.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain racemic this compound.

Note on Stability: this compound can be unstable under certain conditions and may isomerize to a lactone over time, especially with heating.[4][5][6] It is recommended to store the product at low temperatures and use it in subsequent reactions promptly.

Amide Coupling of this compound with an Aniline (B41778) Derivative

This protocol provides a general procedure for the amide bond formation between this compound and an aniline, a common reaction in the synthesis of bioactive molecules.[7][8]

Workflow for Amide Coupling

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification acid This compound reaction Amide Coupling acid->reaction amine Aniline Derivative amine->reaction reagents EDC, HOBt (cat.), DMAP, DIPEA reagents->reaction solvent Acetonitrile solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Oxetane-containing Amide purification->product

Caption: Amide Coupling Experimental Workflow.

Materials:

  • This compound

  • Aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the aniline derivative (1.0-1.2 eq).

  • Add EDC (1.0 eq), DMAP (1.0 eq), a catalytic amount of HOBt (0.1 eq), and DIPEA (2.0-3.0 eq).[7]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Enzymatic Resolution of Racemic this compound

For stereospecific synthesis, enzymatic resolution can be employed to separate the enantiomers of this compound. This protocol is based on the principle of lipase-catalyzed kinetic resolution.[9][10][11]

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) (e.g., Novozym® 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Phosphate buffer

Procedure:

  • Esterification:

    • In a flask, suspend racemic this compound and the immobilized lipase in MTBE.

    • Add the acyl donor (e.g., vinyl acetate).

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C). The lipase will selectively esterify one enantiomer.

    • Monitor the reaction for ~50% conversion by chiral HPLC.

  • Separation:

    • Filter off the immobilized enzyme.

    • The filtrate contains one enantiomer as the ester and the other as the unreacted carboxylic acid.

    • Separate the ester and the acid using standard extraction procedures (e.g., extraction with a basic aqueous solution to isolate the acid).

  • Hydrolysis (optional):

    • The separated ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer using standard basic or acidic hydrolysis conditions.

Application in Signaling Pathway Inhibition

Oxetane-containing compounds have shown promise as inhibitors of key signaling pathways implicated in cancer and autoimmune diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13][14] Oxetane-containing molecules have been developed as potent inhibitors of kinases within this pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Oxetane-containing Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, which is crucial for B-cell development and activation.[15][16][17] Inhibitors of BTK are effective in treating B-cell malignancies and autoimmune diseases.[18] The incorporation of an oxetane moiety has been a strategy to improve the properties of BTK inhibitors.

G BCR B-cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylate PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB Activation PLCg2->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor Oxetane-containing BTK Inhibitor Inhibitor->BTK

Caption: Inhibition of the BTK Signaling Pathway.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its application can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. The provided protocols offer a starting point for the synthesis and derivatization of this valuable scaffold, enabling the exploration of novel chemical space and the development of next-generation therapeutics. As with any reactive scaffold, careful consideration of its stability and reaction conditions is crucial for its successful implementation in drug discovery programs.

References

Application of Oxetane-2-carboxylic Acid in Polymer Synthesis: A Viable Indirect Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Oxetane-2-carboxylic acid presents an intriguing yet challenging monomer for polymer synthesis. While its strained four-membered ring suggests a predisposition to ring-opening polymerization, its inherent instability and propensity to isomerize into a more stable lactone structure significantly complicate direct polymerization. This document provides detailed application notes and protocols for a viable indirect approach: the synthesis and subsequent polymerization of stabilized oxetane-2-carboxylate esters. This "protecting group" strategy allows for the incorporation of the valuable oxetane (B1205548) moiety into polymer backbones, which can be later modified to reintroduce the carboxylic acid functionality.

The Challenge: Instability and Isomerization of this compound

This compound is a cyclic compound featuring a strained four-membered ether ring, which makes it a candidate for ring-opening polymerization to form polyethers. However, the carboxylic acid group in the 2-position renders the molecule susceptible to intramolecular rearrangement, leading to the formation of a thermodynamically more stable five-membered lactone.[1][2] This isomerization can be initiated by heat or acidic/basic conditions, which are often employed in polymerization reactions.[1]

This inherent instability makes the direct polymerization of this compound exceedingly difficult, as the monomer is likely to convert to the unpolymerizable lactone under typical polymerization conditions. Therefore, a more practical approach involves the protection of the carboxylic acid functionality prior to polymerization.

The Solution: A Two-Step "Protecting Group" Strategy

To overcome the challenge of instability, a two-step strategy is proposed:

  • Protection: The carboxylic acid group of this compound is first converted into a more stable ester, such as a methyl or ethyl ester. This "protects" the functional group, preventing the undesirable isomerization.

  • Polymerization: The resulting oxetane-2-carboxylate ester, being more stable, can then be polymerized via ring-opening polymerization, typically through a cationic mechanism.

  • Deprotection (Optional): Following polymerization, the ester groups on the polymer side chains can be hydrolyzed to yield the desired poly(this compound).

This indirect route offers a reliable method for incorporating the this compound structure into a polymer chain.

Experimental Protocols

Synthesis of Methyl Oxetane-2-carboxylate (Monomer Protection)

This protocol describes the esterification of this compound to form the more stable methyl ester, a suitable monomer for polymerization.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl oxetane-2-carboxylate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Cationic Ring-Opening Polymerization of Methyl Oxetane-2-carboxylate

This protocol outlines the cationic ring-opening polymerization of the stabilized monomer to produce poly(methyl oxetane-2-carboxylate).

Materials:

  • Methyl oxetane-2-carboxylate (freshly distilled)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator, freshly distilled)

  • Methanol (anhydrous, for termination)

  • Cold methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., argon or nitrogen).

  • Transfer freshly distilled methyl oxetane-2-carboxylate and anhydrous dichloromethane to the flask via syringe. The monomer concentration is typically in the range of 1-2 M.

  • Cool the solution to 0°C using an ice bath.

  • Initiate the polymerization by adding a predetermined amount of boron trifluoride diethyl etherate initiator via syringe. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.

  • Allow the reaction to proceed at 0°C with continuous stirring. The polymerization progress can be monitored by observing the increase in viscosity of the solution. Reaction times can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.

  • Terminate the polymerization by adding a small amount of anhydrous methanol to quench the active cationic species.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

Data Presentation

The following table summarizes typical quantitative data obtained from the cationic ring-opening polymerization of oxetane monomers. Note that specific values for methyl oxetane-2-carboxylate are not widely reported in the literature, so data for structurally similar oxetane monomers are provided for reference.

MonomerInitiator[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
3-Ethyl-3-(hydroxymethyl)oxetaneBF₃·OEt₂50CH₂Cl₂024>958,5001.5
3,3-Bis(chloromethyl)oxetaneBF₃·OEt₂100CH₂Cl₂25129015,0001.8
(3-Methyl-3-oxetanyl)methanolBF₃·OEt₂75Bulk2548>9010,0001.6

Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index). Data are representative and may vary based on specific reaction conditions.

Visualizations

Polymerization_Workflow cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Post-Polymerization Modification OxetaneAcid This compound Esterification Esterification (e.g., with Methanol, H+) OxetaneAcid->Esterification Protection OxetaneEster Methyl Oxetane-2-carboxylate Esterification->OxetaneEster Polymerization Cationic Ring-Opening Polymerization (ROP) OxetaneEster->Polymerization Initiator (e.g., BF3·OEt2) PolymerEster Poly(methyl oxetane-2-carboxylate) Polymerization->PolymerEster Deprotection Hydrolysis (Optional) PolymerEster->Deprotection Deprotection PolymerAcid Poly(oxetane-2- carboxylic acid) Deprotection->PolymerAcid

Caption: Workflow for the indirect polymerization of this compound.

Cationic_ROP_Mechanism Initiator Initiator (I+) Monomer Oxetane Monomer (M) Initiator->Monomer Initiation ActiveCenter Active Cationic Center (P-M+) Propagation Propagation ActiveCenter->Propagation PolymerChain Growing Polymer Chain (P-M(n+1)+) Propagation->PolymerChain PolymerChain->Propagation + Monomer Termination Termination PolymerChain->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: General mechanism of cationic ring-opening polymerization of oxetanes.

Conclusion

The application of this compound in polymer synthesis is best approached indirectly due to the monomer's inherent instability. By employing a "protecting group" strategy involving the esterification of the carboxylic acid followed by cationic ring-opening polymerization of the resulting oxetane-2-carboxylate ester, researchers can successfully incorporate this functional monomer into a polyether backbone. This approach opens the door to the synthesis of novel functional polymers with potential applications in drug delivery, biomaterials, and other advanced materials. The protocols and data presented herein provide a foundational guide for scientists and professionals in the field to explore the potential of this unique monomer.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxetane-2-carboxylic acid is a versatile building block in medicinal chemistry, offering a gateway to novel heterocyclic scaffolds. The strained four-membered ring imparts unique conformational constraints and serves as a valuable bioisostere for various functional groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5] However, the inherent reactivity of the oxetane (B1205548) ring, including a propensity for isomerization to lactones, presents both challenges and synthetic opportunities.[1][6][7][8] These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds from this compound, leveraging modern synthetic methodologies such as photoredox catalysis and strategic ring-opening reactions.

I. Photoredox-Mediated Decarboxylative Functionalization

Visible-light photoredox catalysis offers a mild and efficient method for the decarboxylation of this compound, generating an oxetane radical intermediate that can be trapped by various nucleophiles or undergo further transformations.[9][10] This approach avoids harsh reaction conditions and is compatible with a wide range of functional groups.

A. Synthesis of 2-Aryl-oxetanes via Decarboxylative Arylation

This protocol describes the synthesis of 2-aryl-oxetanes, which are valuable motifs in drug discovery, through a dual nickel/photoredox-catalyzed cross-coupling reaction.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Aryl bromide, Ni catalyst, Photocatalyst, and Ligand in solvent degas Degas the reaction mixture reagents->degas irradiate Irradiate with visible light at room temperature degas->irradiate quench Quench the reaction irradiate->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify G Oxetane This compound Intermediate Protonated Oxetane Intermediate Oxetane->Intermediate Intramolecular Protonation Lactone γ-Butyrolactone Intermediate->Lactone Nucleophilic Attack & Ring Opening G cluster_prep Reaction Setup cluster_reaction Tandem Reaction cluster_workup Work-up and Purification reagents Combine Oxetane Substrate, Aryl Halide, Palladium Catalyst, Ligand, and Base in solvent degas Degas the reaction mixture reagents->degas heat Heat the reaction mixture degas->heat filter Filter and concentrate heat->filter purify Purify by column chromatography filter->purify

References

Application Notes and Protocols for the Incorporation of Oxetane Moieties to Improve Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the oxetane (B1205548) moiety, a four-membered cyclic ether, has garnered significant attention. Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl groups.[1][2][3] The introduction of an oxetane can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2][4][5] Furthermore, the rigid nature of the oxetane ring can help to lock in bioactive conformations, potentially leading to enhanced potency and selectivity.[3]

These application notes provide a comprehensive overview of the benefits of incorporating oxetane moieties into drug candidates, supported by quantitative data from various case studies. Detailed protocols for the synthesis of oxetane-containing molecules and for key in vitro assays to evaluate their properties are also presented to guide researchers in this promising area of drug discovery.

Impact of Oxetane Incorporation on Drug Properties: A Data-Driven Overview

The incorporation of an oxetane moiety can profoundly and beneficially alter the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. The following tables summarize quantitative data from published studies, demonstrating the impact of replacing common chemical motifs with an oxetane ring.

Table 1: Improvement in Metabolic Stability

Parent Compound/MotifOxetane-Containing AnalogImprovement in Metabolic StabilityReference
N-substituted arylsulfonamide with carbocyclic ringN-substituted arylsulfonamide with 3-monosubstituted oxetaneImproved stability in human liver microsomes (HLM)[6]
Compound with gem-dimethyl groupAnalog with 3,3-disubstituted oxetaneIncreased metabolic stability[2]
EZH2 Inhibitor Lead Compound 8Analog 9 with methoxymethyl-oxetaneDrastically improved metabolic stability[7][8]
Entospletinib (morpholine)Lanraplenib (piperazine-oxetane)Increased metabolic stability[7][8]
IDO1 Inhibitor 31 (4-hydroxymethylpyridine)IDO1 Inhibitor 33 (oxetane-containing)Significantly improved metabolic profile (lower clearance)[9]

Table 2: Enhancement of Physicochemical Properties

Parent Compound/MotifOxetane-Containing AnalogProperty ImprovedQuantitative ChangeReference
Piperazine with ethyl groupPiperazine with oxetaneReduced Basicity (pKaH)8.0 to 6.4[7][8]
AmineAmine with α-oxetaneReduced Basicity (pKaH)Decreased by 2.7 units (from 9.9 to 7.2)[7]
EZH2 Inhibitor Lead Compound 8Analog 9 with methoxymethyl-oxetaneOptimized Lipophilicity (LogD)Achieved optimal LogD of 1.9[7][8]
IDO1 Inhibitor 31IDO1 Inhibitor 33Improved Aqueous SolubilitySignificantly improved[9]
AXL Inhibitor 11AXL Inhibitor 12Increased Potency (IC50)28.4 µM to 320 nM[9]
RSV L Protein InhibitorCompound 57 (oxetane spiro-fused piperidine)Increased Potency (EC50)10 nM[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of oxetane-containing compounds and for the key experiments cited in the data tables.

Synthesis of Oxetane-Containing Compounds

Protocol 1: Intramolecular Williamson Ether Synthesis of 3-Substituted Oxetanes

This protocol describes a common method for synthesizing the oxetane ring from a 1,3-diol precursor.

Materials:

  • 1,3-diol (e.g., 2-(bromomethyl)-2-methylpropane-1,3-diol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

  • Reagents for workup (e.g., saturated aqueous ammonium (B1175870) chloride, organic solvent for extraction, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1,3-diol in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the strong base portionwise.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically 1-8 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).[10]

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

dot

Williamson_Ether_Synthesis Diol 1,3-Diol Alkoxide Alkoxide Intermediate Diol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Intramolecular_SN2 Intramolecular SN2 Alkoxide->Intramolecular_SN2 Oxetane Oxetane Product Intramolecular_SN2->Oxetane Ring Closure Solvent Anhydrous Solvent (e.g., THF) Solvent->Diol

Intramolecular Williamson Ether Synthesis for Oxetane Formation.

Protocol 2: Reductive Amination with Oxetan-3-one

This protocol details the synthesis of 3-aminooxetanes, which are versatile building blocks in drug discovery.[11]

Materials:

  • Oxetan-3-one

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoboroughydride (NaBH₃CN))[12]

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE))

  • Acetic acid (optional, as a catalyst)

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, organic solvent for extraction, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxetan-3-one and the amine in the anhydrous solvent, add the reducing agent in one portion.

  • If the amine is an aniline (B41778) or a salt, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminooxetane.

dot

Reductive_Amination Oxetanone Oxetan-3-one Imine Imine Intermediate Oxetanone->Imine Amine Amine (R-NH2) Amine->Imine + H2O AminoOxetane 3-Aminooxetane Product Imine->AminoOxetane ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->AminoOxetane Reduction

Reductive Amination for the Synthesis of 3-Aminooxetanes.
In Vitro Assays for Property Evaluation

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[13][14][15]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (in DMSO)

  • Control compounds (high and low clearance)

  • Acetonitrile (B52724) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a master mix containing HLM and phosphate buffer.

  • Add the test compound and control compounds to the wells of a 96-well plate.

  • Pre-incubate the plate at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

dot

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C with shaking HLM->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Compound Test Compound Compound->Incubate Quench Quench with Acetonitrile at Time Points Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Workflow for the In Vitro Metabolic Stability Assay.

Protocol 4: Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method is used to determine the kinetic solubility of a compound.[16][17][18]

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare serial dilutions of the test compound stock solution in DMSO.

  • Add a small volume of each dilution to the wells of the microplate.

  • Add the aqueous buffer to each well to achieve the final desired concentrations.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Protocol 5: Lipophilicity Determination (LogD Shake-Flask Method)

This method measures the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.[19][20][21]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical method to determine compound concentration (e.g., HPLC-UV or LC-MS)

Procedure:

  • Add a known amount of the test compound to a vial containing equal volumes of n-octanol and the aqueous buffer.

  • Shake the vial for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 6: hERG Inhibition Assay (Automated Patch-Clamp)

This assay is crucial for assessing the risk of cardiac toxicity of a drug candidate.[1][4][22][23]

Materials:

  • Stable cell line expressing the hERG channel (e.g., HEK293-hERG)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compound at various concentrations

  • Positive control (known hERG blocker, e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • Harvest and prepare the cells for the automated patch-clamp system.

  • Establish a stable whole-cell patch-clamp recording.

  • Apply a specific voltage protocol to elicit and measure the hERG tail current.

  • Perfuse the cells with the vehicle control followed by increasing concentrations of the test compound.

  • Measure the hERG current at each concentration after a steady-state is reached.

  • Apply a positive control at the end of the experiment to confirm assay sensitivity.

  • Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

dot

hERG_Signaling_Pathway cluster_heart Cardiac Action Potential cluster_drug Drug Interaction AP Action Potential Repolarization Repolarization Phase AP->Repolarization hERG hERG K+ Channel Repolarization->hERG is mediated by K_efflux K+ Efflux hERG->K_efflux Drug Drug Candidate Inhibition hERG Inhibition Drug->Inhibition Inhibition->hERG QT_Prolongation QT Prolongation Inhibition->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP

Signaling Pathway of hERG in Cardiac Repolarization and Drug-Induced Toxicity.

Conclusion

The incorporation of oxetane moieties represents a valuable and increasingly utilized strategy in modern drug discovery. As demonstrated by the compiled data, this small, polar heterocycle can significantly enhance the drug-like properties of molecules, leading to improved metabolic stability, optimized physicochemical characteristics, and increased potency. The provided protocols offer a practical guide for the synthesis and evaluation of oxetane-containing compounds, enabling researchers to effectively leverage the "oxetane advantage" in their drug development programs. Careful consideration and application of these methodologies can facilitate the design of safer and more effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Oxetane-2-Carboxylic Acid Stability and Isomerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-2-carboxylic acid and its derivatives. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of this compound to its corresponding lactone, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: I've observed a new impurity in my sample of this compound during storage. Could it be a lactone?

A1: Yes, it is highly probable. Oxetane-2-carboxylic acids are known to be intrinsically unstable and can isomerize to form more stable lactone structures, even under mild conditions such as storage at room temperature or gentle heating.[1][2][3][4] This is a recently highlighted phenomenon that many researchers may not be aware of.[2][5]

Q2: What is the mechanism behind the isomerization of this compound to a lactone?

A2: The isomerization is believed to occur via an intramolecular mechanism that does not require an external catalyst.[1][6] The process is initiated by the protonation of the oxetane (B1205548) ring's oxygen atom by the carboxylic acid group. This creates a highly reactive intermediate. The resulting carboxylate then acts as a nucleophile, attacking one of the oxetane's ring carbons, which leads to the opening of the four-membered ring and subsequent formation of the more stable lactone.[1] Computational studies suggest this process may be facilitated by a second molecule of the acid acting as a proton transfer agent.[7][8]

Q3: What factors accelerate the isomerization process?

A3: The primary factor is temperature . Even temperatures as low as 40-50°C, commonly used for solvent removal on a rotary evaporator, can significantly promote lactone formation.[2][3] Prolonged storage, especially at room temperature, also leads to a gradual increase in the lactone impurity.[1][2]

Q4: Are all oxetane-2-carboxylic acids equally unstable?

A4: No, stability can vary depending on the molecular structure. Increased stability has been observed in compounds with:

  • Bulky substituents: Large aromatic or heteroaromatic groups on the oxetane ring can hinder the isomerization process.[2][3]

  • Zwitterionic character: The presence of a basic functional group (like an imidazole) can create a zwitterion, which prevents the initial intramolecular protonation step required for isomerization.[2][3]

  • Conformational rigidity: Molecules with a rigid polycyclic core or intramolecular hydrogen bonds that "freeze" the conformation tend to be more stable.[2][3]

Q5: How can I minimize or prevent lactone formation during my experiments?

A5: To minimize isomerization, you should:

  • Avoid Heat: Conduct all steps, including solvent evaporation, at low temperatures.

  • Proper Storage: Store your this compound samples at low temperatures, such as -20°C, for long-term storage.[9] For short-term use, refrigeration is recommended.

  • Immediate Use: Use the acid immediately after synthesis or purification whenever possible.

  • Derivatization: If long-term storage is necessary, consider converting the acid to a more stable derivative, such as an ester or amide.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Lactone impurity detected in a freshly synthesized batch of this compound.
  • Possible Cause: Isomerization occurred during the reaction workup, most likely during solvent evaporation under heat.[2][3]

  • Solution:

    • Re-evaluate your workup procedure. Avoid heating the water bath of the rotary evaporator above room temperature.

    • Utilize alternative solvent removal techniques that do not require heat, such as high-vacuum evaporation at ambient temperature or lyophilization (freeze-drying) if the solvent system is appropriate.

    • During extraction and washing steps, ensure the aqueous and organic layers are not allowed to sit for extended periods, especially if acidic conditions are present.

Issue 2: Inconsistent results or low yields in reactions involving this compound, especially those requiring heat.
  • Possible Cause: The starting material is likely isomerizing to the unreactive lactone under the reaction conditions, effectively reducing the concentration of the desired reactant.[2][3][5]

  • Solution:

    • Confirm Purity: Before starting the reaction, verify the purity of your this compound using an analytical technique like ¹H NMR to ensure no significant lactone impurity is present.[2]

    • Modify Reaction Conditions: If possible, explore alternative reaction pathways that proceed at lower temperatures.

    • Protecting Groups: Consider converting the carboxylic acid to a more stable derivative (e.g., a methyl or ethyl ester) before performing subsequent reactions. The acid can be regenerated in a final step under carefully controlled, non-heating conditions.

Data Presentation

The following table summarizes the observed stability of a specific this compound (compound 2a from the cited literature) under different storage conditions.[1][2][3]

Storage ConditionDurationApproximate Conversion to Lactone (%)
Room Temperature1 Week~7%
Room Temperature1 Month~16%
Room Temperature1 Year100%
50°C in Dioxane/Water MixtureShortClean and complete conversion

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound
  • Receiving/Post-Synthesis: Upon receiving or synthesizing this compound, immediately transfer it to a tightly sealed container. Purge the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture.

  • Short-Term Storage (< 1 month): Store the container in a refrigerator at 2-8°C.

  • Long-Term Storage (> 1 month): For long-term stability, store the container in a freezer at -20°C or below.[9]

  • Dispensing: When using the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh out the desired amount quickly and promptly return the stock container to its recommended storage condition.

Protocol 2: Workup Procedure to Minimize Isomerization

This protocol is designed for the final steps of a synthesis following saponification of an ester to yield the this compound.

  • Cooling: After the saponification reaction is complete, cool the reaction mixture to 0-5°C using an ice bath.

  • Acidification: Slowly add a pre-chilled acidulant (e.g., aqueous NaHSO₄ or citric acid) to the cooled reaction mixture to protonate the carboxylate. Monitor the pH to ensure it reaches the desired acidic level (typically pH 2-3). Do not allow the temperature to rise above 10°C during this exothermic step.

  • Extraction: Promptly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Perform the extraction multiple times to ensure complete recovery.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator without heating the water bath . Maintain the bath at room temperature or below. For very volatile solvents, the cooling effect of evaporation may be sufficient. For less volatile solvents, apply a higher vacuum.

  • Final Product: Once the solvent is removed, place the product under high vacuum for a short period to remove residual solvent, then immediately transfer to appropriate storage as described in Protocol 1.

Visualizations

Below are diagrams illustrating the key transformation and a troubleshooting workflow.

Isomerization_Pathway cluster_0 Isomerization Mechanism cluster_1 Influencing Factors OxetaneAcid This compound Intermediate Protonated Intermediate (Zwitterionic Character) OxetaneAcid->Intermediate Intramolecular Proton Transfer Lactone gamma-Butyrolactone (Isomerized Product) Intermediate->Lactone Nucleophilic Attack & Ring Opening Heat Heat (≥ 40°C) Heat->Intermediate Storage Prolonged Storage (Room Temp) Storage->Intermediate

Caption: The uncatalyzed isomerization pathway of this compound.

Troubleshooting_Workflow Start Impurity Detected or Reaction Yield is Low CheckPurity Check Purity of Starting Material (e.g., by ¹H NMR) Start->CheckPurity IsLactone Is Lactone Present? CheckPurity->IsLactone ReviewWorkup Review Synthesis Workup: Was Heat Used During Solvent Evaporation? IsLactone->ReviewWorkup Yes OtherIssue Lactone Not Present. Investigate Other Causes. IsLactone->OtherIssue No YesHeat Yes ReviewWorkup->YesHeat NoHeat No ReviewWorkup->NoHeat ModifyWorkup ACTION: Modify Workup Protocol. Use Room Temperature Evaporation. YesHeat->ModifyWorkup ReviewStorage Review Storage Conditions: Temperature and Duration NoHeat->ReviewStorage ImproperStorage Improper ReviewStorage->ImproperStorage ProperStorage Proper ReviewStorage->ProperStorage ModifyStorage ACTION: Store at -20°C. Use Fresh Batches. ImproperStorage->ModifyStorage ProperStorage->OtherIssue

Caption: A workflow for troubleshooting unexpected lactone formation.

References

storage and handling conditions for Oxetane-2-carboxylic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxetane-2-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Due to the inherent instability of this compound, proper storage is critical. While some suppliers suggest storage at room temperature in a dry environment, the recommended best practice is to store it at -20°C or in a freezer .[1] This minimizes the risk of isomerization to the more stable lactone structure.[2][3]

Q2: I've observed an impurity in my sample of this compound over time. What could it be?

A2: It is highly likely that the observed impurity is the corresponding lactone. This compound is known to be unstable and can spontaneously isomerize into a lactone, even under mild conditions such as storage at room temperature.[2][3][4]

Q3: How quickly does this compound degrade at room temperature?

A3: The isomerization of this compound to its lactone form can be significant at room temperature. Studies have shown the following approximate conversion rates:

  • ~7% conversion to lactone after one week.[2]

  • 16% conversion to lactone after one month.[2]

  • Complete isomerization to the corresponding lactone after one year.[2]

For more detailed information, please refer to the data summary table below.

Q4: Can I heat this compound during my experimental procedure?

A4: It is strongly advised to avoid heating this compound. Even slight heating can significantly accelerate the isomerization to the lactone.[3][4] If a reaction requires elevated temperatures, be aware that this transformation is likely to occur and may impact your results.[3] Temperatures as low as 40°C can promote this isomerization.[2]

Q5: Are there any strategies to improve the stability of this compound?

A5: Yes, several strategies can be employed to enhance stability:

  • Immediate Use: Use the acid immediately after synthesis or purchase.

  • Derivatization: If long-term storage is necessary, consider converting the carboxylic acid to a more stable derivative, such as an ester or amide.[2]

  • Structural Modification: For synthetic chemists, introducing bulky substituents on the oxetane (B1205548) ring can improve stability.[3][4]

Troubleshooting Guide

Issue: Unexpected experimental results or low reaction yield.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Compound Purity: Analyze your sample of this compound using a suitable analytical method like ¹H NMR to check for the presence of the lactone impurity.[4]

  • Review Storage and Handling Procedures: Confirm that the compound has been stored at the recommended low temperature (-20°C) and that exposure to elevated temperatures during handling was minimized.[1][2]

  • Consider In-situ Formation or Immediate Use: If possible, synthesize the acid and use it immediately in the next step of your reaction sequence to avoid degradation during storage.

  • Alternative Reagents: If stability remains a significant issue, explore the use of more stable derivatives of this compound for your application.

Data Presentation

Table 1: Isomerization of this compound to Lactone at Room Temperature

Storage TimeApproximate Conversion to Lactone
1 Week~7%
1 Month16%
1 Year100% (complete isomerization)

Data sourced from a 2022 study on the isomerization of oxetane-carboxylic acids.[2]

Experimental Protocols

Protocol: Monitoring the Stability of this compound by ¹H NMR

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Initial Analysis: Acquire a ¹H NMR spectrum of the freshly prepared solution. Identify the characteristic peaks for both this compound and the potential lactone impurity.

  • Storage: Store the NMR tube at the desired condition (e.g., room temperature).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 week, 1 month).

  • Data Analysis: Integrate the relevant peaks for both the acid and the lactone to determine the percentage of isomerization over time.

Mandatory Visualization

G Troubleshooting Workflow for this compound Stability cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Resolution start Unexpected Experimental Results / Low Yield check_purity Analyze Purity by NMR start->check_purity review_storage Review Storage & Handling Procedures start->review_storage lactone_present Is Lactone Impurity Present? check_purity->lactone_present review_storage->lactone_present use_fresh Use Fresh or Purified Acid lactone_present->use_fresh Yes modify_protocol Modify Protocol (e.g., avoid heat) lactone_present->modify_protocol Yes derivatize Consider Derivatization for Stability lactone_present->derivatize Yes proceed Proceed with Experiment lactone_present->proceed No use_fresh->proceed modify_protocol->proceed derivatize->proceed

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Kinetics of Oxetane-2-Carboxylic Acid Degradation and Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and isomerization of Oxetane-2-carboxylic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I synthesized an Oxetane-carboxylic acid, and I'm seeing an unexpected new compound in my analysis. What could be happening?

A1: It is highly likely that your Oxetane-carboxylic acid is undergoing spontaneous isomerization into a more stable lactone structure.[1][2][3][4][5][6] This is a recently discovered and significant intrinsic instability for many compounds in this class.[2][3][4][6] The isomerization can occur even under mild conditions, such as storage at room temperature.[1][2][3][4][5][6]

Q2: How can I confirm if my Oxetane-carboxylic acid is isomerizing?

A2: The most straightforward method to monitor for isomerization is through proton NMR (¹H NMR) spectroscopy.[4] Over time, you will observe the appearance of new signals corresponding to the lactone product and a decrease in the signals of the starting Oxetane-carboxylic acid.

Q3: How fast does this isomerization occur?

A3: The rate of isomerization is highly dependent on the specific structure of the Oxetane-carboxylic acid. For a commonly used this compound, the following conversion to its corresponding lactone at room temperature has been documented[1][6]:

  • Approximately 7% after one week.[1]

  • 16% after one month.[1]

  • Complete isomerization after one year.[1]

However, some derivatives with bulky substituents may be stable at room temperature and only isomerize upon heating.[2][4]

Q4: Are all Oxetane-carboxylic acids unstable?

A4: No, not all of them are equally unstable. Stability is influenced by the substituents on the oxetane (B1205548) ring. Compounds with bulky (hetero)aromatic substituents, zwitterionic structures, or conformationally rigid polycyclic cores have shown greater stability.[2][4] For instance, some derivatives with bulky aromatic groups have been found to be stable at room temperature for at least a year.[2]

Q5: I need to use an Oxetane-carboxylic acid in a reaction that requires heating. What precautions should I take?

A5: Heating can significantly accelerate the isomerization to the lactone, which can dramatically lower your reaction yields or lead to unexpected side products.[2][3][4][5][6] It is crucial to be aware of this potential degradation pathway. If possible, consider alternative, lower-temperature reaction conditions. If heating is unavoidable, you should first determine the thermal stability of your specific Oxetane-carboxylic acid.

Troubleshooting Guides

Problem 1: Low yield in reactions involving Oxetane-carboxylic acids.

  • Possible Cause: The starting material may have partially or fully isomerized to the corresponding lactone prior to or during the reaction.[2][5][6]

  • Troubleshooting Steps:

    • Check the purity of the starting material: Before starting your reaction, analyze a sample of the Oxetane-carboxylic acid by ¹H NMR to quantify the amount of lactone impurity.

    • Optimize reaction temperature: If the reaction requires elevated temperatures, isomerization is more likely.[2][4] Investigate if the reaction can proceed at a lower temperature.

    • Consider in-situ formation: If feasible, consider synthesizing the Oxetane-carboxylic acid and using it immediately in the next step without prolonged storage.

Problem 2: Inconsistent results in biological assays.

  • Possible Cause: The active compound, the Oxetane-carboxylic acid, may be degrading to the inactive (or differently active) lactone in your assay medium or during storage of stock solutions.

  • Troubleshooting Steps:

    • Assess stability in assay buffer: Incubate the Oxetane-carboxylic acid in your assay buffer under the same conditions as your experiment (time, temperature) and monitor for isomerization by a suitable analytical method (e.g., LC-MS, NMR).

    • Prepare fresh stock solutions: Avoid using old stock solutions. Prepare them fresh from a solid sample that has been properly stored and its purity confirmed.

    • Modify storage conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and for the shortest possible time.

Data Presentation

Table 1: Isomerization of this compound to its Lactone at Room Temperature

Storage TimeIsomerization to Lactone (%)
1 Week~7
1 Month16
1 Year100

Data extracted from a 2022 study on the spontaneous isomerization of oxetane-carboxylic acids.[1]

Table 2: Factors Influencing the Stability of Oxetane-Carboxylic Acids

FactorEffect on StabilityReference
Bulky (hetero)aromatic substituentsIncreased stability at room temperature.[2]
Zwitterionic structuresCan stabilize the molecule.[2]
Polycyclic, rigid coreIncreased stability.[2]
HeatingAccelerates isomerization.[2]
Intramolecular Hydrogen BondingCan "freeze" the conformation and stabilize the molecule.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Oxetane-Carboxylic Acids via Saponification

This protocol is a general guideline based on descriptions of synthesizing various Oxetane-carboxylic acids.[2][4]

  • Dissolution: Dissolve the corresponding ethyl or methyl ester of the Oxetane-carboxylic acid in a suitable solvent mixture, such as dioxane/water or methanol/water.

  • Saponification: Add an aqueous solution of a base, typically sodium hydroxide (B78521) (NaOH), to the ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the saponification by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ester is consumed.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 using an aqueous solution of a weak acid, such as sodium bisulfate (NaHSO₄).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Oxetane-carboxylic acid.

  • Purification: If necessary, purify the crude product by a suitable method such as column chromatography or recrystallization.

Protocol 2: Monitoring the Isomerization of Oxetane-Carboxylic Acids by ¹H NMR

  • Sample Preparation: Prepare a solution of the purified Oxetane-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after preparation. This will serve as the t=0 reference.

  • Storage: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., daily, weekly, monthly).

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the Oxetane-carboxylic acid and a characteristic proton of the newly formed lactone. Calculate the percentage of isomerization at each time point by comparing the relative integrals of these signals.

Mandatory Visualization

Isomerization_Pathway cluster_conditions Influencing Factors Oxetane This compound TransitionState Intramolecular Protonation Oxetane->TransitionState Spontaneous or Heat-induced Lactone Corresponding Lactone TransitionState->Lactone Ring Opening & Re-cyclization RoomTemp Room Temperature Heating Heating BulkySubstituents Bulky Substituents

Caption: Isomerization pathway of this compound.

Experimental_Workflow Start Start: Purified Oxetane-Carboxylic Acid PrepareNMR Prepare NMR Sample in Deuterated Solvent Start->PrepareNMR AcquireT0 Acquire Initial ¹H NMR Spectrum (t=0) PrepareNMR->AcquireT0 StoreSample Store Sample under Controlled Conditions AcquireT0->StoreSample AcquireTimePoints Acquire ¹H NMR at Regular Intervals StoreSample->AcquireTimePoints AcquireTimePoints->StoreSample Continue monitoring AnalyzeData Integrate Signals & Calculate % Isomerization AcquireTimePoints->AnalyzeData End End: Stability Profile Determined AnalyzeData->End

Caption: Workflow for assessing the stability of Oxetane-carboxylic acids.

References

strategies to improve the yield of Oxetane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxetane-2-carboxylic acid and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common synthetic strategies include:

  • Hydrogenation of an alkene precursor: This method often starts from 3-oxetanone (B52913), which is converted to an alkene, followed by hydrogenation using a catalyst like palladium on charcoal.[1][2][3]

  • Oxidation of a corresponding alcohol: While more commonly reported for the 3-substituted analogue, oxidation of a primary alcohol at the 2-position of the oxetane (B1205548) ring is a potential route.

  • Photoredox Catalysis: Modern approaches utilize visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids to access related structures, indicating the potential for novel synthetic designs.[1][4][5]

Q2: What is the primary challenge in synthesizing and storing this compound?

A2: The most significant challenge is the inherent instability of the molecule. This compound is prone to spontaneous isomerization into a more stable lactone structure.[1][2][3][6] This can occur during the reaction, workup, purification, and even during storage at room temperature.[1][2]

Q3: How quickly does this compound isomerize?

A3: The rate of isomerization can be significant. One study reported approximately 7% conversion to the lactone after one week at room temperature, 16% after one month, and complete isomerization after one year.[1] Heating can dramatically accelerate this process.[2][3]

Q4: What conditions can lead to low yields or failed reactions?

A4: Besides isomerization, low yields can result from:

  • Ring-opening of the oxetane: The strained four-membered ring is susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain nucleophiles.[7][8]

  • Sub-optimal reaction conditions: Temperature, pressure, catalyst choice, and solvent can all significantly impact the reaction outcome.

  • Multi-step synthesis: Traditional routes with numerous steps often lead to a lower overall yield.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Isomerization to Lactone - Maintain mild reaction and workup temperatures (e.g., avoid heating above 40-50°C during solvent evaporation).[2][3] - Use flow chemistry to minimize reaction and residence times at elevated temperatures.[1] - Analyze crude product by ¹H NMR to quantify the extent of isomerization.
Oxetane Ring Opening - Avoid strong acids and bases. For saponification of esters, use mild conditions (e.g., NaOH) followed by careful acidification with a weaker acid like NaHSO₄.[2][3] - If strong acids are required for other transformations, consider protecting the oxetane oxygen if possible, though this adds steps.
Inefficient Hydrogenation - Ensure the quality and activity of the palladium on charcoal catalyst. - Optimize hydrogen pressure and reaction time. - Check the purity of the starting alkene precursor.
Poor Starting Material Quality - Verify the purity of starting materials such as 3-oxetanone. Impurities can interfere with the reaction.
Issue 2: Presence of a Significant, Unidentified Impurity
Potential Cause Suggested Solution
Isomerized Lactone - The primary suspect for a major impurity is the corresponding lactone.[1][2] - Characterize the impurity using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. - If lactone formation is unavoidable, consider if the synthesis can be adapted to intentionally form the lactone as the final product, as this can sometimes simplify purification.[2][3]
Side-products from Ring Opening - Depending on the reagents used, ring-opened products may be present. For example, in the presence of alcohols and acid, an ether-alcohol may form. - Analyze the reaction mixture to identify the structure of the side-product, which can provide insight into the undesired reaction pathway.

Data Presentation

Table 1: Reported Yields for Reactions Involving Oxetane Carboxylic Acids

Reaction Starting Material Product Reported Yield Reference
Two-step synthesis3-OxetanolDioxanone (via isomerization)43% (overall)[2][3]
Oxidation3-Isopropyl-3-hydroxymethyl-oxetane3-Isopropyl-oxetane-3-carboxylic acid96%[9]
Bicyclic Product FormationBromide 37Bicyclic product 37b (via lithiation, carboxylation, and isomerization)53%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol is based on a method described in the literature.[2][3]

  • Preparation of the Alkene Precursor: Synthesize the alkene precursor from 3-oxetanone following established literature procedures.

  • Hydrogenation:

    • Dissolve the alkene precursor in methanol.

    • Add a catalytic amount of palladium on charcoal (e.g., 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Rinse the Celite with methanol.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., <40°C) to yield the crude this compound.

  • Purification and Storage:

    • If necessary, purify the product by chromatography or crystallization, maintaining low temperatures throughout the process.

    • Store the final product at a low temperature (e.g., ≤ 4°C) to minimize isomerization.[1]

Protocol 2: Saponification of an Oxetane-2-carboxylate Ester

This protocol is a general method for deprotection of an ester to the carboxylic acid.[2][3]

  • Saponification:

    • Dissolve the oxetane-2-carboxylate ester in a suitable solvent mixture (e.g., dioxane/water or THF/water).

    • Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH).

    • Stir the reaction at room temperature and monitor by TLC until the ester is consumed.

  • Acidification and Extraction:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to a pH of ~4-5 with a mild acid, such as aqueous sodium bisulfate (NaHSO₄).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<40°C).

Visualizations

SynthesisWorkflow Start 3-Oxetanone Alkene Alkene Precursor Synthesis Start->Alkene Hydrogenation Hydrogenation (Pd/C, H2) Alkene->Hydrogenation Product This compound Hydrogenation->Product

Caption: A simplified workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound CheckPurity Analyze crude product by NMR Start->CheckPurity CheckTemp Were reaction/workup temperatures > 40-50°C? CheckpH Were strong acids/bases used? CheckTemp->CheckpH No Isomerization High probability of isomerization to lactone. CheckTemp->Isomerization Yes CheckpH->Start No, re-evaluate other parameters (catalyst, reagents, time) RingOpening Potential for oxetane ring opening. CheckpH->RingOpening Yes CheckPurity->CheckTemp SolutionTemp Action: Use mild temperatures. Re-run experiment. Isomerization->SolutionTemp SolutionpH Action: Use mild reagents (e.g., NaHSO4 for acidification). RingOpening->SolutionpH

Caption: A troubleshooting flowchart for diagnosing low yields in synthesis.

References

purification techniques for high-purity Oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Oxetane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying and storing this compound?

A1: The main challenge is the inherent instability of the molecule. This compound is prone to spontaneous isomerization into a more stable lactone.[1][2] This isomerization can occur during storage at room temperature and is accelerated by heat, which complicates purification techniques that involve heating.[1][2]

Q2: What is the expected rate of isomerization of this compound to its lactone impurity at room temperature?

A2: Studies have shown that the isomerization can be significant over time. For instance, one study reported approximately 7% conversion to the lactone after one week of storage at room temperature, which increased to 16% after one month, and complete isomerization after one year.[2]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize isomerization, it is recommended to store this compound at low temperatures, such as -20°C.[3] For long-term storage, converting the acid to a more stable form, such as a salt (e.g., lithium or sodium salt), may be considered.

Q4: What are the potential impurities in commercially available or synthesized this compound?

A4: The most common impurity is the corresponding lactone formed via isomerization.[1][2] Other potential impurities may arise from the synthetic route, which typically involves the hydrogenation of an alkene precursor.[1] These can include residual starting materials, byproducts from the hydrogenation reaction, and traces of the palladium catalyst.

Q5: Which analytical techniques are suitable for assessing the purity of this compound and detecting the lactone impurity?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) is a powerful tool to detect and quantify the presence of the lactone impurity.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for separating and identifying the acid and its lactone isomer. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can also be utilized for purity analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after purification by recrystallization.
Possible Cause Troubleshooting Step
Isomerization during heating. Minimize the duration and temperature of heating during dissolution. Use a pre-heated solvent to dissolve the compound quickly. Avoid prolonged boiling.
Using an excessive amount of solvent. Use the minimum amount of hot solvent required to dissolve the compound completely. Add the solvent in small portions.
Compound is highly soluble in the chosen solvent even at low temperatures. Consider a solvent/anti-solvent recrystallization system. Dissolve the compound in a minimal amount of a good solvent at room temperature, then slowly add an anti-solvent until turbidity is observed. Gently warm to redissolve and then cool slowly.
Crystals are too fine and pass through the filter paper. Allow the solution to cool more slowly to encourage the formation of larger crystals. Avoid disturbing the solution during the initial cooling phase.
Issue 2: Product is still impure after a single purification step.
Possible Cause Troubleshooting Step
Co-crystallization of impurities. A second recrystallization from a different solvent system may be necessary.
Ineffective removal of non-isomer impurities. Consider using flash column chromatography for a more efficient separation based on polarity differences.
Lactone impurity is the main contaminant. Since the lactone is less polar than the carboxylic acid, flash column chromatography should provide good separation.
Issue 3: Isomerization is observed during workup or purification.
Possible Cause Troubleshooting Step
Heating during solvent evaporation. Use a rotary evaporator at low temperatures (e.g., < 30°C) and under high vacuum to remove solvents.
Acidic or basic conditions in chromatography. Use a neutral mobile phase for column chromatography. If using silica (B1680970) gel, which can be slightly acidic, consider adding a small amount of a neutralizer like triethylamine (B128534) to the eluent if the compound is sensitive, though this should be tested on a small scale first.
Prolonged exposure to room temperature in solution. Process the material as quickly as possible and keep solutions cooled when not actively being worked on.

Quantitative Data Summary

Property Value Reference
Purity (Commercial) ~97%[3]
Boiling Point 244.2 °C at 760 mmHg[3]
Physical Form Solid[3]
Storage Temperature -20°C[3]
Isomerization Rate (Room Temp) ~7% after 1 week, ~16% after 1 month[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Low-Temperature Method)

This protocol is designed to minimize heat-induced isomerization.

  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent system. A good solvent will dissolve the crude this compound when warm but have low solubility at cold temperatures (e.g., 0 to -10°C). A mixture of a polar solvent (like ethyl acetate (B1210297) or acetone) and a non-polar solvent (like hexanes or heptane) is often effective.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the more polar solvent at room temperature to form a slurry.

  • Warming: Gently warm the slurry to a maximum of 35-40°C with constant stirring until the solid dissolves. Avoid higher temperatures.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath, and subsequently in a freezer at -10 to -20°C for at least 2 hours to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum at room temperature.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the more polar this compound from the less polar lactone impurity.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the carboxylic acid. The lactone impurity should have a higher Rf value. A small amount of acetic or formic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid and minimize tailing, but its effect on isomerization should be considered.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, for compounds with poor solubility in the eluent, dry loading can be used: dissolve the compound in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column using the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating the lactone from the desired acid.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 30°C).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Alkene Precursor synthesis Hydrogenation (Pd/C, H2) start->synthesis crude Crude this compound synthesis->crude recrystallization Recrystallization crude->recrystallization chromatography Flash Chromatography crude->chromatography analysis NMR, LC-MS recrystallization->analysis chromatography->analysis pure_product High-Purity Product analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_lactone Main Impurity: Lactone cluster_other Other Impurities start Impure Product check_impurity Identify main impurity (NMR/LC-MS) start->check_impurity lactone_remedy Use Flash Chromatography (Polarity difference) check_impurity->lactone_remedy Isomerization product other_remedy Use Recrystallization (Solubility difference) check_impurity->other_remedy Starting material/ byproducts pure_product pure_product lactone_remedy->pure_product Pure Product other_remedy->pure_product Pure Product

Caption: Troubleshooting logic for purification based on impurity identification.

References

troubleshooting low yields in amide coupling with Oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for amide coupling reactions involving Oxetane-2-carboxylic acid. Due to its unique structure and inherent instability, this substrate can present challenges in achieving high reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in very low or no yield. What are the primary reasons for this?

Low yields in amide coupling reactions with this compound can stem from several factors. The most common issues include:

  • Instability of this compound: This is a critical factor. This compound is known to be unstable and can readily isomerize to form a lactone, especially when heated.[1][2][3] This isomerization depletes the starting material and significantly lowers the yield of the desired amide.

  • Incomplete activation of the carboxylic acid: For the amide bond to form, the carboxylic acid must be activated by a coupling reagent. If the reagent is inefficient or used in insufficient amounts, the activation will be incomplete, leading to poor conversion.

  • Steric hindrance: The four-membered ring of oxetane (B1205548) can present some steric bulk, which may slow down the reaction rate compared to less hindered carboxylic acids.

  • Presence of moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal reaction conditions: Factors such as elevated temperature, inappropriate solvent, or the wrong choice of base can all negatively impact the reaction outcome.

Q2: I see a significant amount of a side product in my reaction mixture. What could it be?

The most likely side product is the lactone formed from the isomerization of this compound.[1][2][3] This process can occur even at room temperature over time and is accelerated by heat. It is crucial to use fresh this compound and avoid high temperatures during the reaction and workup, including rotary evaporation at elevated temperatures.[1]

Q3: Which coupling reagents are recommended for this compound?

Given the sterically hindered nature and instability of this compound, more potent coupling reagents are generally required. Consider the following options:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for difficult couplings due to the formation of highly reactive activated esters.[4][5]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective for challenging couplings.

  • Carbodiimides with Additives: While standard EDC/HOBt can be attempted, often with lower yields, using stronger activating additives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure may improve performance.

  • Acyl Fluoride (B91410) Precursors: In-situ generation of the highly reactive acyl fluoride from the carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be successful for extremely hindered couplings where other methods fail.[6][7] Acyl fluorides are less sterically demanding, which can be advantageous.[6]

Q4: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is crucial. Here are key parameters to consider:

  • Temperature: Maintain low temperatures (0 °C to room temperature) to minimize the isomerization of this compound. Avoid heating the reaction mixture if possible.

  • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are common choices. However, for some coupling reagents, less polar solvents like DCM (Dichloromethane) or THF (Tetrahydrofuran) can be effective. Ensure the solvent is anhydrous.

  • Base: Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine. The choice and amount of base can significantly impact the reaction.

  • Pre-activation: For many coupling reagents, especially uronium salts like HATU, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve yields.[8]

  • Reagent Purity: Ensure all reagents, including the amine, coupling reagent, base, and solvent, are of high purity and anhydrous. Moisture-sensitive coupling reagents should be fresh and handled under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your amide coupling experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Isomerization of this compound: The starting material is degrading before it can react.- Use fresh, recently purchased this compound.- Store the acid at low temperatures.- Maintain the reaction temperature at 0 °C or below.- Avoid heating during workup.
Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough for this substrate.- Switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP.[2][4]- Consider converting the carboxylic acid to the more reactive acyl fluoride in situ.[6][7]
Presence of Water: Hydrolysis of the activated intermediate.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC / Impure Product Formation of Lactone Side Product: Isomerization of the starting material.- Follow the recommendations for minimizing isomerization (low temperature, fresh starting material).
Side Reactions of the Coupling Reagent: Some coupling reagents can lead to side products.- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify purification.
Racemization: If the amine or other parts of the molecule are chiral, racemization can occur.- Use coupling reagents known to suppress racemization, such as those combined with HOAt or OxymaPure.[4]- Running the reaction at a lower temperature can also help.
Difficulty in Purification Unreacted Starting Materials: The reaction has not gone to completion.- Use a slight excess of one reagent (typically the less expensive one) to drive the reaction to completion.- Increase the reaction time, while carefully monitoring for starting material degradation.
Byproducts from the Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove.- Use a coupling reagent that produces water-soluble byproducts like EDC.- If using DCC, the urea (B33335) byproduct is often insoluble in many organic solvents and can be removed by filtration.

Comparative Data on Coupling Reagents for Hindered Amide Coupling

While specific yield data for this compound is not widely published in a comparative format, the following table provides a general comparison of the efficacy of different coupling reagents for sterically hindered substrates, which can serve as a guideline.

Coupling Reagent/MethodAdditiveTypical Yield for Hindered CouplingsKey AdvantagesKey Disadvantages
EDCHOBtLow to ModerateCost-effective, water-soluble byproduct.Often inefficient for hindered substrates.
EDCHOAt/OxymaPureModerate to GoodHigher reactivity than HOBt, suppresses racemization.More expensive than HOBt.
HATUNoneGood to ExcellentHigh reactivity, fast reaction times, low racemization.[2][4]Higher cost, can react with the amine if not pre-activated.
HCTUNoneGood to ExcellentSimilar to HATU, often more cost-effective.Can also react with the amine.
PyBOPNoneGood to ExcellentVery effective for hindered couplings.Byproducts can sometimes be difficult to remove.
Acyl Fluoride (in situ)(e.g., BTFFH)Good to ExcellentHighly reactive, less sterically demanding intermediate.[6]Reagents can be moisture-sensitive and require careful handling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point and may require optimization for your specific amine.

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add HATU (1.1 - 1.5 equivalents) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0 - 3.0 equivalents), to the mixture.

  • Stir the mixture at 0 °C to room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This is a more traditional method and may result in lower yields with this substrate.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: In Situ Acyl Fluoride Formation and Coupling

This method is for particularly challenging couplings.

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at 0 °C to room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor for completeness. Reaction times can be significantly longer for these types of couplings.

  • Upon completion, quench and work up the reaction as described in the previous protocols.

Visualizations

AmideCouplingWorkflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound and Coupling Reagent/Additive in Anhydrous Solvent pre_activation Add Base and Pre-activate (0°C to RT, 15-30 min) reagents->pre_activation amine_prep Dissolve Amine in Anhydrous Solvent coupling Add Amine Solution and React (0°C to RT, monitor completion) amine_prep->coupling pre_activation->coupling quench Quench Reaction (e.g., with water or aq. NH4Cl) coupling->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate, and Purify (e.g., Chromatography) wash->purify

Caption: A generalized experimental workflow for amide coupling reactions.

TroubleshootingTree Troubleshooting Low Amide Coupling Yield start Low Yield Observed check_stability Is Oxetane-2-carboxylic acid fresh and reaction temperature low? start->check_stability stability_no Use fresh starting material. Maintain reaction at 0°C. Avoid heat in workup. check_stability->stability_no No check_reagent Is the coupling reagent strong enough? check_stability->check_reagent Yes stability_no->start reagent_no Switch to HATU, HCTU, PyBOP, or consider acyl fluoride formation. check_reagent->reagent_no No check_conditions Are reaction conditions (solvent, base) optimal and anhydrous? check_reagent->check_conditions Yes reagent_no->start conditions_no Use anhydrous solvents. Employ a non-nucleophilic base (e.g., DIPEA). check_conditions->conditions_no No check_preactivation Was pre-activation performed (if using HATU, etc.)? check_conditions->check_preactivation Yes conditions_no->start preactivation_no Pre-activate acid with coupling reagent and base before adding amine. check_preactivation->preactivation_no No success Yield Improved check_preactivation->success Yes preactivation_no->start

Caption: A decision tree for troubleshooting low yields in amide coupling.

References

managing the intrinsic instability of oxetane-carboxylic acids in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. The inherent instability of these compounds can present challenges during synthesis, purification, and storage. This guide aims to provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My oxetane-carboxylic acid is decomposing upon storage. What is happening and how can I prevent it?

A1: Oxetane-carboxylic acids are known to be intrinsically unstable and can isomerize into lactones, even at room temperature.[1][2][3][4][5] This degradation can significantly impact reaction yields and lead to negative results, particularly in reactions requiring heat.[1][2][3][4][5] The instability is due to an intramolecular protonation of the oxetane (B1205548) ring by the carboxylic acid group, which facilitates ring opening.[6][7]

To prevent decomposition during storage:

  • Store at low temperatures: Whenever possible, store oxetane-carboxylic acids at or below 0°C.

  • Use freshly prepared material: For best results, use the acid immediately after synthesis and purification.

  • Consider derivatization: If long-term storage is necessary, consider converting the carboxylic acid to a more stable ester or amide derivative.

Q2: I am observing a significant amount of a lactone byproduct in my reaction. What is the cause?

A2: The formation of a lactone byproduct is a common issue and is a direct result of the inherent instability of the oxetane-carboxylic acid starting material.[1][2][5] This isomerization is often accelerated by heating.[1][2][3][4][5] Even mild heating during solvent evaporation on a rotary evaporator (e.g., a water bath at ~40°C) can be sufficient to induce cyclization.[2]

Q3: Are all oxetane-carboxylic acids equally unstable?

A3: No, the stability of oxetane-carboxylic acids is highly dependent on their substitution pattern.[8]

  • Stabilizing Groups: Bulky aromatic or heteroaromatic substituents can enhance stability.[1][2] Zwitterionic structures and conformationally rigid polycyclic cores also contribute to increased stability.[1][2] 3,3-disubstituted oxetanes are generally more stable as the substituents can sterically hinder the approach of nucleophiles.[8]

  • Destabilizing Factors: The presence of internal nucleophiles, such as alcohols or amines, can promote ring-opening, especially under acidic conditions.[8]

Q4: Can I use acidic or basic conditions in reactions involving oxetane-carboxylic acids?

A4: Caution is advised. The oxetane ring is susceptible to opening under both acidic and basic conditions.

  • Acidic Conditions: Lewis and Brønsted acids can activate the oxetane ring, making it more susceptible to nucleophilic attack and ring-opening.[1][9][10] The carboxylic acid moiety itself can act as an internal acid catalyst for decomposition.[7]

  • Basic Conditions: While some reactions under basic conditions are possible, strong bases can also promote ring-opening or other side reactions.[11] Basic hydrolysis of ester precursors to obtain the carboxylic acid should be performed under carefully controlled, mild conditions to avoid isomerization.[12]

Q5: Are there alternative synthetic strategies to avoid handling unstable oxetane-carboxylic acids directly?

A5: Yes. One effective strategy is to perform reactions on a more stable precursor, such as an ester, and then hydrolyze to the carboxylic acid in the final step under mild conditions.[2] Alternatively, decarboxylative functionalization methods can be employed, where the carboxylic acid is converted in situ to a reactive intermediate.[13][14][15][16]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Step
Low yield of the desired amide product and presence of a lactone byproduct.Isomerization of the oxetane-carboxylic acid starting material before or during the coupling reaction.1. Use freshly prepared acid: Synthesize and use the oxetane-carboxylic acid immediately. 2. Lower reaction temperature: If the coupling protocol allows, perform the reaction at a lower temperature. 3. Change coupling reagents: Use milder coupling reagents that do not require high temperatures. 4. Protect the oxetane: If feasible, consider a protecting group strategy for the oxetane ring, though this adds synthetic steps.
Complex reaction mixture with multiple unidentified byproducts.Ring-opening of the oxetane ring under the reaction conditions.1. Screen for milder conditions: Evaluate different solvents, bases, and coupling agents. 2. pH control: Ensure the reaction medium is not strongly acidic or basic. 3. Alternative starting material: Couple a more stable ester derivative and perform a late-stage hydrolysis.
Issue 2: Isomerization During Workup and Purification
Symptom Possible Cause Troubleshooting Step
Pure product by crude NMR, but lactone appears after purification.Isomerization during aqueous workup or chromatography.1. Minimize heat: Avoid heating during solvent evaporation. Use a rotary evaporator at room temperature if possible.[2] 2. Neutralize carefully: During acidic or basic washes, ensure the final organic layer is neutralized before concentration. 3. Chromatography considerations: Use a neutral stationary phase like silica (B1680970) gel and consider buffering the eluent if necessary. Avoid prolonged exposure to the stationary phase.

Data Presentation

Table 1: Stability of Various Oxetane-Carboxylic Acids Under Different Conditions

Compound StructureSubstituentsStorage Stability (Room Temp)Stability to HeatingReference
Oxetane-2-carboxylic acidUnsubstituted~7% isomerization after 1 week, 16% after 1 month, complete after 1 year.Prone to isomerization.[1][6]
3-Aryl-oxetane-3-carboxylic acidsBulky aromatic groupsStable for at least one year.Isomerize upon prolonged heating (e.g., 100°C in dioxane/water).[1][2]
Zwitterionic oxetane-carboxylic acidse.g., with an imidazole (B134444) groupStable.Can be stable even upon heating, depending on the basicity of the heterocycle.[1][2]
Oxetane-carboxylic acid with adjacent N-HIntramolecular H-bondingStable upon storage and heating to 100°C.Stable.[2]

Experimental Protocols

Protocol 1: Mild Saponification of Oxetane-Carboxylic Acid Esters

This protocol is designed to minimize the isomerization of the resulting carboxylic acid.

  • Dissolution: Dissolve the oxetane-carboxylic acid ester (1 equivalent) in a suitable solvent such as a mixture of THF and water or methanol (B129727) and water.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1 - 1.5 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C or room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully acidify to a pH of ~5-6 with a dilute aqueous acid solution, such as 1N HCl or NaHSO₄.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentration: Concentrate the solvent in vacuo at room temperature, avoiding any external heating, to yield the crude oxetane-carboxylic acid.

  • Purification: If necessary, purify the product quickly via flash chromatography on silica gel, using a non-polar eluent system if possible.

Visualizations

Isomerization Pathway of Oxetane-Carboxylic Acid

G Isomerization of Oxetane-Carboxylic Acid to a Lactone Oxetane-COOH Oxetane-Carboxylic Acid TS Intramolecular Protonation Oxetane-COOH->TS Spontaneous or Heat-induced Intermediate Protonated Oxetane with Carboxylate TS->Intermediate Lactone Lactone Intermediate->Lactone Intramolecular Nucleophilic Attack

Caption: Proposed mechanism for the isomerization of oxetane-carboxylic acids.

Experimental Workflow for Amide Coupling

G Recommended Workflow for Amide Coupling start Start: Oxetane-COOEt (Ester Precursor) saponification Mild Saponification (e.g., LiOH, 0°C to RT) start->saponification acidification Careful Acidification (pH 5-6, 0°C) saponification->acidification isomerization Isomerization to Lactone saponification->isomerization Risk if heated or prolonged extraction Extraction & Concentration (No Heat) acidification->extraction acidification->isomerization Risk if too acidic coupling Immediate Amide Coupling (Mild Conditions) extraction->coupling extraction->isomerization Risk if heated product Desired Amide Product coupling->product coupling->isomerization Risk if heated

Caption: Workflow to minimize isomerization during amide coupling reactions.

Logical Relationship of Substituent Effects on Stability

G Factors Influencing Oxetane-Carboxylic Acid Stability stability Oxetane-Carboxylic Acid Stability stabilizing Stabilizing Factors stability->stabilizing destabilizing Destabilizing Factors stability->destabilizing bulk Bulky Substituents (e.g., Aryl) stabilizing->bulk zwitterion Zwitterionic Forms stabilizing->zwitterion conformation Conformational Rigidity stabilizing->conformation heat Heat destabilizing->heat acid_base Strong Acid/Base destabilizing->acid_base storage Prolonged Storage at Room Temperature destabilizing->storage

Caption: Relationship between structural/external factors and stability.

References

Technical Support Center: Optimization of Photoredox Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoredox decarboxylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their photoredox decarboxylation reactions.

Frequently Asked Questions (FAQs)

Q1: My photoredox decarboxylation reaction is giving a low yield. What are the common causes?

A1: Low yields in photoredox decarboxylation can stem from several factors. Common issues include inefficient photocatalyst excitation, poor substrate solubility, catalyst deactivation, or competing side reactions.[1][2] It is also possible that the reaction has not reached completion, and extending the reaction time could improve the yield.[3] Additionally, the presence of oxygen can be a pitfall in some reactions, leading to undesired side products.[2][4]

Q2: How do I select the appropriate photocatalyst for my reaction?

A2: Photocatalyst selection is crucial and depends on the redox potential of your carboxylic acid substrate. The excited state of the photocatalyst must be a sufficiently strong oxidant to oxidize the carboxylate.[5][6] Commonly used photocatalysts include iridium and ruthenium complexes, as well as organic dyes like eosin (B541160) Y and acridinium (B8443388) salts.[7][8] It is often necessary to screen a few catalysts with different redox potentials to find the optimal one for your specific transformation.[9]

Q3: What is the role of the base in the reaction, and how do I choose one?

A3: A base is typically required to deprotonate the carboxylic acid, forming the carboxylate anion.[8] This anion is more easily oxidized by the excited photocatalyst. The choice of base can influence the reaction efficiency.[4] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), as well as organic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU), are frequently used.[4][7] The solubility of the base and the carboxylate salt in the reaction solvent is an important consideration.[8]

Q4: Can the light source affect the reaction outcome?

A4: Yes, the light source is a critical parameter. The emission spectrum of the light source should overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. Blue LEDs are commonly used for many iridium and ruthenium photocatalysts.[3][10] The intensity and distance of the light source from the reaction vessel can also impact the reaction rate and yield.[9] In some cases, using a different wavelength of light, such as red light, can enable selective transformations.[11]

Q5: My starting material is not fully consumed, even after prolonged reaction times. What should I do?

A5: Incomplete conversion can be due to several factors. Ensure your system is thoroughly deoxygenated, as oxygen can quench the excited state of the photocatalyst.[2][4] Catalyst deactivation could also be an issue.[12][13] You might consider increasing the catalyst loading or adding a co-catalyst or additive to improve turnover.[10] Additionally, check the solubility of all reaction components in your chosen solvent.[1] If the substrate is sparingly soluble, a different solvent system may be required.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during photoredox decarboxylation experiments.

Problem Potential Cause Suggested Solution
No or Low Product Formation Ineffective photocatalystScreen a panel of photocatalysts with varying redox potentials.[9] Ensure the light source wavelength matches the catalyst's absorption spectrum.
Poor substrate/reagent solubilityTry a different solvent or a co-solvent system to improve solubility.[1][8]
Presence of oxygenThoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).[2][4]
Insufficient light penetrationUse a more powerful light source, move the light source closer to the reaction vessel, or use a vessel with a larger surface area.[9] Ensure the reaction mixture is well-stirred.
Starting Material Degradation Substrate is sensitive to reaction conditionsConsider using a milder base or a different solvent. If the product is unstable, try to isolate it as soon as the reaction is complete.
Competing side reactionsAnalyze the crude reaction mixture to identify byproducts. This can provide clues about undesired reaction pathways. Adjusting the stoichiometry of reagents or the reaction temperature may help.
Inconsistent Results Variability in reaction setupStandardize the reaction setup, including the position of the light source, stirring rate, and temperature.[9]
Purity of reagentsUse high-purity, dry solvents and reagents. Impurities can sometimes act as quenchers or inhibitors.
Catalyst deactivationConsider adding a sacrificial electron donor or acceptor, depending on the catalytic cycle, to regenerate the active catalyst.[12][13]
Reaction Does Not Scale Up Decreased light penetration in larger vesselsWhen scaling up, the path length for light increases. Consider using a photoreactor designed for larger volumes or multiple smaller reaction vessels.[2]
Mass transfer limitationsEnsure efficient stirring to maintain a homogeneous reaction mixture.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various parameters on the yield of a generic photoredox decarboxylation reaction.

Table 1: Effect of Photocatalyst on Product Yield

EntryPhotocatalystLoading (mol%)Yield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆1.085
2Ru(bpy)₃Cl₂1.062
3Eosin Y2.045
44CzIPN1.078

Table 2: Effect of Solvent on Product Yield

EntrySolventDielectric Constant (ε)Yield (%)
1Acetonitrile (MeCN)37.575
2Dimethylformamide (DMF)36.782
3Dichloromethane (DCM)8.955
41,4-Dioxane2.230

Table 3: Effect of Base on Product Yield

EntryBasepKa of Conjugate AcidYield (%)
1Cs₂CO₃10.388
2K₂CO₃10.379
3DIPEA10.865
4DBU13.572

Experimental Protocols

General Procedure for a Photoredox Decarboxylation Reaction:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the coupling partner (1.2-2.0 equiv), the photocatalyst (0.5-2.0 mol%), and the base (1.5-3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and irradiate with the appropriate light source (e.g., blue LEDs) at a fixed distance. The reaction is typically run at room temperature unless otherwise specified.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Photoredox_Decarboxylation_Pathway General Catalytic Cycle for Photoredox Decarboxylation cluster_activation Activation cluster_photocycle Photocatalytic Cycle cluster_coupling Radical Coupling PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Light) PC_reduced Reduced PC⁻ PC_excited->PC_reduced SET RCOOH Carboxylic Acid (R-COOH) RCOO_minus Carboxylate (R-COO⁻) RCOOH->RCOO_minus Base R_radical Alkyl Radical (R•) RCOO_minus->R_radical Oxidation Product Product R_radical->Product CO2 CO₂ R_radical->CO2 Decarboxylation Substrate Coupling Partner Substrate->Product Base Base BH_plus Protonated Base (BH⁺) PC_reduced->PC SET PC_reduced->Substrate Reduction

Caption: General catalytic cycle for photoredox decarboxylation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Degassing Is the reaction properly degassed? Start->Check_Degassing Improve_Degassing Improve degassing (Freeze-Pump-Thaw) Check_Degassing->Improve_Degassing No Check_Solubility Are all components soluble? Check_Degassing->Check_Solubility Yes Improve_Degassing->Check_Solubility Change_Solvent Screen different solvents or co-solvents Check_Solubility->Change_Solvent No Check_Catalyst Is the photocatalyst appropriate? Check_Solubility->Check_Catalyst Yes Change_Solvent->Check_Catalyst Screen_Catalysts Screen photocatalysts with different redox potentials Check_Catalyst->Screen_Catalysts No Check_Light Is the light source optimal? Check_Catalyst->Check_Light Yes Screen_Catalysts->Check_Light Optimize_Light Adjust light source (wavelength, intensity, distance) Check_Light->Optimize_Light No Analyze_Byproducts Analyze byproducts and reconsider reaction parameters Check_Light->Analyze_Byproducts Yes Optimize_Light->Analyze_Byproducts

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

characterization and removal of impurities in Oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxetane-2-carboxylic acid. The information provided addresses common issues related to the characterization and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurity is often a lactone isomer of the oxetane-carboxylic acid itself.[1][2][3][4][5][6][7] Many oxetane-carboxylic acids are inherently unstable and can isomerize into more stable lactone structures, especially during storage at room temperature or upon gentle heating.[1][2][3][5][6][7] Other potential impurities can be categorized as:

  • Process-related impurities: These include unreacted starting materials, byproducts from the synthetic route, and residual solvents.[8][9] For instance, if synthesized from 3-oxetanone, residual amounts of the starting material or intermediates may be present.[3]

  • Degradation products: Besides isomerization, other degradation pathways may lead to impurities, particularly under harsh conditions like strong acidity.[10]

  • Enantiomeric impurities: If a specific stereoisomer of this compound is desired, the other enantiomer is considered an impurity.

Q2: How can I detect and characterize impurities in my this compound sample?

A2: A combination of analytical techniques is typically employed for the detection and characterization of impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying and quantifying the lactone isomer and other organic impurities.[1][2] The appearance of characteristic signals for the lactone structure can confirm its presence.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These chromatographic techniques are essential for separating the main compound from its impurities and for determining their molecular weights, which aids in their identification.[11][12][13]

  • Gas Chromatography (GC): GC is particularly useful for detecting and quantifying residual solvents.

Q3: My this compound sample shows increasing levels of an unknown impurity over time. What is likely happening?

A3: It is highly probable that your this compound is isomerizing into its corresponding lactone.[1][2][3][4][5][6][7] This is a known instability issue with many oxetane-carboxylic acids.[1][2][3][5][6][7] The rate of isomerization can vary depending on the specific structure of the oxetane (B1205548), storage temperature, and the presence of any acidic or basic traces.[1][7]

Q4: How can I prevent the isomerization of this compound to its lactone impurity?

A4: To minimize isomerization, consider the following strategies:

  • Storage: Store the compound at low temperatures, such as -20°C, as a solid.[14][15] Avoid prolonged storage at room temperature.

  • pH control: Avoid acidic conditions, as the isomerization can be catalyzed by intramolecular protonation of the oxetane ring by the carboxylic acid group.[3][10]

  • Storage as a salt or ester: For long-term storage, it is recommended to store the compound as a more stable precursor, such as its corresponding ester or as a lithium or sodium salt.[7]

Troubleshooting Guides

Issue 1: Unexpected peaks in NMR/LC-MS analysis of freshly synthesized this compound.
  • Possible Cause 1: Lactone Isomerization during Workup. The isomerization can occur during the workup and isolation steps, especially if heating is involved (e.g., during solvent evaporation on a rotary evaporator).[1] Even mild heating can be sufficient to trigger cyclization.[1]

  • Troubleshooting Steps:

    • Analyze Crude Mixture: Analyze the reaction mixture before and after workup to pinpoint the stage at which the impurity is formed.

    • Modify Workup: Avoid high temperatures during solvent removal. Use a cold water bath for the rotary evaporator.

    • Purification: If the lactone has already formed, purification methods like column chromatography may be necessary to separate it from the desired acid.

  • Possible Cause 2: Incomplete reaction or side reactions. Byproducts from the synthesis may be present. For example, in syntheses starting from 3-chloropropyl acetate, various byproducts can form.[8]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry to maximize the yield of the desired product and minimize byproducts.

    • Purification: Employ appropriate purification techniques such as recrystallization or chromatography to remove the byproducts.

Issue 2: Poor yield and purity after purification.
  • Possible Cause: Decomposition on silica (B1680970) gel. this compound, being an acid, might interact with or decompose on standard silica gel during column chromatography.

  • Troubleshooting Steps:

    • Use deactivated silica: Deactivate the silica gel with a small amount of a suitable solvent system containing an acid (e.g., acetic acid in the mobile phase) to prevent streaking and decomposition.

    • Alternative purification methods: Consider other purification techniques like preparative HPLC or crystallization. Washing the crude material with a solvent in which the impurities are soluble but the product is not can also be an effective purification step.[1]

Data Presentation

Table 1: Common Impurities in this compound

Impurity TypeCommon ExamplesPrimary Analytical Detection Method
Isomerization ProductCorresponding Lactone¹H NMR, LC-MS
Starting Materials3-Oxetanone, 3-Chloropropyl acetateGC-MS, LC-MS
ByproductsVaries with synthetic routeLC-MS, NMR
Residual SolventsMethanol, Isopropanol, DioxaneGC, ¹H NMR

Table 2: Stability of this compound at Room Temperature [3]

Storage TimeApproximate Conversion to Lactone
1 week~7%
1 month~16%
1 yearComplete isomerization

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Lactone Impurity

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: Integrate the characteristic peaks corresponding to the protons of this compound and the lactone impurity. The relative integration values will provide the molar ratio of the two compounds.

Protocol 2: Purification by Washing [1]

  • Solvent Selection: Choose a solvent in which the desired this compound has low solubility, but the impurities are readily soluble (e.g., Methyl tert-butyl ether - MeOtBu).

  • Procedure: Suspend the crude solid in the chosen solvent.

  • Stirring: Stir the suspension at room temperature for a defined period.

  • Filtration: Filter the solid product and wash it with a small amount of the cold solvent.

  • Drying: Dry the purified solid under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_storage Storage start Crude this compound analysis Initial Analysis (NMR, LC-MS) start->analysis decision Purity Check analysis->decision purification Purification (Washing/Chromatography) decision->purification Impurities Present storage Store at -20°C decision->storage Pure final_analysis Final Purity Analysis purification->final_analysis final_analysis->storage

Caption: Workflow for Synthesis, Purification, and Storage of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions impurity Impurity Detected isomerization Isomerization to Lactone impurity->isomerization byproducts Synthetic Byproducts impurity->byproducts starting_material Unreacted Starting Material impurity->starting_material low_temp Low Temperature Storage isomerization->low_temp purify Purification byproducts->purify optimize Optimize Synthesis byproducts->optimize starting_material->purify starting_material->optimize

Caption: Troubleshooting Logic for Impurities in this compound.

References

challenges in the scale-up synthesis of Oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxetane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, particularly at a larger scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Isomerization to Lactone: The primary cause of low yield is the inherent instability of this compound, which readily isomerizes to a more stable lactone, especially when heated.[1][2][3]- Minimize Heat Exposure: Avoid high temperatures during all steps, including reaction, workup, and purification. Rotary evaporation should be conducted at temperatures as low as 40°C.[1] - Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can promote isomerization. - Immediate Derivatization: If long-term storage is required, consider converting the carboxylic acid to a more stable derivative immediately after synthesis.[1]
Incomplete Reaction: The hydrogenation of the alkene precursor may not have gone to completion.- Catalyst Activity: Ensure the palladium on charcoal catalyst is active. Use a fresh batch if necessary. - Hydrogen Pressure: Optimize hydrogen pressure and reaction time. Monitor the reaction by techniques like NMR or LC-MS to confirm the disappearance of the starting material.[4]
Presence of Impurities in Final Product Lactone Impurity: The most common impurity is the corresponding lactone formed via isomerization.[1][3]- Careful Purification: Use purification methods that do not require heat. Column chromatography at room temperature or crystallization from a suitable solvent system at low temperatures are potential options. - pH Control during Workup: While the isomerization can occur without an external catalyst, harsh acidic conditions during workup might facilitate ring-opening.[1][5] Use mild acidification if required.
Residual Solvents or Starting Materials: Inefficient purification at a larger scale.- Optimize Washing Steps: Ensure thorough washing of the crude product to remove unreacted starting materials. - Drying under Vacuum: Dry the final product under high vacuum at room temperature to remove residual solvents.
Difficulty in Handling and Storage Degradation over Time: The product is known to be unstable upon storage, even at room temperature.[1][3]- Cold Storage: Store the purified this compound at low temperatures, ideally under -20°C, in a dry, inert atmosphere.[6] - Monitor Purity: Periodically check the purity of the stored material by 1H NMR to assess the extent of isomerization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the synthesis of this compound?

A1: The most significant challenge is the intrinsic instability of the molecule.[1][3] this compound has a propensity to isomerize into a more stable lactone structure. This isomerization can occur spontaneously, even at room temperature, and is accelerated by heat.[1][2][3] During scale-up, managing reaction and work-up temperatures becomes critical to prevent significant yield loss due to this unwanted side reaction.

Q2: How quickly does this compound isomerize to the lactone?

A2: The rate of isomerization is significant even under mild conditions. Studies have shown the following stability timeline at room temperature[1][3]:

  • Approximately 7% conversion to the lactone after one week.

  • About 16% conversion after one month.

  • Complete isomerization to the lactone after one year.

Kinetic studies in isopropanol (B130326) under heating have determined the isomerization to follow first-order kinetics with a rate constant of k = 0.0064 min⁻¹.[1][7]

Q3: What is the proposed mechanism for the isomerization of this compound?

A3: The isomerization is believed to proceed via an intramolecular mechanism without the need for an external acid catalyst. The proposed steps are[1][8]:

  • Intramolecular protonation of the oxetane (B1205548) ring's oxygen by the carboxylic acid group.

  • Formation of a dually activated intermediate with a protonated oxetane ring and a deprotonated carboxylate.

  • Nucleophilic attack by the carboxylate on an adjacent carbon of the activated oxetane ring, leading to ring-opening and subsequent formation of the lactone.

Q4: Are there any synthetic strategies to mitigate the instability of this compound during its preparation?

A4: Yes, several strategies can be employed. The development of novel synthetic methodologies is an active area of research.[1] One approach is the use of photoredox catalysis for the decarboxylation of oxetane-2-carboxylic acids under mild conditions, which can offer alternative synthetic routes to related oxetane derivatives.[4][9] For the synthesis of the acid itself, it is crucial to use mild reaction conditions and minimize exposure to heat during the entire process.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a freezer at temperatures of -20°C or lower.[6] It should be kept in a tightly sealed container, preferably under an inert atmosphere, and protected from moisture.

Data Presentation

Table 1: Isomerization of this compound to Lactone at Room Temperature
TimeConversion to Lactone (%)
1 Week~7%
1 Month~16%
1 Year100%
Data sourced from studies on the stability of this compound.[1][3]

Experimental Protocols

While a specific, validated kilogram-scale protocol is not publicly available, the following outlines a general lab-scale synthesis and key considerations for scale-up based on published methods.

General Synthesis of this compound

A common laboratory-scale synthesis involves the hydrogenation of an alkene precursor, which is typically prepared from 3-oxetanone.[1][3]

Step 1: Synthesis of the Alkene Precursor (Not detailed here)

Step 2: Hydrogenation to this compound

  • Reaction: The alkene precursor is dissolved in a suitable solvent, such as methanol. Palladium on charcoal (5-10 wt%) is added as the catalyst. The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature.

  • Monitoring: The reaction progress should be monitored by TLC, LC-MS, or 1H NMR to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, keeping the temperature as low as possible (ideally below 40°C).

  • Purification: The crude product can be purified by washing with a non-polar solvent to remove soluble impurities or by column chromatography on silica (B1680970) gel. All purification steps should be performed at or below room temperature.

Scale-Up Considerations:

  • Heat Transfer: In large reactors, efficient heat transfer is crucial. Ensure adequate stirring and cooling to maintain a consistent low temperature throughout the reaction and workup.

  • Catalyst Filtration: At a larger scale, filtering the palladium catalyst can be challenging. The use of a filter press or a similar industrial filtration setup is recommended. Ensure the catalyst is handled carefully as it can be pyrophoric.

  • Solvent Removal: Large-scale rotary evaporators or other industrial solvent removal systems should be used with careful temperature control to avoid isomerization.

  • Purification: Crystallization is often a more scalable purification method than chromatography. Extensive screening for a suitable solvent system is recommended.

Visualizations

Isomerization Pathway of this compound

Caption: The spontaneous isomerization of this compound to its corresponding lactone.

General Experimental Workflow for Synthesis

G General Synthesis Workflow A Alkene Precursor (from 3-Oxetanone) B Hydrogenation (Pd/C, H2, Methanol, RT) A->B C Catalyst Filtration (Celite) B->C D Solvent Removal (< 40°C) C->D E Crude Product D->E F Purification (e.g., Crystallization or Chromatography at RT) E->F G Pure this compound F->G H Storage (≤ -20°C) G->H

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

Validation & Comparative

Chiral HPLC Analysis for the Enantiomeric Excess of (2S)-Oxetane-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral molecules such as (2S)-oxetane-2-carboxylic acid, a valuable building block in medicinal chemistry. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of its enantiomeric purity. The information presented is based on established principles for the separation of chiral acids and related cyclic compounds, offering a robust starting point for method development and validation.

A crucial consideration in the analysis of oxetane-2-carboxylic acids is their potential for instability, as some studies have shown they can isomerize to lactones over time or with heating.[1][2][3] This highlights the importance of controlled sample handling and storage conditions to ensure accurate determination of enantiomeric excess.

Comparison of Potential Chiral HPLC Methods

Two primary approaches are viable for the chiral separation of (2S)-oxetane-2-carboxylic acid: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent.

Direct Chiral HPLC Separation

Direct methods are often preferred for their simplicity and speed. The selection of the appropriate CSP is paramount for achieving successful enantiomeric resolution. Based on the analysis of structurally similar acidic compounds, polysaccharide-based and anion-exchange CSPs are promising candidates.

Chiral Stationary Phase (CSP) TypePotential ColumnsPrinciple of SeparationAnticipated AdvantagesPotential Challenges
Polysaccharide-Based Chiralpak® IA, Chiralcel® OD-H, Chiralpak® AD[4][5]Based on interactions (hydrogen bonding, dipole-dipole, π-π interactions) with the helical polymer structure of cellulose (B213188) or amylose (B160209) derivatives.[6][7]Broad applicability for a wide range of chiral compounds. Robust and can be used in normal-phase, reversed-phase, and polar organic modes.[8]Method development can be empirical, requiring screening of different mobile phases.
Anion-Exchange CHIRALPAK® QN-AX, QD-AX[9]Involves ion-pairing between the acidic analyte and a chiral selector containing a basic moiety (e.g., quinine (B1679958) or quinidine (B1679956) derivative).[9]High selectivity for acidic compounds.[9]Mobile phase pH and ionic strength are critical parameters that require careful optimization.
Indirect Chiral HPLC Separation via Derivatization

If direct methods fail to provide adequate resolution or if the analyte lacks a suitable chromophore for sensitive detection, derivatization with a chiral reagent to form diastereomers can be an effective alternative. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Chiral Derivatization ReagentReaction PrincipleDetection MethodAnticipated AdvantagesPotential Challenges
Chiral Amines (e.g., (S)-1-Phenylethylamine) Amide bond formation between the carboxylic acid and the chiral amine, often facilitated by a coupling agent like EDC.[10]UV or Fluorescence (if the reagent is fluorescent)Can significantly improve chromatographic resolution and detection sensitivity.Reaction must proceed to completion without racemization of the analyte or reagent. Excess reagent and byproducts may interfere with the analysis.
Chiral Alcohols (e.g., (R)-2-Butanol) Esterification of the carboxylic acid with the chiral alcohol.UV/VisProvides an alternative to amide formation.Esterification can sometimes be challenging and may require harsh conditions that could affect the analyte's stability.

Experimental Protocols

Protocol 1: Direct Analysis using a Polysaccharide-Based CSP

This protocol is a starting point for method development on a widely applicable CSP.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the (2S)-oxetane-2-carboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Note on Stability: Prepare samples fresh and store at low temperatures (2-8 °C) to minimize potential isomerization to the corresponding lactone.[1][2]

  • HPLC Conditions:

    • Column: Chiralpak® IA (or similar amylose-based CSP), 5 µm, 4.6 x 250 mm

    • Mobile Phase: A typical starting condition would be a mixture of n-Hexane and a polar alcohol like Ethanol or Isopropanol, with a small percentage of an acidic modifier. For example, n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as oxetane-2-carboxylic acid lacks a strong chromophore, low wavelength detection is necessary).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Vary the ratio of Hexane to Alcohol to optimize retention and resolution.

    • Adjust the concentration of the acidic modifier (e.g., TFA or acetic acid) to improve peak shape.

    • Screen different alcohols (e.g., Isopropanol, n-Butanol) as the polar modifier.

Protocol 2: Indirect Analysis via Derivatization

This protocol outlines a general procedure for forming diastereomeric amides.

  • Derivatization Procedure:

    • In a small vial, dissolve approximately 1 mg of the (2S)-oxetane-2-carboxylic acid sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

    • Add 1.2 equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Add 1.1 equivalents of a chiral amine, for example, (R)-1-phenylethylamine.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized.

    • Quench the reaction if necessary and dilute the sample with the mobile phase before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid. For example, a linear gradient from 20% to 80% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for the phenyl group).

    • Injection Volume: 10 µL

Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for determining the enantiomeric excess of (2S)-oxetane-2-carboxylic acid.

G Workflow for Chiral HPLC Analysis of (2S)-Oxetane-2-Carboxylic Acid cluster_sample Sample Handling cluster_direct Direct Method Details cluster_indirect Indirect Method Details cluster_data Data Acquisition & Analysis Sample Sample of (2S)-Oxetane-2-Carboxylic Acid Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Direct Direct Analysis (Chiral Stationary Phase) Prep->Direct Indirect Indirect Analysis (Derivatization) Prep->Indirect CSP Polysaccharide or Anion-Exchange CSP Direct->CSP Deriv React with Chiral Reagent (e.g., Chiral Amine) Indirect->Deriv HPLC HPLC System CSP->HPLC Achiral Separate Diastereomers on Achiral Column (e.g., C18) Deriv->Achiral Achiral->HPLC Chrom Chromatogram (Separated Enantiomers/ Diastereomers) HPLC->Chrom Calc Calculate Enantiomeric Excess (% e.e.) Chrom->Calc

Caption: General workflow for determining the enantiomeric excess of (2S)-oxetane-2-carboxylic acid.

This guide provides a framework for developing a reliable chiral HPLC method for (2S)-oxetane-2-carboxylic acid. Due to the limited specific literature on this particular compound, empirical method development and validation will be essential to establish a robust and accurate analytical procedure.

References

A Comparative Guide to the Spectroscopic Characterization of Oxetane-2-carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural features of small molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of Oxetane-2-carboxylic acid, alongside two common alternatives: Cyclopropanecarboxylic acid and Azetidine-2-carboxylic acid. A key consideration for this compound is its inherent instability, which presents unique challenges in its characterization.

This compound is a unique compound featuring a strained four-membered ring, which imparts distinct chemical and physical properties. However, this strain also contributes to its instability, as the molecule can readily isomerize to a more stable lactone structure, particularly with mild heating or even during storage at room temperature.[1][2][3] This propensity for isomerization is a critical factor to consider during its synthesis, purification, and characterization, as monitoring by NMR is essential to ensure sample purity.[3]

Comparative Spectroscopic Data

The following tables summarize the available NMR and mass spectrometry data for this compound and its alternatives. It is important to note that the ¹H NMR data for this compound is a prediction, underscoring the challenges in obtaining experimental data for this unstable compound.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound CDCl₃5.19 (dd, J = 9.2, 6.6 Hz, 1H), 4.68-4.87 (m, 2H), 3.01-3.21 (m, 1H), 2.70-2.90 (m, 1H)[4]
Cyclopropanecarboxylic acid CDCl₃~1.5 (m, 1H), ~1.0 (m, 2H), ~0.9 (m, 2H), Carboxylic acid proton not always observed.
Azetidine-2-carboxylic acid D₂OData available through various sources, typically showing complex multiplets for the ring protons.[5][6]

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound -No experimental data readily available.
Cyclopropanecarboxylic acid CDCl₃~179 (C=O), ~13 (CH), ~9 (CH₂)[7][8]
Azetidine-2-carboxylic acid -Data available, with the carbonyl carbon typically appearing downfield.

Table 3: Mass Spectrometry Data Comparison

CompoundIonization MethodKey m/z Values
This compound -Molecular Weight: 102.09 g/mol .[4][9][10] No experimental fragmentation data readily available.
Cyclopropanecarboxylic acid Electron Ionization86 (M+), 68, 41, 39
Azetidine-2-carboxylic acid GC-MS101 (M+), 72, 55, 44[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for NMR and ESI-MS analysis of small molecules like this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the sample is fully dissolved. If solids are present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of a small molecule like this compound using NMR and mass spectrometry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification synthesis->purification nmr_analysis NMR Analysis (1H & 13C) purification->nmr_analysis Purity Check ms_analysis Mass Spectrometry (e.g., ESI-MS) purification->ms_analysis spectral_interpretation Spectral Interpretation nmr_analysis->spectral_interpretation ms_analysis->spectral_interpretation comparison Comparison with Alternatives spectral_interpretation->comparison

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide highlights the key spectroscopic features of this compound in comparison to its alternatives. The inherent instability of the oxetane (B1205548) ring system presents a significant challenge, making theoretical predictions and careful experimental handling essential for accurate characterization. For drug development professionals, understanding these properties is crucial for the design and synthesis of novel therapeutics incorporating this unique structural motif.

References

A Comparative Analysis of Oxetane-2-carboxylic acid and Azetidine-2-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic use of small, functionalized heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, four-membered rings like oxetanes and azetidines have garnered significant attention. This guide provides a detailed comparative study of two key representatives: Oxetane-2-carboxylic acid and Azetidine-2-carboxylic acid, offering insights into their physicochemical properties, synthesis, biological implications, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

While both molecules share a four-membered ring structure with a carboxylic acid moiety at the 2-position, the presence of an oxygen versus a nitrogen atom imparts distinct physicochemical characteristics. These differences play a crucial role in their behavior in biological systems and their utility in medicinal chemistry.

PropertyThis compoundAzetidine-2-carboxylic acid
Molecular Formula C₄H₆O₃C₄H₇NO₂
Molecular Weight 102.09 g/mol [1]101.10 g/mol [2][3]
Boiling Point 244.2 °C at 760 mmHg[4][5]242 °C[6]
Melting Point Not available215 °C[6]
LogP -0.87[4]-2.9[2][3]
Stability Prone to isomerization into lactones, especially when heated or during storage.[4][7][8]Generally stable.
Solubility The oxetane (B1205548) motif is known to increase aqueous solubility in drug candidates.[7][8]Soluble in water (5.0 g/100 ml).[6]

Synthesis and Chemical Reactivity

The synthetic routes to these two compounds reflect their distinct chemical nature.

This compound synthesis can be challenging due to the molecule's inherent instability. A common method involves the hydrogenation of an alkene precursor derived from 3-oxetanone.[4][8] However, a significant challenge in its synthesis and handling is its propensity to undergo spontaneous isomerization to form more stable lactone structures, a transformation that can occur even at room temperature over time.[4][7][8] This instability must be a key consideration in synthetic planning and storage.

Azetidine-2-carboxylic acid , being a non-proteinogenic amino acid, has several established synthetic pathways. Optically inactive forms can be synthesized from GABA through bromination and subsequent ring closure.[6] Enantiomerically pure forms can be prepared from α,γ-diaminobutyric acid or through asymmetric syntheses starting from inexpensive chemical precursors.[6][9]

Biological Activity and Applications in Drug Discovery

The differing heteroatoms in their rings lead to divergent biological activities and applications in drug discovery.

Azetidine-2-carboxylic acid is primarily known for its role as a proline analogue .[10] This mimicry allows it to be mistakenly incorporated into proteins in place of proline by prolyl-tRNA synthetase.[11] This misincorporation can lead to altered protein conformation and stability, disrupting protein function and inducing cellular stress.[12] Specifically, it is a known inducer of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][6][13][14] This toxicity makes it a useful tool for studying protein synthesis and stress responses, but also a potential teratogenic and toxic agent.[10] In medicinal chemistry, derivatives of azetidine-2-carboxylic acid have been explored as building blocks for peptides and other biologically active molecules.[15]

This compound and the broader class of oxetanes are increasingly utilized in drug discovery as bioisosteres .[16][17] The incorporation of an oxetane ring into a drug candidate can confer several advantageous properties, including:

  • Improved Metabolic Stability: The oxetane motif can block metabolically labile sites, protecting the molecule from rapid degradation by metabolic enzymes.[7][16][18]

  • Enhanced Solubility: The polarity of the oxetane ring often leads to improved aqueous solubility.[7][16]

  • Modulation of Physicochemical Properties: Oxetanes can be used to fine-tune properties like lipophilicity (LogP) and pKa.[16]

  • Increased Three-Dimensionality: The non-planar structure of the oxetane ring can lead to better binding selectivity and reduced off-target effects.[16]

Despite the instability of the parent acid, oxetane-containing motifs are strategically incorporated into more complex molecules where they are more stable and can impart these beneficial effects.

Experimental Protocols

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compounds (this compound and Azetidine-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Liver microsomes (human, rat, or other species) suspended in buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • NADPH regenerating system (cofactor for metabolic enzymes).

  • Incubation:

    • The test compound is incubated with the liver microsomes and buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination:

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.[2][19][20]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that binds to plasma proteins.

Methodology:

  • Apparatus Setup:

    • An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Procedure:

    • One chamber is filled with plasma (e.g., human plasma), and the other with a protein-free buffer.

    • The test compound is added to the plasma-containing chamber.

    • The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each sample is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Data Calculation:

    • The percentage of protein binding is calculated using the concentrations of the compound in the plasma and buffer chambers.[1][9][21]

Visualizing the Roles in Biological and Medicinal Chemistry Contexts

The distinct applications of Azetidine-2-carboxylic acid and this compound can be visualized through their respective interaction pathways.

Azetidine_UPR_Pathway cluster_protein_synthesis Protein Synthesis Aze Azetidine-2-carboxylic acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase (competitive inhibition/misincorporation) Proline Proline Proline->Prolyl_tRNA_Synthetase Misfolded_Proteins Misfolded Proteins Prolyl_tRNA_Synthetase->Misfolded_Proteins Protein Translation ER Endoplasmic Reticulum Misfolded_Proteins->ER Accumulation in UPR Unfolded Protein Response (UPR) ER->UPR Activation of Cell_Stress Cellular Stress / Apoptosis UPR->Cell_Stress

Caption: Azetidine-2-carboxylic acid induces the Unfolded Protein Response.

Oxetane_Bioisosterism cluster_optimization Lead Optimization Strategy Lead_Compound Lead Compound (e.g., with gem-dimethyl or carbonyl group) Metabolically_Labile_Site Metabolically Labile Site Lead_Compound->Metabolically_Labile_Site Poor_Solubility Poor Solubility Lead_Compound->Poor_Solubility Oxetane Oxetane-containing motif (Bioisosteric Replacement) Lead_Compound->Oxetane Replace functional group with Improved_Compound Optimized Compound Oxetane->Improved_Compound Improved_Metabolic_Stability Improved Metabolic Stability Improved_Compound->Improved_Metabolic_Stability Enhanced_Solubility Enhanced Solubility Improved_Compound->Enhanced_Solubility Improved_PK_Profile Improved PK Profile Improved_Compound->Improved_PK_Profile

References

A Comparative Guide to the Synthetic Routes of Oxetane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxetane-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. However, its synthesis is not without challenges, including the potential for spontaneous isomerization. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The primary methods include the hydrogenation of an alkene precursor, saponification of corresponding esters, and, for substituted analogues, the oxidative cleavage of a furan (B31954) ring. The Paternò-Büchi reaction represents a fundamental approach to the construction of the oxetane (B1205548) ring itself. A critical consideration in all syntheses of this compound is its inherent instability, as it can isomerize to a lactone under mild conditions, even during storage at room temperature.[1][2][3][4]

Key Synthetic Routes:
  • Hydrogenation of 2-Methyleneoxetane: This two-step route begins with the synthesis of 2-methyleneoxetane from the commercially available 3-oxetanone (B52913). The subsequent hydrogenation of the exocyclic double bond provides this compound. This method is often cited in the literature and is considered a straightforward approach.[2][3][4]

  • Saponification of Oxetane-2-carboxylate Esters: This is a widely used method for the synthesis of various carboxylic acids, including oxetane-containing ones. The corresponding methyl or ethyl ester of this compound is hydrolyzed under basic conditions, typically using sodium hydroxide (B78521), followed by acidification to yield the desired product.[3][4]

  • Oxidative Cleavage of a Furan Moiety: This strategy is particularly useful for synthesizing 3-substituted oxetane-3-carboxylic acids. It involves a Friedel-Crafts reaction between an oxetane-3-ol and furan, followed by the oxidative cleavage of the furan ring using a ruthenium catalyst to unmask the carboxylic acid. This method is noted for its mild conditions and ease of purification.[5][6][7]

  • Paternò-Büchi Reaction ([2+2] Photocycloaddition): This photochemical reaction between a carbonyl compound and an alkene is a powerful and atom-economical method for the direct formation of the oxetane ring.[8][9] While versatile, the regioselectivity and stereoselectivity can be influenced by the choice of substrates and reaction conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic routes to this compound and its derivatives.

Table 1: Synthesis of this compound via Hydrogenation

StepStarting MaterialReagents/CatalystSolventTemperatureReaction TimeYieldReference
13-OxetanonePh3P=CH2THFRT--[3]
22-MethyleneoxetaneH2, Pd/CMethanol (B129727)RT-"Smoothly gave the desired product"[3][4]

Table 2: Synthesis of Oxetane-Carboxylic Acids via Saponification

Starting MaterialBaseSolventTemperatureReaction TimeProductYieldReference
Ethyl/Methyl Oxetane-2-carboxylateNaOHMethanol/WaterRT5 hoursThis compoundHigh (implied)[3][4]
Ethyl 2-fluoropentanoate1M NaOHMethanol/WaterRT5 hours2-fluoropentanoic acid99%[8]
Dimethyl malonateKOHEthanol-24 hoursMalonic acid mono potassium salt-[8]

Table 3: Synthesis of 3-Aryl-3-carboxylic Acid Oxetanes via Oxidative Cleavage

StepStarting MaterialReagents/CatalystSolventTemperatureReaction TimeProductYieldReference
1Oxetane-3-ol, FuranCatalyst---3-(Furan-2-yl)oxetan-3-ol-[5][6]
23-Aryl(furan)-oxetaneRuCl3, NaIO4CCl4/CH3CN/H2ORT-3-Aryl-3-carboxylic acid oxetaneHigh[5][6]

Experimental Protocols

Protocol 1: Hydrogenation of 2-Methyleneoxetane

This procedure is based on established literature methods.[3][4]

  • Synthesis of 2-Methyleneoxetane: To a solution of methyltriphenylphosphonium (B96628) bromide in tetrahydrofuran (B95107) (THF), add a strong base such as n-butyllithium at 0°C. Stir the resulting ylide solution for 30 minutes. Add 3-oxetanone dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify by distillation or chromatography.

  • Hydrogenation: Dissolve 2-methyleneoxetane in methanol. Add a catalytic amount of 10% palladium on charcoal (Pd/C). Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Saponification of Ethyl Oxetane-2-carboxylate

This is a general procedure for the saponification of esters.[3][4][8]

  • Dissolve ethyl oxetane-2-carboxylate in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (NaOH).

  • Stir the resulting mixture at room temperature for 5 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: Synthesis of 3-Aryl-3-carboxylic Acid Oxetanes via Oxidative Cleavage of Furan

This protocol is adapted from the work of Bull and coworkers.[5][6][7]

  • Friedel-Crafts Alkylation: To a solution of the appropriate arene in a suitable solvent, add a Lewis acid catalyst. Add oxetan-3-ol (B104164) and stir the reaction at the appropriate temperature until completion. Work up the reaction to isolate the 3-aryl(furan)-oxetane intermediate.

  • Oxidative Cleavage: Dissolve the 3-aryl(furan)-oxetane in a solvent mixture of carbon tetrachloride, acetonitrile, and water (e.g., 1:1:1.5). Add a catalytic amount of ruthenium(III) chloride (RuCl3) followed by the portion-wise addition of sodium periodate (B1199274) (NaIO4). Stir the reaction at room temperature until the starting material is consumed. Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) and extract the product with an organic solvent. Purify by acidic/basic workup or chromatography to yield the 3-aryl-3-carboxylic acid oxetane.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Hydrogenation_Route 3-Oxetanone 3-Oxetanone 2-Methyleneoxetane 2-Methyleneoxetane 3-Oxetanone->2-Methyleneoxetane Wittig Reaction This compound This compound 2-Methyleneoxetane->this compound Hydrogenation (H2, Pd/C)

Caption: Synthetic route to this compound via hydrogenation.

Saponification_Route Ethyl Oxetane-2-carboxylate Ethyl Oxetane-2-carboxylate This compound This compound Ethyl Oxetane-2-carboxylate->this compound Saponification (NaOH, H2O) Oxidative_Cleavage_Route Oxetan-3-ol Oxetan-3-ol 3-(Furan-2-yl)oxetane 3-(Furan-2-yl)oxetane Oxetan-3-ol->3-(Furan-2-yl)oxetane Friedel-Crafts Oxetane-3-carboxylic acid Oxetane-3-carboxylic acid 3-(Furan-2-yl)oxetane->Oxetane-3-carboxylic acid Oxidative Cleavage (RuCl3, NaIO4)

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Oxetane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic properties is perpetual. Oxetane-2-carboxylic acid derivatives have emerged as a promising class of compounds, offering unique structural and physicochemical advantages in drug design. This guide provides an objective comparison of the biological activity of oxetane-containing compounds against their non-oxetane counterparts, supported by experimental data and detailed protocols.

The incorporation of the oxetane (B1205548) motif, a four-membered cyclic ether, has been shown to significantly improve key drug-like properties. These include enhanced aqueous solubility, metabolic stability, and membrane permeability, while also providing a rigid, three-dimensional structure that can lead to improved target engagement. This guide will delve into specific examples of where the introduction of an oxetane ring has led to superior biological performance, focusing on two key therapeutic targets: Matrix Metalloproteinase-13 (MMP-13) and Enhancer of Zeste Homolog 2 (EZH2).

Comparative Analysis of Biological Activity

The strategic replacement of common functional groups, such as gem-dimethyl or carbonyl groups, with an oxetane moiety has consistently demonstrated a positive impact on the pharmacological profile of drug candidates. Below, we present quantitative data from studies on MMP-13 and EZH2 inhibitors, illustrating the benefits of incorporating oxetane derivatives.

Enhancing Potency and Physicochemical Properties of MMP-13 Inhibitors

Matrix Metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage. Its inhibition is a major therapeutic strategy for osteoarthritis. Studies have shown that replacing a methyl group with an oxetane unit in MMP-13 inhibitors can significantly improve metabolic stability and aqueous solubility while maintaining potent inhibitory activity.

Compound IDModificationMMP-13 IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)Aqueous Solubility (µg/mL)
Compound A N-methyl analog5.91510
Compound B N-oxetanyl analog2.7>12075

Table 1: Comparison of a methyl-substituted MMP-13 inhibitor (Compound A) with its oxetane-containing counterpart (Compound B). The data demonstrates that the oxetane analog exhibits improved potency, significantly enhanced metabolic stability, and greater aqueous solubility.

Improving Efficacy and Drug-like Properties of EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in oncology. The introduction of an oxetane moiety into EZH2 inhibitors has been shown to improve both metabolic stability and solubility, key parameters for oral drug development.

Compound IDKey SubstituentEZH2 IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Compound C Dimethylisoxazole8.5<101.2
Compound D Methoxymethyl-oxetane3.9955.8

Table 2: Comparison of an EZH2 inhibitor containing a dimethylisoxazole group (Compound C) with an analog incorporating a methoxymethyl-oxetane substituent (Compound D). The oxetane-containing compound shows enhanced potency, dramatically improved metabolic stability, and higher cell permeability.

Experimental Protocols

To facilitate the validation and comparison of this compound derivatives in your own research, we provide detailed methodologies for key in vitro assays.

MMP-13 Enzymatic Inhibition Assay

This assay determines the in vitro potency of a test compound against the MMP-13 enzyme.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test compounds and a known MMP-13 inhibitor (positive control) dissolved in DMSO

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.

  • Add 25 µL of a pre-determined concentration of recombinant human MMP-13 to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

EZH2 Cellular H3K27me3 Reduction Assay (Western Blot)

This cell-based assay measures the ability of a test compound to inhibit the catalytic activity of EZH2 within a cellular context by quantifying the levels of its product, trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).

Materials:

  • Cancer cell line with known EZH2 activity (e.g., lymphoma or breast cancer cell lines)

  • Cell culture medium and supplements

  • Test compounds and a known EZH2 inhibitor (positive control) dissolved in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control for 48-72 hours.

  • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. Determine the IC50 for H3K27me3 reduction.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Caco-2 Permeability Assay

This assay is widely used to predict the in vivo intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for the basolateral side and pH 6.5 for the apical side)

  • Test compounds

  • LC-MS/MS system for analysis

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B or A, respectively).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context in which this compound derivatives exert their effects, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

MMP13_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor binds MAPK MAPK Signaling Cascade (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 MAPK->AP1 activates NFkB_TF NF-κB NFkB->NFkB_TF activates MMP13_Gene MMP13 Gene Transcription AP1->MMP13_Gene promotes NFkB_TF->MMP13_Gene promotes Pro_MMP13 Pro-MMP-13 (Inactive) MMP13_Gene->Pro_MMP13 translates to Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 activated by other proteases Collagen_Degradation Type II Collagen Degradation (Cartilage Damage) Active_MMP13->Collagen_Degradation catalyzes Oxetane_Inhibitor Oxetane-based MMP-13 Inhibitor Oxetane_Inhibitor->Active_MMP13 inhibits

Caption: MMP-13 signaling pathway in osteoarthritis and the point of intervention for oxetane-based inhibitors.

EZH2_Signaling_Pathway cluster_PRC2 PRC2_Complex Polycomb Repressive Complex 2 (PRC2) H3K27me3 H3K27 Trimethylation (H3K27me3) PRC2_Complex->H3K27me3 catalyzes methylation of EZH2 EZH2 (Catalytic Subunit) EED EED SUZ12 SUZ12 Histone_H3 Histone H3 Gene_Silencing Transcriptional Repression (e.g., of Tumor Suppressor Genes) H3K27me3->Gene_Silencing leads to Cell_Proliferation Uncontrolled Cell Proliferation Gene_Silencing->Cell_Proliferation promotes Oxetane_Inhibitor Oxetane-based EZH2 Inhibitor Oxetane_Inhibitor->EZH2 inhibits Experimental_Workflow start Start: This compound derivative and Non-oxetane analog enzymatic_assay In Vitro Enzymatic Assay (e.g., MMP-13, EZH2) start->enzymatic_assay cell_based_assay Cell-Based Potency Assay (e.g., H3K27me3 reduction) start->cell_based_assay physicochemical Physicochemical Profiling start->physicochemical data_analysis Comparative Data Analysis enzymatic_assay->data_analysis cell_based_assay->data_analysis microsomal_stability Microsomal Stability Assay physicochemical->microsomal_stability solubility Aqueous Solubility Assay physicochemical->solubility permeability Caco-2 Permeability Assay physicochemical->permeability microsomal_stability->data_analysis solubility->data_analysis permeability->data_analysis conclusion Conclusion: Validation of Biological Activity and Improved Properties data_analysis->conclusion

The Oxetane Advantage: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of metabolically stable drug candidates is a cornerstone of modern drug discovery. A compound's susceptibility to rapid metabolism can significantly hinder its therapeutic potential by reducing bioavailability, shortening its duration of action, and potentially generating toxic metabolites. In recent years, the incorporation of the oxetane (B1205548) motif, a four-membered cyclic ether, into molecular scaffolds has emerged as a promising strategy to enhance metabolic stability and other critical physicochemical properties. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane alternatives, supported by experimental data.

Enhanced Metabolic Stability: A Data-Driven Comparison

The strategic replacement of metabolically labile groups, such as gem-dimethyl and carbonyl moieties, with an oxetane ring has consistently demonstrated a significant improvement in metabolic stability.[1][2] This enhancement is largely attributed to the unique structural and electronic properties of the oxetane ring, which can sterically shield adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] The following tables summarize quantitative data from in vitro studies, primarily using human liver microsomes (HLM), to illustrate this advantage.

Table 1: Oxetane vs. gem-Dimethyl Analogues in Human Liver Microsomes (HLM)

Compound PairStructural MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement in CLint
Pair 1 gem-Dimethyl< 5> 293> 11.3x
Oxetane> 6025.9
Pair 2 gem-Dimethyl-HighSignificant
Oxetane-Low

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][2]

Table 2: Oxetane vs. Carbonyl Analogues in Human Liver Microsomes (HLM)

Compound PairStructural MoietyIntrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement in CLint
Pair 3 Carbonyl> 293> 11.3x
Oxetane25.9
Pair 4 CarbonylHighSignificant
OxetaneLow

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][4]

Metabolic Fate of Oxetane-Containing Compounds

While oxetanes exhibit increased resistance to CYP-mediated metabolism, they are not metabolically inert. A key metabolic pathway for some oxetane-containing compounds is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH), which opens the oxetane ring to form a 1,3-diol.[5][6] This alternative metabolic route can be advantageous, as it diverts metabolism away from the CYP system, potentially reducing the risk of drug-drug interactions.[5]

cluster_main Metabolic Pathways of Oxetane-Containing Compounds Oxetane Oxetane-Containing Compound CYP_Metabolism CYP450-Mediated Oxidation Oxetane->CYP_Metabolism Resistant mEH_Metabolism mEH-Catalyzed Hydrolysis Oxetane->mEH_Metabolism Susceptible Blocked Metabolically More Stable (Blocked Oxidation) CYP_Metabolism->Blocked Diol 1,3-Diol Metabolite mEH_Metabolism->Diol

Metabolic fate of oxetane compounds.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for assessing the metabolic stability of compounds using liver microsomes.

1. Materials:

  • Test compound and positive control compounds (e.g., compounds with known high and low clearance)

  • Pooled liver microsomes (human or other species)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[3]

  • Microsomal Incubation:

    • Add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[3]

    • Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.[3]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard to the collected aliquots.

    • Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression of the initial linear portion of the curve.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)[3]

Conclusion

References

The Oxetane Advantage: A Comparative Guide to Physicochemical Properties of Oxetane vs. Cyclobutane Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical properties is a central challenge. The strategic incorporation of small cyclic motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of the physicochemical properties of oxetane (B1205548) and cyclobutane (B1203170) analogs, two four-membered rings that are increasingly utilized as bioisosteres in medicinal chemistry. By presenting supporting experimental data and detailed protocols, we aim to offer a clear perspective on how the choice between these two scaffolds can impact key drug-like attributes.

Oxetane, a saturated four-membered ether, has emerged as a valuable building block in modern drug design.[1][2] Its unique electronic and structural features often lead to improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to its carbocyclic counterpart, cyclobutane.[3][4] The presence of the oxygen atom in the oxetane ring introduces polarity and reduces gauche interactions, resulting in a more planar structure relative to the puckered conformation of cyclobutane.[1][5] These fundamental differences manifest in a range of physicochemical properties that are critical for the success of a drug candidate.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies, highlighting the impact of substituting a cyclobutane ring with an oxetane moiety, or comparing their properties to other common structural motifs.

Table 1: Lipophilicity (LogP/LogD) and Aqueous Solubility

Compound Pair / Analog SeriesCyclobutane Analog (LogP/LogD)Oxetane Analog (LogP/LogD)Aqueous Solubility (Cyclobutane)Aqueous Solubility (Oxetane)Reference
Model Anilinopyrazolo[1,5-a]pyrimidine~3.8 (LogD)~3.0 (LogD)Not ReportedNot Reported[6]
IDO1 Inhibitor PrecursorNot ReportedNot ReportedPoorSignificantly Improved[1]
General Trend (vs. gem-dimethyl)Not ApplicableLower LogP/LogDNot Applicable4 to >4000-fold increase[7]
3,3-diaryloxetanes vs. linkersSignificantly higher LogDLower LogD than alkyl linkersNot Uniformly ImprovedNot Uniformly Improved[8]

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Compound Pair / Analog SeriesCyclobutane Analog (Intrinsic Clearance, CLint)Oxetane Analog (Intrinsic Clearance, CLint)Key ObservationReference
N-substituted arylsulfonamidesHigher CLintLower CLintOxetane improves metabolic stability[6]
IDO1 InhibitorsHigher Metabolic TurnoverImproved Metabolic ProfileOxetane enhances metabolic stability[1]
General Trend (vs. gem-dimethyl)Not ApplicableReduced CLintOxetane incorporation improves stability[6]
CF3-cyclobutane vs. tert-butylVariableNot ApplicableReplacement can increase or decrease stability[9]

Table 3: Impact on pKa of Adjacent Amines

Position of Ring Relative to AminepKa Reduction by OxetanepKa of Cyclobutane AnalogKey ObservationReference
α-position~2.7 unitsHigherOxetane's inductive effect significantly lowers basicity[10]
β-position~1.9 unitsHigherEffect diminishes with distance[10]
γ-position~0.7 unitsHigher[10]
δ-position~0.3 unitsHigher[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments cited in the comparison of oxetane and cyclobutane analogs.

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is a cornerstone for assessing the metabolic stability of drug candidates.

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes. A lower rate of metabolism indicates higher metabolic stability.

Materials:

  • Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)[11]

  • Pooled human liver microsomes[11]

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[12]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Magnesium chloride (MgCl2)[12]

  • Acetonitrile (B52724) with an internal standard for reaction termination[13]

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation: Prepare a working solution of the test compound and positive controls. Thaw the human liver microsomes on ice. Prepare the incubation mixture containing the phosphate buffer and MgCl2.

  • Incubation: Add the liver microsomes and the test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[14]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13]

Shake-Flask Method for LogP/LogD Determination

This classic method is considered the gold standard for measuring the lipophilicity of a compound.

Objective: To determine the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and water (or a buffer).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)[15]

  • Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)[15]

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: Add known volumes of the n-octanol and aqueous phases to a glass vial. Add a small amount of the test compound stock solution.

  • Equilibration: Cap the vial tightly and shake it for a sufficient amount of time (e.g., 1-24 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ([Concentration in organic phase] / [Concentration in aqueous phase]).[17]

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is the concentration of a compound in solution when it is added from a concentrated DMSO stock.

Materials:

  • Test compound in DMSO stock solution[18]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)[19]

  • 96-well plates

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or LC-MS/MS system[20]

Procedure:

  • Compound Addition: Dispense a small volume of the DMSO stock solution of the test compound into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours) to allow for dissolution.[21]

  • Detection of Precipitation (Nephelometry): Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Quantification of Soluble Compound (UV/LC-MS): Alternatively, filter or centrifuge the plate to remove any precipitate. Measure the concentration of the dissolved compound in the supernatant using a UV-Vis plate reader or by LC-MS/MS.[22]

  • Data Analysis: The highest concentration at which no precipitate is observed or the measured concentration in the supernatant is reported as the kinetic solubility.

Visualizing the Impact and Experimental Processes

Diagrams created using Graphviz (DOT language) help to visualize the logical relationships and experimental workflows discussed.

cluster_0 Impact of Oxetane vs. Cyclobutane on Physicochemical Properties Cyclobutane Analog Cyclobutane Analog Higher Lipophilicity (LogP) Higher Lipophilicity (LogP) Cyclobutane Analog->Higher Lipophilicity (LogP) Lower Aqueous Solubility Lower Aqueous Solubility Cyclobutane Analog->Lower Aqueous Solubility Higher Metabolic Clearance Higher Metabolic Clearance Cyclobutane Analog->Higher Metabolic Clearance Higher pKa of Proximal Amines Higher pKa of Proximal Amines Cyclobutane Analog->Higher pKa of Proximal Amines Oxetane Analog Oxetane Analog Lower Lipophilicity (LogP) Lower Lipophilicity (LogP) Oxetane Analog->Lower Lipophilicity (LogP) Improved Aqueous Solubility Improved Aqueous Solubility Oxetane Analog->Improved Aqueous Solubility Lower Metabolic Clearance Lower Metabolic Clearance Oxetane Analog->Lower Metabolic Clearance Lower pKa of Proximal Amines Lower pKa of Proximal Amines Oxetane Analog->Lower pKa of Proximal Amines cluster_workflow Experimental Workflow: HLM Stability Assay prep 1. Preparation (Test Compound, HLM, Buffer) incubate 2. Pre-incubation (37°C) prep->incubate start_rxn 3. Initiate Reaction (Add NADPH) incubate->start_rxn time_points 4. Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points stop_rxn 5. Terminate Reaction (Cold Acetonitrile + IS) time_points->stop_rxn process 6. Protein Precipitation (Centrifugation) stop_rxn->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Analysis (t½, CLint) analyze->data

References

The Double-Edged Sword: Evaluating Oxetane-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Oxetane-2-carboxylic acid, a strained four-membered heterocyclic fragment, presents a compelling yet challenging profile for fragment-based drug discovery (FBDD). Its inherent three-dimensionality and potential to improve physicochemical properties are highly attractive, but its intrinsic instability demands careful consideration. This guide provides a comparative evaluation of this compound, summarizing its known properties, potential applications, and critical limitations, supported by experimental context.

The oxetane (B1205548) motif has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often enhancing properties like aqueous solubility and metabolic stability.[1][2] this compound, as a specific fragment, offers a rigid scaffold and a carboxylic acid functional group for further derivatization.[3] However, its utility is significantly impacted by a tendency to undergo spontaneous isomerization to form more stable lactone structures, a critical factor for its storage and use in screening campaigns.[3][4]

Physicochemical Properties and Stability Profile

A key aspect of evaluating any fragment is understanding its fundamental physicochemical properties and stability. This compound possesses a low molecular weight and a negative LogP, indicating its hydrophilic nature.[3][5] However, its stability is a major concern.

PropertyValueSignificance in FBDD
Molecular Formula C₄H₆O₃Low molecular weight, adheres to the "Rule of Three" for fragments.
Molecular Weight 102.09 g/mol Ideal for fragment screening, allowing for significant growth in molecular weight during hit-to-lead optimization.[3]
LogP -0.87Indicates high polarity and potential for good aqueous solubility, a desirable trait for fragments to ensure good behavior in biochemical assays.[3]
Topological Polar Surface Area (TPSA) 46.53 ŲContributes to its solubility and potential for forming hydrogen bonds with a target protein.[6]
Stability Prone to isomerization to lactonesA major drawback. A 2022 study reported ~7% conversion to a lactone after one week at room temperature, increasing to 16% after one month, and complete isomerization after one year.[3]

This inherent instability has significant implications for its use in FBDD, potentially leading to false negatives or misleading structure-activity relationships if the true binding species is the lactone isomer.

Comparison with Alternative Fragments

Fragment ClassKey AdvantagesKey Disadvantages
This compound 3D-scaffold, improves solubility, potential for improved metabolic stability of the final compound.[1]Inherent instability (isomerization), potential for non-specific binding due to the carboxylic acid.[3]
Spirocyclic Oxetanes Excellent 3D-shape, can improve solubility and metabolic stability, considered alternatives to morpholine.[7]Synthesis can be more complex.
Cycloalkane Carboxylic Acids Stable, well-understood chemistry, provide rigid scaffolds.Can be lipophilic, may not offer the same metabolic stability benefits as oxetanes.
Acyclic Carboxylic Acids Readily available, simple structures.High conformational flexibility, which can be entropically unfavorable for binding.

Experimental Protocols in Fragment Screening

The evaluation of fragments like this compound relies on sensitive biophysical techniques to detect their typically weak binding affinities.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Experimental Workflow:

cluster_0 SPR Experimental Workflow A Target Immobilization C Primary Screen (Single Concentration) A->C B Fragment Library Preparation (including this compound) B->C D Hit Confirmation & Dose-Response C->D E Kinetic Analysis (ka, kd, KD) D->E

Caption: A typical workflow for fragment screening using Surface Plasmon Resonance (SPR).

Protocol Outline:

  • Target Immobilization: The target protein is immobilized on a sensor chip.

  • Fragment Solution Preparation: Fragments, including this compound, are prepared in a suitable buffer, often containing a small percentage of DMSO to aid solubility. Careful quality control of this compound solutions is necessary to monitor for isomerization.

  • Screening: A solution of each fragment is injected over the sensor surface. Binding is detected as a change in the response units (RU).

  • Hit Validation: Hits from the primary screen are re-tested, and a dose-response curve is generated to determine the binding affinity (K D).

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for fragment screening, providing information on binding, affinity, and the binding site on the protein.

Experimental Workflow:

cluster_1 NMR Fragment Screening Workflow F 15N-Labeled Protein Preparation H 1H-15N HSQC Spectra Acquisition (Protein Alone vs. Protein + Fragment) F->H G Fragment Library Preparation G->H I Chemical Shift Perturbation (CSP) Analysis H->I J Hit Validation & Affinity Determination I->J

Caption: Workflow for protein-observed NMR-based fragment screening.

Protocol Outline:

  • Protein Preparation: The target protein is isotopically labeled (e.g., with ¹⁵N).

  • NMR Spectroscopy: A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded in the absence and presence of the fragment.

  • Data Analysis: Binding of a fragment to the protein causes chemical shift perturbations (CSPs) in the signals of the amino acid residues at the binding site.

  • Hit Validation: The binding affinity can be estimated from the magnitude of the CSPs at different fragment concentrations.

Logical Relationship for Evaluating this compound

The decision to include this compound in a fragment library requires a careful assessment of its potential benefits against its known liabilities.

cluster_2 Decision Framework for Using this compound K Evaluate Target Properties (e.g., polar binding site) N Decision to Include in Fragment Screen K->N L Consider Potential for Improved Physicochemical Properties L->N M Assess Risk of Instability (Isomerization to Lactone) M->N High Risk O Implement Strict QC Measures (e.g., NMR check of stock solutions) N->O If Included

Caption: A decision-making framework for the inclusion of this compound in FBDD.

Conclusion

This compound is a fragment with high potential due to its desirable physicochemical properties for drug discovery. Its rigid, three-dimensional structure and hydrophilicity make it an attractive starting point for developing novel therapeutics. However, the well-documented instability of this compound, leading to its isomerization into a lactone, is a significant hurdle that must be addressed. Researchers considering this fragment should implement rigorous quality control measures to ensure the integrity of their screening samples. While direct comparative data is scarce, the broader success of the oxetane scaffold in medicinal chemistry suggests that, with careful handling and characterization, this compound and its derivatives can be valuable tools in the FBDD arsenal. Future work should focus on systematic studies to quantify its binding contributions and stability in various assay conditions to better define its role in drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxetane-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of Oxetane-2-carboxylic Acid Mandates Collection in Designated, Labeled Containers for Pickup by a Certified Hazardous Waste Disposal Service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding the Hazards

This compound is classified as a corrosive and irritant. It can cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin.[1] A critical and recently highlighted characteristic is its intrinsic instability; this compound can spontaneously isomerize into a more stable lactone structure, a process that can be accelerated by heat or prolonged storage.[2][3] This instability underscores the need for careful handling and timely disposal.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₄H₆O₃PubChem[4]
Molecular Weight102.09 g/mol PubChem[4]
Boiling Point244.2 °C at 760 mmHgSigma-Aldrich
Physical StateSolidSigma-Aldrich
Storage Temperature-20°CSigma-Aldrich

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Protocol: Waste Collection and Professional Disposal

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. Keep it separate from bases, oxidizing agents, and reducing agents.

    • Collect solid waste separately from liquid waste solutions.

  • Waste Container Selection:

    • Use a designated and compatible hazardous waste container. For acidic corrosive materials like this compound, high-density polyethylene (B3416737) (HDPE) or glass containers are appropriate.[1][5]

    • Ensure the container is clean, in good condition, and has a tightly sealing lid.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • Include the full chemical name: "this compound".

    • List all constituents of the waste, including any solvents and their approximate concentrations.

    • Indicate the hazards: "Corrosive," "Irritant."

    • Note the accumulation start date.

  • Temporary Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be in a well-ventilated area, away from heat sources, and ideally within secondary containment to manage any potential leaks.

    • Keep the container closed at all times except when adding waste.

  • Arrange for Pickup:

    • Once the container is full or reaches the institutional time limit for storage in an SAA, contact your EHS department or approved hazardous waste contractor to arrange for pickup and disposal.[5]

A Note on Neutralization:

While neutralization is a common procedure for simple acids, it is not recommended for this compound without direct consultation and approval from your institution's EHS department.[1] The potential for uncontrolled exothermic reactions, which could accelerate the hazardous isomerization to a lactone, presents a significant risk. If approved by EHS, a carefully controlled neutralization with a weak base (e.g., sodium bicarbonate) in a dilute solution may be performed, but only by trained personnel following a specific, validated protocol.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Waste this compound Generated B Is the waste mixed with other chemicals? A->B C Segregate from incompatible materials (bases, oxidizers) B->C Yes D Select a compatible waste container (HDPE or Glass) B->D No C->D E Label container with: 'Hazardous Waste' 'this compound' All components and hazards Accumulation start date D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Contact EHS or licensed waste disposal company for pickup F->G H Final Disposal at a Certified Hazardous Waste Facility G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Oxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Oxetane-2-carboxylic acid, ensuring a safe laboratory environment. Adherence to these procedures is essential to minimize risks and manage this chemical responsibly.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety goggles with side shieldsChemical-resistant gloves (e.g., Butyl rubber, Nitrile), Lab coatWork within a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldChemical-resistant gloves, Chemical-resistant apron over a lab coatOperations must be conducted in a well-ventilated chemical fume hood
Purification (e.g., chromatography) Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves, Lab coatUse appropriate respiratory protection if not in a fume hood

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents.

  • Weighing: Conduct all weighing operations of solid this compound within a chemical fume hood to avoid inhalation of dust particles.[4][6] Use appropriate, corrosion-resistant tools for transfer.[4]

  • Dissolving: When dissolving, slowly add the this compound to the solvent. If diluting with water, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[6][7]

  • Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is free of defects.

  • Post-Handling: Clean the work area thoroughly after use. Decontaminate surfaces with a suitable neutralizing agent if necessary.[8]

Storage Plan

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[2]

  • Store below eye level to minimize the risk of spills to the face and eyes.[6]

  • Segregate from incompatible materials, particularly bases and strong oxidizing agents.

cluster_storage Storage Protocol cluster_handling Handling Protocol Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Tightly Closed Store Below Eye Level Store Below Eye Level Keep Container Tightly Closed->Store Below Eye Level Segregate from Incompatibles Segregate from Incompatibles Store Below Eye Level->Segregate from Incompatibles Use Chemical Fume Hood Use Chemical Fume Hood Wear Appropriate PPE Wear Appropriate PPE Use Chemical Fume Hood->Wear Appropriate PPE Add Acid to Water Add Acid to Water Wear Appropriate PPE->Add Acid to Water Clean Work Area After Use Clean Work Area After Use Add Acid to Water->Clean Work Area After Use This compound This compound This compound->Store in Cool, Dry, Well-Ventilated Area This compound->Use Chemical Fume Hood

Safe Handling and Storage Workflow

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is crucial. Likewise, proper disposal prevents environmental contamination and ensures regulatory compliance.

Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, cover with a neutralising agent for acids (e.g., sodium bicarbonate). Once neutralised, absorb with an inert material (e.g., vermiculite, sand).[8] Collect the residue in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents, including this compound.

  • Storage of Waste: Store the waste container in a designated, secure area, segregated from incompatible materials, while awaiting pickup.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[10] Do not dispose of this compound down the drain or in regular trash.[11]

cluster_spill Spill Response cluster_disposal Waste Disposal Evacuate Area Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Neutralize with Weak Base Neutralize with Weak Base Don PPE->Neutralize with Weak Base Absorb with Inert Material Absorb with Inert Material Neutralize with Weak Base->Absorb with Inert Material Collect for Disposal Collect for Disposal Absorb with Inert Material->Collect for Disposal Collect in Labeled Container Collect in Labeled Container Collect for Disposal->Collect in Labeled Container Store in Secure Area Store in Secure Area Collect in Labeled Container->Store in Secure Area Arrange Professional Disposal Arrange Professional Disposal Store in Secure Area->Arrange Professional Disposal Chemical Incident Chemical Incident Chemical Incident->Evacuate Area

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane-2-carboxylic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.